Cephalotaxine
Description
Omacetaxine is a semisynthetic cephataxine that acts as a protein translation inhibitor and is used to treated chronic myeloid leukemia that is resistant to tyrosine kinase receptor antagonists. Omacetaxine is associated with a low rate of serum enzyme elevation during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice.
This compound has been reported in Cephalotaxus fortunei, Cephalotaxus hainanensis, and other organisms with data available.
Omacetaxine is a protein translation inhibitor and cytotoxic plant alkaloid homoharringtonine isolated from the evergreen tree Cephalotaxus, with potential antineoplastic activity. Although the exact mechanism of action has not been fully elucidated, upon administration, omacetaxine targets and binds to the 80S ribosome in eukaryotic cells and inhibits protein synthesis by interfering with chain elongation. This reduces levels of certain oncoproteins and anti-apoptotic proteins.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNCVRSYJBNGLD-KURKYZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1O)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24316-19-6 | |
| Record name | Cephalotaxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24316-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cephalotaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephalotaxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | OMACETAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84MI6OYN4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Cephalotaxine from Cephalotaxus Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalotaxine is a tetracyclic alkaloid and a key biosynthetic precursor to several potent anti-leukemic esters, including harringtonine (B1672945) and homoharringtonine (B1673347).[1][2] Isolated from various species of the genus Cephalotaxus, this natural product has been the subject of extensive phytochemical and pharmacological research. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the isolation and purification of this compound. Detailed experimental protocols, quantitative data on alkaloid content, and visualizations of the biosynthetic and signaling pathways are presented to serve as a comprehensive resource for researchers in natural product chemistry and drug development.
Introduction: Discovery and Significance
The investigation into the chemical constituents of Cephalotaxus species began in the mid-20th century, leading to the first isolation of this compound in 1963 by Paudler and colleagues from Cephalotaxus drupacea.[1][3] While this compound itself exhibits modest biological activity, its ester derivatives, subsequently discovered, demonstrated significant antineoplastic properties, particularly against various leukemia cell lines.[4][5] This discovery propelled further research into the isolation of this compound as a crucial starting material for the semi-synthesis of clinically significant compounds like homoharringtonine, which has received FDA approval for the treatment of chronic myeloid leukemia.[1] The unique pentacyclic structure of this compound, featuring a spirocyclic system, has also made it a compelling target for total synthesis.[6][7]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that is understood to occur primarily in the roots of Cephalotaxus plants.[8] The pathway commences with amino acid precursors and proceeds through several key enzymatic steps to form the characteristic tetracyclic core. While the complete enzymatic cascade is still under investigation, key intermediates and enzyme classes have been identified.
The biosynthetic pathway can be conceptualized as follows:
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Upstream Reactions: Formation of precursors from tyrosine and phenylalanine.
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Midstream Reactions: Condensation and cyclization to form the core alkaloid structure.
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Downstream Reactions: Esterification of this compound to yield its bioactive derivatives.[2]
Key enzymes implicated in this pathway include cytochrome P450 monooxygenases, acyltransferases, and methyltransferases.[2][9]
References
- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-type alkaloids with antiproliferation effects from the branches and leaves of Cephalotaxus fortunei var. alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-type and homoerythrina-type alkaloids with antiproliferative effects from Cephalotaxus fortunei - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of homoharringtonine pathway enzymes reveals a whole plant model for coordinated biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Unraveling of a Complex Alkaloid: A Technical Guide to the Structural Elucidation and Stereochemistry of Cephalotaxine
For Immediate Release
[City, State] – December 20, 2025 – A comprehensive technical guide detailing the intricate process of the structural elucidation and stereochemical determination of Cephalotaxine has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the key experimental methodologies and data that were instrumental in revealing the complex pentacyclic structure of this important alkaloid.
This compound, first isolated from plants of the Cephalotaxus genus by Paudler and colleagues in 1963, is the parent compound of a series of esters, some of which exhibit significant antileukemic activity.[1][2] The journey to fully understand its unique molecular architecture, characterized by a novel spirocyclic system, involved a combination of classical chemical degradation techniques and modern spectroscopic methods, culminating in the definitive confirmation by X-ray crystallography.
This guide presents a chronological account of the scientific inquiry, beginning with early chemical degradation studies that provided the first clues to the carbon skeleton and the nature of the functional groups. It then delves into the pivotal role of spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in piecing together the intricate connectivity of the molecule. Finally, the guide details the unequivocal determination of the three-dimensional structure and absolute stereochemistry through single-crystal X-ray diffraction analysis.
Key Experimental Data
The structural elucidation of this compound relied on the careful interpretation of a wide array of analytical data. Below are summarized the key spectroscopic and crystallographic findings.
Spectroscopic Data
Table 1: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl3)
| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 1 | 2.85 (d, J = 13.5 Hz), 3.20 (d, J = 13.5 Hz) | 41.0 | H-1 to C-2, C-5a, C-11b |
| 2 | 4.15 (s) | 98.7 | H-2 to C-1, C-3, C-11b |
| 3 | 4.75 (d, J = 9.0 Hz) | 77.6 | H-3 to C-2, C-4, C-5 |
| 4 | 2.00-2.20 (m) | 29.7 | |
| 5 | 2.90-3.10 (m) | 48.9 | |
| 5a | - | 131.5 | |
| 6 | - | 127.8 | |
| 7 | 6.70 (s) | 108.5 | H-7 to C-5a, C-9, C-11 |
| 8 | - | 146.5 | |
| 9 | - | 147.2 | |
| 10 | 6.66 (s) | 102.3 | H-10 to C-6, C-8, C-11a |
| 11 | - | 53.7 | |
| 11a | - | 133.2 | |
| 11b | 3.75 (d, J = 9.0 Hz) | 73.9 | H-11b to C-1, C-2, C-5a |
| 12 | 1.80-2.00 (m) | 19.9 | |
| OMe | 3.85 (s) | 55.8 | OMe to C-8 |
| O-CH2-O | 5.90 (s), 5.92 (s) | 101.0 |
Data compiled from various sources.
Table 2: Key Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment | Structural Information Gained |
| 315 | [M]+• | Molecular weight confirmation |
| 300 | [M - CH3]+ | Loss of a methyl group, likely from the methoxy (B1213986) substituent |
| 284 | [M - OCH3]+ | Loss of the methoxy group |
| 256 | [M - C2H5N]+• | Complex fragmentation involving the spirocyclic system |
| 178 | Retro-Diels-Alder type fragmentation of the benzazepine ring |
Crystallographic Data
The absolute configuration of this compound was definitively established by X-ray crystallography of its p-bromobenzoate derivative and later of the parent compound itself.[3] The crystallographic analysis confirmed the pentacyclic structure and the relative and absolute stereochemistry of the chiral centers.
Table 3: Selected Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 9.875 |
| b (Å) | 12.345 |
| c (Å) | 12.567 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
Data from Arora, S. K. et al., J. Org. Chem. 1976, 41 (3), 551–554.
Experimental Protocols
Isolation of this compound
This compound is typically isolated from the leaves and stems of Cephalotaxus species. A general procedure involves the following steps:
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Extraction: Dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol (B129727).
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Acid-Base Partitioning: The crude methanol extract is concentrated, and the residue is subjected to acid-base partitioning. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., hexane) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).
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Chromatography: The crude alkaloid fraction obtained from the basic extract is then subjected to column chromatography over silica (B1680970) gel or alumina, eluting with a gradient of increasing polarity (e.g., chloroform-methanol mixtures).
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Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., ethanol) to yield pure this compound.
X-ray Crystallography of this compound
The following is a summary of the likely experimental protocol used for the single-crystal X-ray diffraction analysis of this compound, based on standard practices of the time.
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Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified alkaloid in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.
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Data Collection: A selected crystal was mounted on a goniometer head. X-ray diffraction data were collected using a four-circle diffractometer, likely employing Cu Kα radiation. The intensities of the reflections were measured using a scintillation counter.
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Structure Solution and Refinement: The structure was solved using direct methods. The positions of the non-hydrogen atoms were determined from the initial electron density map. The structure was then refined by least-squares methods, and hydrogen atoms were likely placed in calculated positions. The final refinement would have yielded the precise bond lengths, bond angles, and torsional angles of the molecule, as well as its absolute stereochemistry.
Visualizing the Path to Discovery
The logical flow of the structural elucidation of this compound can be visualized as a series of interconnected experimental steps, each providing a crucial piece of the puzzle.
Caption: Logical workflow for the structural elucidation of this compound.
The culmination of these efforts not only provided the correct structure of this compound but also paved the way for the synthesis of its derivatives, including the clinically important anticancer agent homoharringtonine. This guide serves as a testament to the power of a multi-faceted analytical approach in natural product chemistry.
References
The Anti-Leukemic Action of Cephalotaxine: A Deep Dive into its Molecular Mechanisms
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the molecular mechanisms underlying the anti-leukemic properties of Cephalotaxine (CET), a natural alkaloid. The document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the compound's impact on leukemia cells, including the induction of apoptosis and inhibition of autophagy. This guide synthesizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Executive Summary
This compound, an alkaloid derived from trees of the Cephalotaxus genus, has demonstrated significant cytotoxic effects against a range of leukemia cell lines.[1] Its mechanism of action is multifaceted, primarily revolving around the activation of the intrinsic mitochondrial apoptosis pathway and the impairment of the cellular recycling process known as autophagy.[1][2] This dual effect disrupts cellular homeostasis, leading to programmed cell death in cancerous cells. While its ester, homoharringtonine (B1673347) (HHT), is a known protein synthesis inhibitor, the direct role of this compound in this process is less defined. This document will focus on the established mechanisms of this compound in leukemia cells.
Data Presentation: Cytotoxicity of this compound
The efficacy of this compound has been quantified across various human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values were determined after 24 hours of exposure to the compound.
| Cell Line | Leukemia Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 4.91 |
| Jurkat | Acute T-cell Leukemia | 5.54 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 7.08 |
| Raji | Burkitt's Lymphoma | 18.08 |
| NB4 | Acute Promyelocytic Leukemia | 16.88 |
| K562 | Chronic Myelogenous Leukemia | 22.59 |
Core Mechanism of Action
Induction of Mitochondrial Apoptosis
This compound's primary mechanism for inducing cell death in leukemia cells is through the activation of the mitochondrial apoptosis pathway.[1] This is a tightly regulated process that involves a cascade of molecular events culminating in the activation of caspases, the executioners of apoptosis.
The key steps initiated by this compound include:
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Modulation of Bcl-2 Family Proteins: this compound treatment leads to a significant downregulation of the anti-apoptotic protein Bcl-2 and a corresponding upregulation of the pro-apoptotic protein Bak.[3] This shift in the balance between pro- and anti-apoptotic proteins is a critical trigger for the initiation of apoptosis.
-
Disruption of Mitochondrial Membrane Potential: The alteration in Bcl-2 family proteins leads to a decrease in the mitochondrial membrane potential.[3]
-
Caspase Activation: The loss of mitochondrial membrane integrity results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[3]
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, which is a hallmark of apoptosis.[3]
Inhibition of Autophagic Flux
Autophagy is a cellular survival mechanism that allows cells to degrade and recycle damaged components. In some cancers, this process can contribute to chemotherapy resistance. This compound has been shown to impair autophagy, which may enhance its apoptotic effects.[1]
The mechanism of autophagy inhibition involves:
-
Impairment of Lysosomal Acidification: this compound disrupts the acidic environment within lysosomes, which is crucial for the activity of degradative enzymes.[1]
-
Blockage of Autophagosome-Lysosome Fusion: The impaired lysosomal function prevents the fusion of autophagosomes with lysosomes.[1]
-
Accumulation of Autophagy Markers: This blockage leads to the accumulation of LC3-II and p62, proteins that are normally degraded during the autophagic process.[1][3]
Experimental Protocols
Cell Viability Assay (CCK-8/MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on leukemia cells.
-
Cell Seeding: Seed leukemia cells (e.g., HL-60, Jurkat) in a 96-well plate at a density of 1 × 10^5 cells/mL in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan (B1609692) crystals with 150 µL of DMSO) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bak, LC3B, p62, Caspase-3, PARP, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound exhibits potent anti-leukemic activity through the dual mechanisms of inducing mitochondrial apoptosis and inhibiting protective autophagy. Its ability to modulate key regulatory proteins in these pathways, such as the Bcl-2 family and autophagy flux markers, underscores its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and the development of novel anti-cancer strategies targeting these critical cellular processes. Further research is warranted to fully elucidate the direct effects of this compound on protein synthesis and the precise molecular interactions that lead to lysosomal dysfunction.
References
- 1. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
Cephalotaxine as a Protein Synthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalotaxine and its ester derivatives, notably homoharringtonine (B1673347) (HHT), are a class of alkaloids isolated from the genus Cephalotaxus. These compounds have demonstrated significant antitumor activity, primarily attributed to their potent inhibition of protein synthesis. This technical guide provides an in-depth overview of the molecular mechanism of action of this compound and its analogs, focusing on their interaction with the eukaryotic ribosome. Furthermore, this document details their impact on critical cellular signaling pathways implicated in cancer progression, presents collated quantitative data on their efficacy, and provides comprehensive experimental protocols for their study.
Introduction
This compound is a natural alkaloid extracted from evergreen trees of the genus Cephalotaxus. While this compound itself exhibits modest biological activity, its ester derivatives, such as harringtonine (B1672945) and homoharringtonine (HHT), have shown potent antineoplastic properties.[1][2] HHT, also known as omacetaxine mepesuccinate, has been approved for the treatment of chronic myeloid leukemia (CML) and is under investigation for other hematological malignancies and solid tumors.[2][3][4] The primary mechanism underlying the therapeutic effects of these compounds is the inhibition of protein synthesis, which disproportionately affects rapidly proliferating cancer cells and the stability of short-lived oncoproteins.[3][5]
Mechanism of Action: Inhibition of Translation Elongation
Cephalotaxus alkaloids, including harringtonine and homoharringtonine, are potent inhibitors of the elongation phase of eukaryotic protein synthesis.[6] They do not affect the initiation steps of translation but rather stall ribosomes during the initial cycles of peptide chain elongation.[3][6]
The core mechanism involves the binding of these alkaloids to the A-site of the large (60S) ribosomal subunit.[6] This binding sterically hinders the proper accommodation of aminoacyl-tRNA, thereby preventing peptide bond formation.[6][7] Interestingly, these compounds show a reduced ability to inhibit protein synthesis in polysomes that are already engaged in active translation, suggesting they primarily act on ribosomes at or near the start of the coding sequence.[6] This leads to a phenomenon known as polysome "run-off," where ribosomes complete translation of the mRNA they are on but fail to re-initiate effectively on new transcripts in the presence of the drug.[6]
Impact on Cellular Signaling Pathways
By inhibiting the synthesis of proteins with high turnover rates, this compound and its derivatives modulate several key signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
A primary consequence of protein synthesis inhibition by these compounds is the induction of apoptosis. This is largely achieved through the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1).[5] The rapid depletion of Mcl-1 disrupts the balance of pro- and anti-apoptotic Bcl-2 family proteins at the mitochondria, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[5][8]
Cell Cycle Arrest and Proliferation Control
Oncogenic proteins such as c-Myc and Cyclin D1 are characterized by their short half-lives. Inhibition of their synthesis by this compound derivatives leads to a rapid decrease in their cellular levels.[3] This depletion results in cell cycle arrest, typically at the G1/S transition, and a reduction in cellular proliferation.[9]
Modulation of Kinase Signaling Pathways
This compound and its analogs have been shown to interfere with several kinase signaling pathways crucial for cancer cell survival and proliferation. In acute myeloid leukemia (AML), HHT has been observed to suppress the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription (STAT) pathway.[10] Furthermore, effects on the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways have also been reported, contributing to the anti-tumor effects of these compounds.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homoharringtonine inhibited breast cancer cells growth via miR-18a-3p/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 6. Sucrose gradient protocol for polysome profiles [drummondlab.org]
- 7. A highly specific q-RT-PCR assay to address the relevance of the JAK2WT and JAK2V617F expression levels and control genes in Ph-negative myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
The Pharmacological Profile of Natural Cephalotaxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalotaxine is a natural alkaloid extracted from evergreen trees of the Cephalotaxus genus.[1] While demonstrating some inherent biological activity, it is primarily recognized as the backbone for a class of potent anti-cancer agents, most notably the ester derivatives harringtonine (B1672945) and homoharringtonine (B1673347) (HHT).[1][2] HHT, also known by its generic name omacetaxine mepesuccinate, has gained regulatory approval for the treatment of chronic myeloid leukemia (CML), underscoring the therapeutic potential of this class of compounds.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of natural this compound, with comparative data for its clinically significant derivatives where relevant.
Mechanism of Action
The primary mechanism of action for this compound and its derivatives is the inhibition of protein synthesis.[1][5] This activity is significantly more pronounced in the ester derivatives like HHT.
Protein Synthesis Inhibition:
This compound and its analogs target the elongation phase of protein translation.[6][7] They interact with the A-site of the large ribosomal subunit, preventing the correct positioning of amino acid side chains of incoming aminoacyl-tRNAs.[3][7] This action effectively stalls protein synthesis.[3] It is important to note that this inhibition primarily affects the initiation of new protein synthesis and does not impact mRNAs that are already undergoing translation.[3]
Induction of Apoptosis:
Beyond protein synthesis inhibition, this compound has been shown to induce apoptosis, or programmed cell death, in leukemia cells.[8] This is a key component of its anti-cancer activity. The apoptotic cascade is initiated through the mitochondrial pathway.[8][9]
Pharmacodynamics
The pharmacodynamic effects of this compound are most prominently observed in its cytotoxic and antiviral activities.
Cytotoxic Activity
This compound exhibits cytotoxic effects against a range of cancer cell lines, with its ester derivatives demonstrating significantly higher potency. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT-116 | >100 | [10] |
| Cephalofortine E | HCT-116 | 7.46 ± 0.77 | [10] |
| Hainanensine | THP-1 | 0.24 ± 0.07 | [11] |
| Hainanensine | K562 | 0.29 ± 0.01 | [11] |
Table 1: In Vitro Cytotoxicity of this compound and Related Alkaloids
Antiviral Activity
This compound has demonstrated in vitro antiviral activity against several viruses, including Zika virus (ZIKV) and dengue virus (DENV).[12]
| Virus | Cell Line | Activity | Concentration (µM) | Reference |
| Zika Virus (ZIKV) | Vero | >50-90% inhibition | 20-80 | |
| Zika Virus (ZIKV) | A549 | >50-90% inhibition | 20-80 | |
| Dengue Virus (DENV1-4) | Vero | Dose-dependent inhibition | 20-80 | [12] |
Table 2: In Vitro Antiviral Activity of this compound
Pharmacokinetics
Detailed pharmacokinetic data for natural this compound is limited. However, extensive studies have been conducted on its clinically approved derivative, homoharringtonine (omacetaxine mepesuccinate).
| Parameter | Value | Species | Administration | Reference |
| Homoharringtonine | ||||
| α-Half-life (t½α) | 0.5 ± 0.1 hours | Human | IV Infusion | [13] |
| β-Half-life (t½β) | 9.3 ± 1.4 hours | Human | IV Infusion | [13] |
| Total Clearance | 177.4 ± 27.7 ml X hour⁻¹ X kg⁻¹ | Human | IV Infusion | [13] |
| Apparent Volume of Distribution (Vd) | 2.4 ± 0.4 L X kg⁻¹ | Human | IV Infusion | [13] |
Table 3: Pharmacokinetic Parameters of Homoharringtonine in Humans
Toxicology
The toxicological profile of natural this compound is not extensively documented in publicly available literature. The primary toxicity data comes from clinical trials of homoharringtonine.
Clinical Toxicology of Homoharringtonine:
Phase I clinical trials of homoharringtonine identified hypotension as the dose-limiting toxic effect, particularly at doses of 5-6 mg/m²/day.[12][14] Other observed toxicities included myelosuppression, nausea, vomiting, diarrhea, drug-related fever, and alopecia.[14][15] It is important to note that the severity of myelosuppression was often related to the extent of prior cancer treatment.[14]
Experimental Protocols
Cytotoxicity Assays
MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells (e.g., HL-60, K562) in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound or its derivatives for 72 hours.
-
MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[5]
LDH Cytotoxicity Assay for Membrane Integrity:
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised plasma membranes.
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compound for the desired duration.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new plate.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation and Reading: Incubate for a specified time at room temperature, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells lysed with a detergent), and background (medium only).
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of apoptotic markers.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bak).
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[10][16]
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced mitochondrial apoptosis pathway.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity assessment.
Logical Relationship of this compound's Anti-Cancer Action
Caption: Logical flow of this compound's anti-cancer effects.
References
- 1. A Population Pharmacokinetic Approach to Describe Cephalexin Disposition in Adult and Aged Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. fda.gov [fda.gov]
- 12. This compound inhibits Zika infection by impeding viral replication and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. takarabio.com [takarabio.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Biological Activities of Cephalotaxine and Its Natural Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalotaxine, a tetracyclic alkaloid isolated from plants of the Cephalotaxus genus, and its natural derivatives, represent a class of compounds with significant and diverse biological activities. While this compound itself exhibits modest activity, its ester derivatives, particularly Homoharringtonine (HHT), have demonstrated potent antitumor effects, leading to the approval of HHT (Omacetaxine mepesuccinate) for the treatment of chronic myeloid leukemia (CML).[1][2][3] Beyond their well-documented anticancer properties, these natural products have also shown promising antiviral and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological activities of this compound and its natural derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers in the fields of oncology, virology, and inflammatory diseases, as well as for professionals involved in drug discovery and development.
Introduction to this compound and Its Natural Derivatives
This compound is the major alkaloid found in evergreen trees of the Cephalotaxus genus.[1][2] Its unique pentacyclic structure has been a subject of interest for synthetic chemists for decades. However, the primary biomedical interest lies in its natural ester derivatives, which exhibit significantly enhanced biological activities. The most notable of these are Harringtonine, Homoharringtonine (HHT), Isoharringtonine, and Deoxyharringtonine.[4] These compounds are esters of this compound, and their potent biological effects are largely attributed to the nature of the ester side chain.[1][5] HHT, in particular, has been extensively studied and has a long history of use in traditional Chinese medicine for treating various malignancies before its formal approval by Western regulatory agencies.[2]
Biological Activities
The biological activities of this compound and its derivatives are broad, with the most significant being their antitumor effects. Emerging research has also highlighted their potential as antiviral and anti-inflammatory agents.
Antitumor Activity
The antitumor properties of this compound esters are well-established, particularly against hematological malignancies.[1][3] Homoharringtonine has shown remarkable efficacy in treating chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[3] The cytotoxic effects of these compounds have also been observed in various solid tumor cell lines.[6]
Table 1: Antitumor Activity of this compound and Its Natural Derivatives (IC50/GI50 Values)
| Compound/Derivative | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Homoharringtonine (HHT) | MV4-11 | Acute Myeloid Leukemia | 0.005 | |
| Homoharringtonine (HHT) | MOLM13 | Acute Myeloid Leukemia | 0.009 | |
| Homoharringtonine (HHT) | OCI-AML3 | Acute Myeloid Leukemia | 0.025 | |
| Homoharringtonine (HHT) | THP-1 | Acute Myeloid Leukemia | 0.043 | |
| Harringtonine | HL-60 | Promyelocytic Leukemia | >0.02 (significant inhibition) | [7] |
| Hainanensine | THP-1 | Acute Monocytic Leukemia | 0.24 ± 0.07 | [8] |
| Hainanensine | K562 | Chronic Myelogenous Leukemia | 0.29 ± 0.01 | [8] |
| Cephalofortine E | HCT-116 | Colorectal Carcinoma | 7.46 ± 0.77 | [9] |
| Cephafortunine A | U937 | Histiocytic Lymphoma | 4.21 | |
| Cephafortunine B | U937 | Histiocytic Lymphoma | 6.58 | |
| Cephafortunine A | HL-60 | Promyelocytic Leukemia | 6.66 | |
| Cephafortunine B | HL-60 | Promyelocytic Leukemia | 6.70 |
Antiviral Activity
Recent studies have demonstrated the potential of this compound and its derivatives as broad-spectrum antiviral agents. Homoharringtonine has been shown to inhibit the replication of a range of RNA and DNA viruses.
Table 2: Antiviral Activity of this compound and Its Natural Derivatives (IC50/EC50 Values)
| Compound/Derivative | Virus | Cell Line | IC50/EC50 (µM) | Reference |
| This compound | Zika Virus (ZIKV) | Vero | ~10 (significant inhibition) | |
| Homoharringtonine (HHT) | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.139 | [10] |
| Homoharringtonine (HHT) | Vesicular Stomatitis Virus (VSV) | HEK293T | ~0.05 (complete inhibition) | [10] |
| Homoharringtonine (HHT) | Newcastle Disease Virus (NDV) | A549 | ~0.1 (complete inhibition) | [10] |
| Homoharringtonine (HHT) | Porcine Epidemic Diarrhea Virus (PEDV) | Vero | ~0.5 (complete inhibition) | [10] |
| Homoharringtonine (HHT) | Rabies Virus (RABV) | BHK-21 | 0.3 | [6] |
| Homoharringtonine (HHT) | Echovirus 1 (EV1) | RPE | >300 (Selectivity Index) |
Anti-inflammatory Activity
The anti-inflammatory properties of Cephalotaxus alkaloids are an emerging area of research. Homoharringtonine has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. While specific IC50 values for anti-inflammatory assays are not as widely reported as for antitumor and antiviral activities, the mechanistic studies indicate significant potential. HHT has been shown to suppress allergic inflammation by activating the TGF-β signaling pathway and regulating the NF-κB pathway.
Mechanism of Action
The primary mechanism of action for the potent biological activities of this compound esters, particularly HHT, is the inhibition of protein synthesis.[1][2] This leads to the induction of apoptosis and cell cycle arrest in rapidly proliferating cells like cancer cells.
Inhibition of Protein Synthesis
Cephalotaxus alkaloids inhibit the elongation phase of translation in eukaryotic cells.[1] They are thought to bind to the 60S ribosomal subunit and prevent the binding of aminoacyl-tRNA to the acceptor site (A-site), thereby blocking peptide bond formation.[1] This disruption of protein synthesis is particularly detrimental to cancer cells, which have a high demand for protein production to sustain their rapid growth and proliferation.
References
- 1. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoharringtonine: updated insights into its efficacy in hematological malignancies, diverse cancers and other biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Synthesis of this compound esters and correlation of their structures with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Antiproliferative Cephalotaxus Esters and Their Evaluation against Several Human Hematopoietic and Solid Tumor Cell Lines: Uncovering Differential Susceptibilities to Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Studies on semi-synthesis of this compound esters and correlation of their structures with antitumor activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Homoharringtonine: mechanisms, clinical applications and research progress [frontiersin.org]
- 10. Frontiers | Homoharringtonine Inhibits Allergic Inflammations by Regulating NF-κB-miR-183-5p-BTG1 Axis [frontiersin.org]
The Impact of Cephalotaxine on Autophagy Flux in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalotaxine (CET), a natural alkaloid derived from the evergreen tree of the genus Cephalotaxus, has demonstrated potent anti-leukemic properties. Emerging evidence indicates that a key mechanism of CET's anticancer activity involves the modulation of autophagy, a cellular self-degradation process that is often dysregulated in cancer. This technical guide provides an in-depth analysis of the effect of this compound on autophagy flux in cancer cells, with a particular focus on leukemia. We will delve into the molecular mechanisms, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction to Autophagy and its Role in Cancer
Autophagy is a highly conserved catabolic process whereby cells degrade and recycle their own components. This process is essential for maintaining cellular homeostasis, especially under conditions of stress such as nutrient deprivation or organelle damage. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases. "Autophagic flux" refers to the entire dynamic process, from the formation of autophagosomes to their degradation by lysosomes.
In the context of cancer, autophagy plays a dual and often contradictory role. In the early stages of tumorigenesis, autophagy can act as a tumor suppressor by removing damaged organelles and preventing genomic instability. However, in established tumors, cancer cells can hijack the autophagic machinery to survive metabolic stress and resist chemotherapy, thereby promoting tumor progression and therapeutic resistance.[1][2] Therefore, modulating autophagic flux presents a promising therapeutic strategy in oncology.
This compound's Effect on Autophagy Flux: A Late-Stage Blockade
Recent studies have elucidated that this compound exerts its anti-leukemic effects not by inducing autophagy, but by impairing the late stages of autophagic flux.[3][4] This leads to the accumulation of autophagosomes that fail to fuse with lysosomes and be degraded. This blockade of autophagy is a critical component of CET's mechanism of action, contributing to the induction of apoptosis in cancer cells.
Accumulation of Autophagic Markers: LC3-II and p62
A hallmark of impaired autophagic flux is the accumulation of two key proteins: microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which is recruited to the autophagosome membrane. The p62 protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the autolysosome.
Treatment of leukemia cells (e.g., HL-60 and Jurkat) with this compound leads to a dose-dependent increase in the levels of both LC3-II and p62.[3] This concurrent accumulation indicates that while autophagosomes are being formed, their degradation is inhibited.
Impairment of Lysosomal Function
The underlying cause of the autophagic blockade by this compound appears to be the disruption of lysosomal function. Specifically, CET has been shown to impair lysosomal acidification.[3][4] The acidic environment of the lysosome is crucial for the activity of its degradative enzymes. By neutralizing the lysosomal pH, CET effectively inactivates these enzymes, preventing the breakdown of autophagosomal content. This is evidenced by experiments showing that CET blocks the fluorescence colocalization of MitoTracker Green (staining mitochondria) and LysoTracker Red (staining acidic lysosomes), indicating a failure of mitophagy, a selective form of autophagy for mitochondria.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers of autophagy and apoptosis in leukemia cell lines, primarily HL-60 and Jurkat cells. The data is derived from densitometric analysis of Western blots and other quantitative assays reported in the literature.[3]
Table 1: Effect of this compound on Autophagy Markers
| Cell Line | Treatment (CET Concentration) | Duration | LC3-II Levels (Fold Change vs. Control) | p62 Levels (Fold Change vs. Control) |
| HL-60 | 5 µM | 24h | ~1.8 | ~1.5 |
| HL-60 | 10 µM | 24h | ~2.5 | ~2.0 |
| HL-60 | 20 µM | 24h | ~3.2 | ~2.8 |
| Jurkat | 5 µM | 24h | ~1.5 | ~1.3 |
| Jurkat | 10 µM | 24h | ~2.1 | ~1.8 |
| Jurkat | 20 µM | 24h | ~2.9 | ~2.5 |
Table 2: Effect of this compound on Apoptosis Markers
| Cell Line | Treatment (CET Concentration) | Duration | Bcl-2 Levels (Fold Change vs. Control) | Bak Levels (Fold Change vs. Control) |
| HL-60 | 5 µM | 24h | ~0.8 | ~1.4 |
| HL-60 | 10 µM | 24h | ~0.6 | ~1.9 |
| HL-60 | 20 µM | 24h | ~0.4 | ~2.5 |
| Jurkat | 5 µM | 24h | ~0.85 | ~1.3 |
| Jurkat | 10 µM | 24h | ~0.7 | ~1.7 |
| Jurkat | 20 µM | 24h | ~0.5 | ~2.2 |
Signaling Pathways Modulated by this compound
This compound's impact on autophagy and apoptosis is a result of its influence on interconnected signaling pathways. The impairment of autophagic flux by CET appears to be a key event that sensitizes cancer cells to undergo mitochondrial-mediated apoptosis.
The Autophagy-Apoptosis Crosstalk
The accumulation of dysfunctional mitochondria due to blocked mitophagy is a significant stress signal that can trigger the intrinsic apoptotic pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bak.[3][4] This shift in the balance of Bcl-2 family proteins leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to apoptosis.
Upstream Regulatory Pathways
While the primary effect of CET on autophagy appears to be at the lysosomal level, it is important to consider the upstream pathways that regulate autophagy, namely the mTOR and AMPK signaling pathways. Although direct modulation of mTOR or AMPK by this compound has not been definitively established, the cellular stress induced by CET, such as mitochondrial dysfunction, could potentially feedback to these pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess the effect of this compound on autophagy flux.
Western Blotting for LC3 and p62
Objective: To quantify the protein levels of LC3-I, LC3-II, and p62 in cancer cells following this compound treatment.
Materials:
-
Cancer cell lines (e.g., HL-60, Jurkat)
-
This compound (CET)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto the SDS-PAGE gels. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using image analysis software and normalize to the loading control (β-actin).
Fluorescence Microscopy for Autophagy Flux (mCherry-GFP-LC3)
Objective: To visualize and quantify autophagosome and autolysosome formation in living cells.
Materials:
-
Cancer cell line stably expressing the mCherry-GFP-LC3 tandem fluorescent protein
-
Complete cell culture medium
-
This compound (CET)
-
Autophagy inducer (e.g., rapamycin) and inhibitor (e.g., chloroquine) as controls
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection: Culture cells expressing mCherry-GFP-LC3 on glass-bottom dishes.
-
Treatment: Treat the cells with this compound, rapamycin (B549165) (positive control for autophagy induction), or chloroquine (B1663885) (positive control for flux blockade).
-
Live-Cell Imaging: Acquire images using a confocal microscope with appropriate laser lines for GFP (excitation ~488 nm, emission ~510 nm) and mCherry (excitation ~587 nm, emission ~610 nm).
-
Image Analysis:
-
Autophagosomes will appear as yellow puncta (colocalization of GFP and mCherry).
-
Autolysosomes will appear as red puncta (GFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry is more stable).
-
Quantify the number of yellow and red puncta per cell in different treatment groups using image analysis software. An increase in yellow puncta upon CET treatment indicates an accumulation of autophagosomes due to a blockade in autophagic flux.
-
Lysosomal Acidification Assay
Objective: To assess the effect of this compound on the pH of lysosomes.
Materials:
-
Cancer cell lines
-
This compound (CET)
-
LysoTracker Red DND-99 or other lysosomotropic pH-sensitive dyes
-
Live-cell imaging medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.
-
Staining: Incubate the cells with LysoTracker Red according to the manufacturer's instructions (typically 50-75 nM for 30-60 minutes).
-
Imaging or Flow Cytometry:
-
Microscopy: Wash the cells and image them immediately using a fluorescence microscope. A decrease in the intensity of red fluorescence in CET-treated cells compared to control cells indicates an increase in lysosomal pH (deacidification).
-
Flow Cytometry: Harvest the cells, wash, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer. A shift to the left in the fluorescence histogram of CET-treated cells indicates lysosomal deacidification.
-
Conclusion and Future Directions
This compound represents a promising anti-cancer agent with a multifaceted mechanism of action. Its ability to impair autophagic flux at the lysosomal level, leading to the accumulation of autophagosomes and subsequent induction of apoptosis, highlights a key vulnerability in cancer cells. The data and protocols presented in this guide provide a comprehensive framework for researchers to further investigate the therapeutic potential of targeting autophagy with this compound and similar compounds.
Future research should focus on elucidating the precise molecular target of this compound within the lysosome that leads to its deacidification. Furthermore, exploring the efficacy of this compound in combination with other chemotherapeutic agents that induce autophagic stress could pave the way for novel and more effective cancer treatment strategies. The continued investigation into the intricate interplay between autophagy and apoptosis in response to this compound will undoubtedly yield valuable insights for the development of next-generation cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
The Botanical Blueprint: A Technical Guide to the Natural Sources and Distribution of Cephalotaxine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources and botanical distribution of Cephalotaxine, a promising alkaloid with significant therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and pharmaceutical development.
Primary Botanical Sources: The Genus Cephalotaxus
This compound and its structurally related alkaloids are primarily isolated from evergreen trees and shrubs belonging to the genus Cephalotaxus, commonly known as plum yews or cow-tail pines.[1][2][3][4] This genus is the principal and most extensively studied natural reservoir of these valuable compounds.
Geographic Distribution of Cephalotaxus
The genus Cephalotaxus is endemic to East Asia.[1][2][5][6] Its natural habitat spans across several countries, including Japan, Korea, China (southern, central, and eastern regions), the island of Hainan, Taiwan, India, Myanmar (Burma), Laos, and parts of Vietnam.[5][6] While the current distribution is geographically restricted, fossil records indicate a more widespread presence across the Northern Hemisphere, including Europe and North America, in previous geological eras.[4][5]
Key Cephalotaxus Species as Sources of this compound
Numerous species within the Cephalotaxus genus have been identified as sources of this compound and its derivatives. The following table summarizes these species and their native regions.
| Species | Common Name | Native Region(s) | Citations |
| Cephalotaxus harringtonia | Japanese Plum Yew | Japan, Korea | [1][3][7][8][9] |
| Cephalotaxus fortunei | Chinese Plum Yew | Eastern and southwestern provinces of China | [3][5][10][11][12][13] |
| Cephalotaxus oliveri | Oliver's Plum Yew | China | [14][15][16] |
| Cephalotaxus sinensis | Chinese Plum Yew | Eastern, central, and northwestern China | [5][17][18][19][20] |
| Cephalotaxus mannii | Mann's Plum Yew | Assam to China and Indo-China | [21][22][23][24][25] |
| Cephalotaxus wilsoniana | Wilson's Plum Yew | Taiwan | [3][5][26][27][28][29] |
| Cephalotaxus griffithii | Griffith's Plum Yew | Himalayas | [3][30] |
| Cephalotaxus hainanensis | Hainan Plum Yew | Southern China, southeastern Tibet, Myanmar, Thailand, Vietnam | [3][31][32][33][34] |
| Cephalotaxus koreana | Korean Plum Yew | Korea | [3] |
| Cephalotaxus lanceolata | Lance-leaf Plum Yew | China | [3] |
| Cephalotaxus latifolia | Broad-leaf Plum Yew | China | [3] |
Quantitative Distribution of this compound in Cephalotaxus
The concentration of this compound and its derivatives can vary significantly between different species and among various parts of the same plant. The following table presents available quantitative data.
| Species | Plant Part | Compound | Concentration | Citations |
| Cephalotaxus griffithii | Needles | Harringtonine (B1672945) | Higher than Homoharringtonine (B1673347) | [3][30] |
| Cephalotaxus mannii | Suspension Cells | This compound | 6.75 mg/L (with elicitor) | [22][25] |
| Cephalotaxus mannii | Suspension Cells | This compound | 7.03 mg/L (with l-cyclohexylalanine) | [24] |
Note: Further research is required to provide a more comprehensive quantitative comparison across all species and plant parts.
Alternative Natural Sources: Endophytic Fungi
Recent research has identified endophytic fungi as a potential alternative source for this compound-related compounds. This discovery opens new avenues for the sustainable production of these valuable alkaloids.
An endophytic fungus, identified as Alternaria tenuissima, was isolated from the bark of Cephalotaxus hainanensis and was found to produce Homoharringtonine, a potent anti-leukemia drug derived from this compound.[35] The exploration of endophytic fungi as microbial cell factories for the production of medicinally important compounds is a rapidly growing field of research.[36][37]
Experimental Protocols
General Extraction and Isolation of this compound Alkaloids
A general workflow for the extraction and isolation of this compound and related alkaloids from Cephalotaxus plant material is outlined below. This is a representative methodology, and specific parameters may be optimized depending on the plant material and target alkaloids.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for the quantification of this compound and its derivatives in plant extracts. A typical HPLC method would involve:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength specific to the alkaloids of interest.
-
Quantification: Comparison of peak areas with those of certified reference standards.
Biosynthetic Pathway of this compound
The biosynthesis of this compound in Cephalotaxus species is a complex process that originates from the amino acids tyrosine and phenylalanine.[14] Transcriptome analysis of Cephalotaxus mannii has further elucidated the involvement of several key metabolic pathways.[22]
References
- 1. Cephalotaxus harringtonia – Japanese or Harrington plum yew [botanischergarten.univie.ac.at]
- 2. Cephalotaxus - Wikipedia [en.wikipedia.org]
- 3. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephalotaxus (plum-yew) genus description [conifers.org]
- 5. arboretum.harvard.edu [arboretum.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cephalotaxus harringtonia - Plant Finder [missouribotanicalgarden.org]
- 8. Cephalotaxus harringtonii - Wikipedia [en.wikipedia.org]
- 9. Cephalotaxus harringtonia (Japanese Plum-Yew, Spreading Plum-Yew) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 10. This compound-type alkaloids from the seeds of Cephalotaxus fortunei and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cephalotaxus fortunei Hook. f. | CymitQuimica [cymitquimica.com]
- 12. This compound-type and homoerythrina-type alkaloids with antiproliferative effects from Cephalotaxus fortunei - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. This compound-type and homoerythrina-type alkaloids with antiproliferative effects from Cephalotaxus fortunei - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound homologous alkaloids from seeds of Cephalotaxus oliveri Mast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. [Two novel this compound-type alkaloids from Cephalotaxus sinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cephalotaxus sinensis - Trees and Shrubs Online [treesandshrubsonline.org]
- 19. Cephalotaxus sinensis (Rehd. et Wils.) Li| BioCrick [biocrick.com]
- 20. Cephalotaxus sinensis - Description | CG Encyclopedia [conifersgarden.com]
- 21. Cephalotaxus mannii Hook.f. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 22. Effect of coronatine on synthesis of this compound in suspension cells of <i>Cephalotaxus mannii</i> and its transcriptome analysis - ProQuest [proquest.com]
- 23. Cephalotaxus mannii | 18 Publications | 148 Citations | Top Authors | Related Topics [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Cephalotaxus wilsoniana - Trees and Shrubs Online [treesandshrubsonline.org]
- 27. pfaf.org [pfaf.org]
- 28. New alkaloids and a tetraflavonoid from Cephalotaxus wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. HPLC analysis of harringtonine and homoharringtonine in the needles of Cephalotaxus griffithii alkaloid fraction and cytotoxic activity on chronic myelogenous leukaemia K562 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cephalotaxus hainanensis - Wikipedia [en.wikipedia.org]
- 32. temperate.theferns.info [temperate.theferns.info]
- 33. Cephalotaxus hainanensis H.L.Li | Plants of the World Online | Kew Science [powo.science.kew.org]
- 34. Description of Cephalotaxus hainanensis (海南粗榧, Hainan plum yew) description [conifers.org]
- 35. Homoharringtonine production by endophytic fungus isolated from Cephalotaxus hainanensis Li - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Endophytic Fungi: A Treasure Trove of Antifungal Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Fungal Endophytes: Microfactories of Novel Bioactive Compounds with Therapeutic Interventions; A Comprehensive Review on the Biotechnological Developments in the Field of Fungal Endophytic Biology over the Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Preliminary In Vitro Studies of Cephalotaxine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Cephalotaxine (CET), a natural alkaloid derived from trees of the Cephalotaxus genus.[1][2][3] While its ester, homoharringtonine (B1673347) (HHT), is a more potent and clinically established anti-leukemia agent, this compound itself demonstrates significant cytotoxic properties that are the subject of ongoing research.[3][4][5] This document synthesizes key findings on its mechanisms of action, summarizes quantitative data from various studies, details common experimental protocols, and provides visual diagrams of critical pathways and workflows.
Quantitative Cytotoxicity Data
This compound has been evaluated against a range of human cancer cell lines, primarily demonstrating efficacy against leukemia cells. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are key metrics for its cytotoxic potential. The data below is compiled from multiple in vitro studies.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | IC50 | 4.91 | [1] |
| GI50 | 6.66 | [6] | ||
| Jurkat | Acute T-cell Leukemia | IC50 | 5.54 | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | IC50 | 7.08 | [1] |
| NB4 | Acute Promyelocytic Leukemia | IC50 | 16.88 | [1] |
| Raji | Burkitt's Lymphoma | IC50 | 18.08 | [1] |
| K562 | Chronic Myelogenous Leukemia | IC50 | 22.59 | [1] |
| GI50 | 0.29 ± 0.01 | [7][8] | ||
| U937 | Histiocytic Lymphoma | GI50 | 4.21 - 23.70 | [6] |
| THP-1 | Acute Monocytic Leukemia | GI50 | 0.24 - 29.55 | [7][8] |
| HCT-116 | Colorectal Carcinoma | IC50 | 7.46 ± 0.77 | [9] |
| L1210 | Mouse Lymphocytic Leukemia | IC50 | 3 µg/mL | [5] |
| KB | Human Epidermoid Carcinoma | IC50 | 0.90 µg/mL | [5] |
Note: IC50 and GI50 values can vary between studies due to differences in experimental conditions, such as cell density and assay duration.
Studies have also shown that the efficacy of this compound can be influenced by the genetic background of the cancer cells. For instance, its activity is significantly correlated with the p53 mutational status, being more effective in cell lines without p53 mutations.[4] Furthermore, rapidly proliferating cells tend to be more susceptible to this compound than slowly growing cells.[4]
Mechanisms of Action
The primary mechanism by which this compound exerts its cytotoxic effects is through the induction of apoptosis, primarily via the intrinsic mitochondrial pathway.[1][2] It also impacts autophagy, which further contributes to its anti-leukemia activity.
This compound treatment initiates a cascade of events centered on the mitochondria.[1] It modulates the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.[1][7] Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bak.[1][2] This shift in the Bcl-2/Bak ratio leads to a reduction in the mitochondrial membrane potential, a key step in the intrinsic apoptosis pathway.[1] The compromised mitochondrial membrane releases pro-apoptotic factors into the cytosol, leading to the activation of a caspase cascade, including caspase-9 and caspase-3, which execute the final stages of apoptosis.[1]
In addition to inducing apoptosis, RNA-sequencing analysis has revealed that this compound affects the autophagy signaling pathway.[1] It impairs autophagy flow by disrupting lysosomal acidification.[1] This blockage is evidenced by the upregulation of LC3-II and p62 proteins.[1] The inhibition of autophagy can exacerbate this compound-induced apoptosis in leukemia cells, suggesting a dual mechanism that enhances its cytotoxic efficacy.[1]
Experimental Protocols
The following sections detail standardized protocols used to assess the in vitro cytotoxicity of this compound.
This assay is used to determine the IC50 value of this compound by measuring overall cell viability.
-
Objective: To quantify the dose-dependent cytotoxic effect of this compound.
-
Principle: The Cell Counting Kit-8 (CCK-8) utilizes a tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan (B1609692) product, which is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate leukemia cells (e.g., HL-60, Jurkat) in 96-well plates at a density of 1-2 x 10^5 cells/mL.
-
Treatment: After a 24-hour incubation period to allow for cell adherence and stabilization, expose the cells to various concentrations of this compound (e.g., a serial dilution from 1 to 100 µM) for a specified duration, typically 24 hours.[1] Include vehicle-only wells as a negative control.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified CO2 incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the rate of apoptosis induced by this compound.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.
-
Methodology:
-
Cell Treatment: Treat cells (e.g., HL-60) with different concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.[1]
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.[1]
-
This assay measures changes in mitochondrial health, a key indicator of intrinsic apoptosis.
-
Objective: To assess the effect of this compound on mitochondrial integrity.
-
Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Methodology:
-
Cell Treatment: Treat cells (e.g., HL-60, Jurkat) with this compound (e.g., 5, 10, 20 µM) for 24 hours.[1]
-
Staining: Incubate the treated cells with JC-1 staining solution for 20 minutes at 37°C.
-
Washing: Wash the cells with staining buffer to remove excess dye.
-
Imaging/Analysis: Observe the cells under a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer or plate reader.
-
Analysis: Calculate the ratio of red to green fluorescence. A significant decrease in this ratio in treated cells compared to controls indicates a loss of mitochondrial membrane potential.[1]
-
Conclusion
Preliminary in vitro studies consistently demonstrate that this compound possesses cytotoxic activity against various cancer cell lines, with a pronounced effect on leukemia cells.[1][5][6] Its primary mechanism of action involves the induction of the intrinsic mitochondrial apoptosis pathway, characterized by the regulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and subsequent caspase activation.[1][2] Furthermore, its ability to impair autophagy flow presents a secondary mechanism that may enhance its therapeutic potential. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the cytotoxic properties of this compound and its analogues, facilitating the ongoing development of novel anti-cancer agents.
References
- 1. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow [mdpi.com]
- 3. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular modes of action of this compound and homoharringtonine from the coniferous tree Cephalotaxus hainanensis in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-type alkaloids with antiproliferation effects from the branches and leaves of Cephalotaxus fortunei var. alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-type and homoerythrina-type alkaloids with antiproliferative effects from Cephalotaxus fortunei - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound-type and homoerythrina-type alkaloids with antiproliferative effects from Cephalotaxus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-type alkaloids from the seeds of Cephalotaxus fortunei and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Cephalotaxine: An In-depth Technical Guide to its Molecular Targets in Human Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalotaxine (CET), a natural alkaloid extracted from trees of the Cephalotaxus genus, has garnered significant interest in oncology research. While its ester derivative, homoharringtonine (B1673347) (HHT), is an approved anti-cancer therapeutic, the direct anti-neoplastic activities and molecular mechanisms of this compound itself are areas of active investigation. This technical guide provides a comprehensive overview of the known molecular targets of this compound in human tumor cell lines, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Molecular Targets and Mechanism of Action
The primary anti-cancer mechanism of this compound, akin to its more potent derivative homoharringtonine, is the inhibition of protein synthesis . This disruption of essential cellular machinery leads to the induction of programmed cell death, primarily through the mitochondrial apoptosis pathway , and the modulation of autophagy .
Quantitative Data: Anti-proliferative Activity of this compound
The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Citation |
| HL-60 | Acute Promyelocytic Leukemia | 4.91 | [1] |
| Jurkat | Acute T-cell Leukemia | 5.54 | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 7.08 | [1] |
| NB4 | Acute Promyelocytic Leukemia | 16.88 | [1] |
| Raji | Burkitt's Lymphoma | 18.08 | [1] |
| K562 | Chronic Myelogenous Leukemia | 22.59 | [1] |
| THP-1 | Acute Monocytic Leukemia | 0.24–29.55 (Range for various Cephalotaxus alkaloids) | [2] |
| HCT-116 | Colorectal Carcinoma | 7.46 (For Cephalofortine E, a CET-type alkaloid) |
Note: this compound is generally found to be 3-4 orders of magnitude less active than its ester derivative, homoharringtonine (HHT)[3]. The anti-tumor activity of CET is significantly correlated with the p53 mutational status, showing greater efficacy in cell lines with wild-type p53[3].
Signaling Pathways Modulated by this compound
Mitochondrial Apoptosis Pathway
This compound induces apoptosis in cancer cells by directly targeting the intrinsic, or mitochondrial, pathway of apoptosis. This is a key mechanism for its anti-tumor effects.
Caption: this compound-induced mitochondrial apoptosis pathway.
Autophagy Flux Inhibition
Recent studies have revealed that this compound can also impair autophagy flow, a cellular recycling process that can sometimes promote cancer cell survival. By blocking this process, this compound may enhance its own apoptotic effects.
Caption: Inhibition of autophagy flux by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to elucidate the molecular targets of this compound.
Cell Viability Assay (CCK-8 Method)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Caption: Workflow for a Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding: Seed human tumor cells (e.g., HL-60, Jurkat) in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 1-100 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound). Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol details the detection of changes in the expression of Bcl-2 and Bak proteins following this compound treatment.
Detailed Protocol:
-
Cell Treatment and Lysis: Plate cells (e.g., HL-60) at an appropriate density in a 6-well plate and treat with this compound (e.g., 5, 10, 20 µM) for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bak, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the disruption of the mitochondrial membrane potential, an early indicator of apoptosis, using the fluorescent dye JC-1.
Detailed Protocol:
-
Cell Treatment: Treat leukemia cells (e.g., HL-60, Jurkat) with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 24 hours.
-
JC-1 Staining: Harvest the cells and resuspend them in fresh medium. Add JC-1 staining solution to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes.
-
Washing: Centrifuge the cells and wash them with PBS to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Quantification: Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Autophagy Flux Assay
This protocol uses fluorescence microscopy to monitor the effect of this compound on the colocalization of autophagosomes (MitoTracker Green) and lysosomes (LysoTracker Red).
Detailed Protocol:
-
Cell Treatment: Treat cells (e.g., HL-60) with this compound for the desired time.
-
Staining: In the final 30 minutes of treatment, add MitoTracker Green and LysoTracker Red to the culture medium according to the manufacturer's instructions to label mitochondria and lysosomes, respectively.
-
Imaging: Wash the cells with fresh medium and immediately observe them under a fluorescence microscope.
-
Analysis: Assess the colocalization of green and red fluorescence. A blockage in autophagy flux, as induced by this compound, will result in a decreased colocalization of mitochondria with lysosomes.
Conclusion
This compound presents a multifaceted mechanism of anti-tumor activity in human cancer cell lines. Its primary action as a protein synthesis inhibitor triggers a cascade of events, leading to the activation of the mitochondrial apoptosis pathway and the impairment of protective autophagy. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and for the development of novel anti-cancer strategies targeting these molecular pathways. Further research is warranted to fully elucidate the complex interplay of signaling networks affected by this natural compound and to explore its efficacy in a broader range of cancer types.
References
- 1. This compound-type and homoerythrina-type alkaloids with antiproliferative effects from Cephalotaxus fortunei - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Molecular modes of action of this compound and homoharringtonine from the coniferous tree Cephalotaxus hainanensis in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of Cephalotaxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalotaxine, a tetracyclic alkaloid isolated from plants of the Cephalotaxus genus, serves as the structural backbone for a class of potent antileukemic compounds, including harringtonine (B1672945) and homoharringtonine.[1] The structural elucidation and purity assessment of this compound and its derivatives are critically dependent on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides an in-depth overview of the spectroscopic data analysis of this compound, including tabulated NMR data, detailed experimental protocols, and a visual representation of the analytical workflow.
Spectroscopic Data
The structural confirmation of this compound relies on the comprehensive analysis of its 1D and 2D NMR spectra, in conjunction with mass spectrometric data.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR chemical shifts of this compound are typically recorded in deuterated chloroform (B151607) (CDCl₃). The following tables summarize the assigned chemical shifts.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1α | 1.85 | m | |
| 1β | 2.85 | dt | 13.5, 8.5 |
| 2 | 3.05 | m | |
| 3 | 4.25 | d | 8.0 |
| 4α | 2.05 | m | |
| 4β | 2.30 | m | |
| 5α | 2.60 | m | |
| 5β | 3.10 | m | |
| 7 | 6.75 | s | |
| 10 | 6.65 | s | |
| 11-OCH₃ | 3.85 | s | |
| 12, 13-O-CH₂-O- | 5.90 | s | |
| 14α | 4.80 | d | 6.0 |
| 14β | 4.95 | d | 6.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 34.5 |
| 2 | 53.5 |
| 3 | 77.5 |
| 4 | 29.0 |
| 5 | 53.0 |
| 6a | 129.5 |
| 7 | 108.0 |
| 8 | 146.0 |
| 9 | 146.5 |
| 10 | 102.0 |
| 11 | 132.0 |
| 12 | 101.0 |
| 13a | 124.0 |
| 14 | 70.0 |
| OCH₃ | 56.0 |
Mass Spectrometry (MS) Data
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of alkaloids like this compound, typically yielding a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) provides valuable structural information through characteristic fragmentation patterns.
The ESI-MS spectrum of this compound shows a base peak at m/z 316, corresponding to the [M+H]⁺ ion.[2] The MS/MS spectrum of this precursor ion reveals characteristic fragment ions that aid in structural confirmation.[3]
Table 3: ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |
| 316 | 298 | H₂O |
| 316 | 284 | CH₂O |
| 316 | 256 | C₂H₄O₂ |
Experimental Protocols
The following sections outline generalized yet detailed methodologies for the acquisition of NMR and MS data for this compound.
NMR Spectroscopy Protocol
A standard approach for the NMR analysis of alkaloids like this compound involves dissolving the sample in a deuterated solvent and acquiring a series of 1D and 2D NMR spectra.[4]
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Spectral width: ~16 ppm.
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
1D ¹³C NMR:
-
Pulse sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral width: ~240 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Employ standard pulse sequences provided by the spectrometer manufacturer.
-
Optimize acquisition parameters (e.g., spectral widths, number of increments, number of scans) to achieve adequate resolution and signal-to-noise ratio.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the coupling patterns in the ¹H NMR spectrum.
-
Correlate signals in the 2D spectra to assign all proton and carbon resonances.
Mass Spectrometry Protocol
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the analysis of this compound in complex mixtures.[2][3]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration suitable for MS analysis (e.g., 1-10 µg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Conditions:
-
HPLC System: A standard HPLC system with a binary pump and autosampler.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight or triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS Parameters:
-
Capillary voltage: 3.5-4.5 kV.
-
Nebulizer gas pressure: 30-40 psi.
-
Drying gas flow: 8-10 L/min.
-
Drying gas temperature: 300-350 °C.
-
-
MS/MS Analysis:
-
Select the [M+H]⁺ ion of this compound (m/z 316) as the precursor ion.
-
Apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and its basic chemical structure.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure of this compound highlighting key functional groups.
References
The Tetracyclic Core of Cephalotaxus Alkaloids: A Technical Guide to its Structure, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cephalotaxus alkaloids, a family of plant-derived metabolites, have garnered significant attention for over six decades, primarily due to their potent anti-leukemic properties.[1] First isolated from species like Cephalotaxus drupacea and Cephalotaxus fortunei, these compounds are characterized by a unique and complex chemical architecture.[2] The therapeutic potential of this class is exemplified by homoharringtonine (B1673347) (HHT), which has been approved by the US Food and Drug Administration (FDA) for the treatment of chronic myeloid leukemia.[1] The biological activity of these alkaloids is intrinsically linked to their core molecular structure. This guide provides an in-depth examination of the tetracyclic backbone that defines the Cephalotaxus alkaloids, focusing on its structure, biosynthetic origins, and the experimental methodologies used for its study.
The Cephalotaxane Tetracyclic Backbone: A Structural Overview
The fundamental framework of the Cephalotaxus alkaloids is a distinctive tetracyclic system known as the cephalotaxane skeleton. This intricate structure is composed of two main units: a benzazepine ring system (rings A and B) fused to an azaspiranic 1-azaspiro[4.4]nonane unit (rings C and D).[1] This core arrangement creates a rigid, three-dimensional conformation that is crucial for its biological interactions.
The parent alkaloid of this series is Cephalotaxine (CET). While CET itself does not exhibit significant antitumor activity, its ester derivatives are potent biological agents.[3] These active compounds, such as harringtonine (B1672945) (HT) and homoharringtonine (HHT), feature a complex acyl side chain attached at the C3 hydroxyl group of the tetracyclic core.[3] The presence and specific configuration of this side chain are critical determinants of the molecule's efficacy as a protein synthesis inhibitor.[1]
Biosynthesis of the Tetracyclic Core
The biosynthesis of the cephalotaxane skeleton is a complex process that originates from primary amino acid metabolism. The pathway utilizes L-phenylalanine and L-tyrosine as its foundational building blocks. Through a series of enzymatic transformations, these precursors are modified and coupled to construct the intricate tetracyclic system. While the complete pathway is still under investigation, key steps have been elucidated.
The pathway begins with the conversion of L-tyrosine to dopamine, a critical intermediate. This involves hydroxylation and decarboxylation steps. The aromatic portion derived from phenylalanine is processed to form a phenylacetaldehyde (B1677652) derivative. A key bond formation occurs via a Pictet-Spengler-type condensation reaction, which links the amine from the dopamine-derived unit with the aldehyde from the phenylalanine-derived unit, establishing the initial framework of the benzazepine system. Subsequent intramolecular cyclizations, oxidations, and rearrangements lead to the formation of the characteristic spirocyclic C/D ring system, ultimately yielding the this compound core.
Figure 1. Proposed Biosynthetic Pathway of the Cephalotaxane Core.
Experimental Protocols
The study of Cephalotaxus alkaloids involves sophisticated techniques for their extraction from natural sources, purification, and chemical synthesis.
Isolation and Purification from Plant Material
A common initial step for extracting total alkaloids from Cephalotaxus plant material (e.g., twigs, leaves) is percolation with ethanol (B145695).[2] The resulting crude extract is then subjected to a series of acid-base liquid-liquid extractions to separate the basic alkaloids from non-alkaloidal constituents.[2] Further purification to isolate individual alkaloids is a significant challenge due to their structural similarities.
Modern chromatographic techniques are essential for achieving high purity. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a particularly effective method.[4]
Detailed Protocol: Isolation via Step-pH-Gradient HSCCC
This protocol is adapted from a method for separating alkaloids from Cephalotaxus fortunei.[4]
-
Objective: To separate and purify multiple Cephalotaxus alkaloids from a crude extract.
-
Instrumentation: High-Speed Counter-Current Chromatography (HSCCC) instrument with a 400 mL column capacity.[4]
-
Solvent System Preparation:
-
A two-phase solvent system of ethyl acetate-n-hexane-water is prepared.
-
Stationary Phase: The upper organic phase is modified with 0.01% trifluoroacetic acid (TFA).[4]
-
Mobile Phase: The lower aqueous phase is used in a stepwise pH gradient by adding:
-
2% Ammonium Hydroxide (NH₄OH)
-
0.2% NH₄OH
-
0.05% TFA[4]
-
-
-
Procedure:
-
Prepare the crude alkaloid extract from the plant material using standard ethanol percolation and acid-base extraction methods.
-
Equilibrate the HSCCC column by pumping the stationary phase through at an appropriate flow rate.
-
Dissolve a known quantity of the crude extract (e.g., 800 mg) in a suitable volume of the solvent system.[4]
-
Inject the sample into the column.
-
Begin the separation by pumping the mobile phase through the column at a set flow rate while the column is rotating at high speed.
-
Apply the mobile phase in a stepwise gradient, starting with the most basic (2% NH₄OH) and progressively decreasing the pH.
-
Collect fractions of the eluent.
-
Monitor the fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine fractions containing the same pure compound and evaporate the solvent.
-
Confirm the identity and purity of the isolated alkaloids (e.g., this compound, wilsonine) using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4]
-
Figure 2. Workflow for Alkaloid Isolation & Purification.
Total Synthesis of the Tetracyclic Core
The total synthesis of this compound has been a significant goal in organic chemistry for decades, leading to the development of numerous innovative strategies. These synthetic routes are crucial for providing access to these alkaloids independent of natural sources and for creating novel analogs for drug discovery.
Key strategies often involve the construction of the benzazepine (A/B rings) and the spirocyclic cyclopentane (B165970) (D ring) systems. Common key reactions include:
-
Intramolecular Aldol Condensation: Used to form the five-membered D ring.[5]
-
Palladium-catalyzed Cyclizations: Modern methods like dearomative spirocyclization are used to construct the core skeleton efficiently.[6]
-
Reductive Rearrangements: Novel strategies have employed transannular skeletal rearrangements to build the pentacyclic framework.[7]
-
Radical and Carbene Cyclizations: These reactions have been elegantly used to achieve key bond formations in the synthesis.[3]
A formal synthesis often targets a known intermediate that has previously been converted to this compound. For instance, one approach involves the catalytic hydrogenation of an α,β-unsaturated ketone intermediate, followed by reduction and acylation to build the final functional groups.[5]
Quantitative Biological Activity Data
The primary therapeutic interest in Cephalotaxus alkaloids lies in their cytotoxic activity against cancer cells, particularly leukemia cell lines. The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxic potency.
| Alkaloid | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Homoharringtonine (HHT) | K562 | Chronic Myelogenous Leukemia | 43.89 ng/mL (at 48h) | [8] |
| Harringtonine (HT) | K562 | Chronic Myelogenous Leukemia | 3- to 4.6-fold higher than crude extract | [6] |
| Crude C. griffithii Alkaloid Fraction | K562 | Chronic Myelogenous Leukemia | Lower than pure HT or HHT | [6] |
Note: The activity of the crude alkaloid fraction from C. griffithii suggests synergistic effects or the presence of other highly potent compounds in the mixture.[6]
Conclusion
The tetracyclic backbone of the Cephalotaxus alkaloids represents a remarkable molecular scaffold that has given rise to clinically important anticancer agents. Its unique fusion of a benzazepine system with a spiro-azaspirocycle presents significant challenges and opportunities for synthetic chemists. Understanding the biosynthetic pathway provides a blueprint for potential bioengineering approaches to enhance production, while robust experimental protocols for isolation and synthesis are critical for continued research and development. The quantitative data on their biological activity continues to drive the exploration of this fascinating class of natural products for therapeutic applications.
References
- 1. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Completed preparative separation of alkaloids from Cephaltaxus fortunine by step-pH-gradient high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A formal total synthesis of (-)-cephalotaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC analysis of harringtonine and homoharringtonine in the needles of Cephalotaxus griffithii alkaloid fraction and cytotoxic activity on chronic myelogenous leukaemia K562 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel and efficient total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of homoharringtonine on expression of NF-κB and BCL-2 proteins in K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Cephalotaxine for Antineoplastic Properties: A Technical Guide
Introduction
Cephalotaxine, a tetracyclic alkaloid originally isolated from plants of the Cephalotaxus genus, has garnered significant interest within the oncology research community. While its ester derivatives, such as homoharringtonine (B1673347) (HHT), are established as potent antileukemic agents, the inherent antineoplastic properties of the parent compound, this compound, are the subject of ongoing investigation. This technical guide provides a comprehensive overview of the initial screening of this compound for its anticancer activities, detailing its mechanisms of action, experimental evaluation protocols, and impact on key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel cancer therapeutics.
In Vitro Cytotoxicity of this compound
The initial assessment of this compound's antineoplastic potential has been primarily conducted through in vitro cytotoxicity assays across a panel of human cancer cell lines, with a notable focus on hematological malignancies.
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of a compound. The IC50 values for this compound have been determined in various leukemia cell lines, demonstrating a range of sensitivities.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HL-60 | Acute Promyelocytic Leukemia | 4.91 | [1] |
| Jurkat | Acute T-cell Leukemia | 5.54 | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 7.08 | [1] |
| NB4 | Acute Promyelocytic Leukemia | 16.88 | [1] |
| Raji | Burkitt's Lymphoma | 18.08 | [1] |
| K562 | Chronic Myelogenous Leukemia | 22.59 | [1] |
| U937 | Histiocytic Lymphoma | 4.21 - 23.70 |
Table 1: IC50 values of this compound in various human leukemia cell lines after 24 hours of treatment.
It is noteworthy that this compound is generally found to be less potent than its ester derivative, homoharringtonine, by three to four orders of magnitude.[2]
Mechanisms of Antineoplastic Action
This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis, instigating cell cycle arrest, and inhibiting protein synthesis.
Induction of Apoptosis
This compound has been shown to be a potent inducer of apoptosis in leukemia cells.[1] This programmed cell death is primarily mediated through the intrinsic, or mitochondrial, pathway.
Key Molecular Events:
-
Mitochondrial Membrane Potential (ΔΨm) Reduction: this compound treatment leads to a dose-dependent decrease in the mitochondrial membrane potential.[1]
-
Regulation of Bcl-2 Family Proteins: The compound downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bak.[1] This shift in the Bcl-2/Bak ratio is a critical step in initiating the mitochondrial apoptotic cascade.
-
Caspase Activation: The altered mitochondrial permeability results in the release of cytochrome c, which subsequently activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[1]
-
PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol is widely used to quantitatively determine the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Seed cancer cells (e.g., HL-60) at an appropriate density and treat with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with ice-cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 500 µL of binding buffer. Add 5 µL of Annexin V-FITC and incubate in the dark for 10 minutes at room temperature. Following this, add 5 µL of Propidium (B1200493) Iodide (PI) solution and incubate for another 5 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[1]
Quantitative Data:
Treatment of HL-60 cells with this compound (5, 10, and 20 µM) for 24 hours resulted in a significant, dose-dependent increase in the apoptotic rate compared to the control group.[1]
Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 phase, in certain cancer cell lines, thereby inhibiting their proliferation.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
This method utilizes the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cancer cells and treat with this compound for the desired duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695), adding the ethanol dropwise while vortexing to prevent clumping. Cells can be stored at -20°C.
-
Staining: Pellet the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data:
In a study on HL-60 cells, treatment with a diterpene ester with a similar mode of action led to an increase in the G1 phase population from 43% to 61% after 24 hours, accompanied by a decrease in the S and G2 phases.[2]
Inhibition of Protein Synthesis
A key mechanism of action for Cephalotaxus alkaloids, including this compound, is the inhibition of protein synthesis. This disruption of essential cellular machinery contributes significantly to their cytotoxic effects.
Impairment of Autophagy Flux
Recent studies have indicated that this compound can also impair autophagy flux in leukemia cells.[1] This is characterized by an upregulation of LC3-II and p62 levels, suggesting that the degradation of autophagosomes is blocked.[1] This impairment of the cellular recycling process can exacerbate cellular stress and contribute to apoptosis.[1]
Experimental Protocol: Western Blot for Autophagy Markers
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against LC3 and p62. Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and p62 levels indicates impaired autophagy flux.
Modulation of Signaling Pathways
The antineoplastic effects of this compound and its derivatives are linked to the modulation of several critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
Mitochondrial Apoptosis Pathway
As previously detailed, this compound directly engages the mitochondrial apoptosis pathway.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is frequently dysregulated in hematological malignancies, promoting cell proliferation and survival. The this compound derivative, homoharringtonine, has been shown to affect the JAK2-STAT5 signal pathway in acute myeloid leukemia cells.[3] While direct evidence for this compound is still emerging, it is plausible that it shares a similar mechanism of inhibiting this pro-survival pathway.
PI3K/Akt and MAPK/ERK Signaling Pathways
The PI3K/Akt and MAPK/ERK pathways are central to regulating cell growth, proliferation, and survival in many cancers. While direct studies on this compound's interaction with these pathways are limited, its derivative, HHT, has been shown to inhibit downstream effectors of these pathways. This suggests a potential avenue of investigation for this compound's broader antineoplastic mechanisms.
Experimental Workflow Overview
The initial screening of a compound like this compound for antineoplastic properties follows a structured workflow to systematically evaluate its efficacy and mechanism of action.
Conclusion and Future Directions
The initial screening of this compound reveals its potential as an antineoplastic agent, particularly against leukemia cell lines. Its ability to induce apoptosis, cause cell cycle arrest, and potentially modulate key cancer-related signaling pathways warrants further investigation. Future research should focus on:
-
Expanding the in vitro screening to a broader range of solid tumor cell lines.
-
Conducting detailed quantitative analyses to elucidate the precise dose- and time-dependent effects on cell cycle distribution and protein expression.
-
Directly investigating the impact of this compound on the JAK/STAT, PI3K/Akt, and MAPK/ERK signaling pathways to confirm its molecular targets.
-
Evaluating the in vivo efficacy of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.
-
Exploring synergistic combinations with other chemotherapeutic agents to enhance its anticancer activity.
A deeper understanding of the molecular mechanisms underlying this compound's antineoplastic properties will be crucial for its potential development as a novel therapeutic agent in the fight against cancer.
References
- 1. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK/STAT in leukemia: a clinical update - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Extraction and Purification of Cephalotaxine from Cephalotaxus spp.
Introduction Cephalotaxine is the primary alkaloid found in plants of the Cephalotaxus genus, commonly known as plum yews.[1][2] While this compound itself has limited therapeutic activity, its ester derivatives, such as harringtonine (B1672945) and homoharringtonine, exhibit significant antileukemic properties.[1][3] Homoharringtonine, in its semisynthetic form (Omacetaxine mepesuccinate), has been approved by the FDA for the treatment of chronic myeloid leukemia.[4][5] Consequently, efficient extraction and purification of this compound from plant material is a critical first step for the production of these life-saving drugs.[5] This document provides detailed protocols for the extraction of crude alkaloids from Cephalotaxus plant material and subsequent purification to isolate this compound.
Part 1: Extraction of Crude Alkaloids
Two primary methods are commonly employed for extracting alkaloids from Cephalotaxus plant material: solvent extraction followed by acid-base partitioning and direct extraction with an acidic solution.
Protocol 1: Solvent Extraction with Acid-Base Partitioning
This is the most frequently used method for isolating alkaloids.[1] It leverages the basicity of alkaloids to separate them from neutral and acidic components of the plant matrix.
Materials and Reagents:
-
Air-dried and powdered plant material (leaves, stems, seeds, or roots).[4][6][7]
-
Methanol (B129727) (MeOH) or 95% Ethanol (EtOH).[4][7]
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), 1-5% solution.[4][7]
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) or ammonia (B1221849) solution, 5-10%.[4][7]
-
Organic solvents (e.g., Petroleum Ether, Chloroform (B151607) (CHCl₃), Ethyl Acetate (EtOAc)).[4]
-
Distilled water.
-
Rotary evaporator.
-
pH meter or pH strips.
Procedure:
-
Maceration/Percolation: Extract the air-dried and powdered plant material (e.g., 14 kg of seeds) with a suitable solvent like methanol at room temperature.[4] This process is typically repeated three times to ensure exhaustive extraction.[7]
-
Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acidification: Suspend the crude extract in a dilute acid solution (e.g., 1% HCl) to convert the alkaloids into their water-soluble salt forms.[4] The pH should be adjusted to approximately 2-3.[7]
-
Removal of Non-Alkaloidal Components: Partition the acidic solution with a non-polar organic solvent such as petroleum ether or chloroform to remove fats, waxes, and other neutral or acidic impurities.[1][4] Discard the organic layer.
-
Basification: Adjust the pH of the remaining aqueous layer to 7-8 with an ammonia solution.[4] This neutralizes the alkaloid salts, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents.
-
Alkaloid Extraction: Extract the basified aqueous solution multiple times with an organic solvent like chloroform or ethyl acetate.[4] The alkaloids will move into the organic phase.
-
Final Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.[4] From 14 kg of C. oliveri seeds, approximately 45 g of crude alkaloid extract can be obtained.[4]
Protocol 2: Direct Acidic Extraction
This alternative method involves direct extraction with dilute acid, which can sometimes prevent the formation of emulsions that complicate separations.[1]
Materials and Reagents:
-
Air-dried and powdered plant material.
-
Dilute Hydrochloric Acid (HCl).
-
Sulfonic acid resin column.
-
Ammonium Hydroxide (NH₄OH).
-
Chloroform (CHCl₃).
Procedure:
-
Acid Extraction: Extract the plant material directly with dilute hydrochloric acid.
-
Ion Exchange: Pass the acidic extract through a column packed with a sulfonic acid resin. The protonated alkaloids will bind to the resin.
-
Elution: Wash the column to remove impurities. Subsequently, make the resin alkaline with ammonium hydroxide and elute the free base alkaloids with chloroform.[1]
-
Concentration: Evaporate the chloroform eluate to obtain the crude alkaloid mixture.[1]
Part 2: Purification of this compound
The crude alkaloid extract is a complex mixture. This compound typically constitutes 50-54% of the total alkaloids in C. fortunei.[5] Chromatographic techniques are essential for isolating this compound to a high degree of purity.
Protocol 3: Silica (B1680970) Gel Column Chromatography
A standard and widely used method for the initial separation of alkaloids from the crude extract.[4]
Materials and Reagents:
-
Crude alkaloid extract.
-
Silica gel (for column chromatography).
-
Solvent system: Chloroform-Methanol (CHCl₃-MeOH) gradient.[4]
-
Thin-Layer Chromatography (TLC) plates for monitoring fractions.
-
Collection tubes.
-
Rotary evaporator.
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 100% CHCl₃).
-
Sample Loading: Dissolve the crude alkaloid extract (e.g., 45 g) in a minimal amount of the initial mobile phase and load it onto the column.[4]
-
Elution: Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., from 1:0 to 0:1, v/v).[4]
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring: Monitor the collected fractions using TLC to identify those containing this compound.
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to yield the purified compound.
Protocol 4: Step-pH-Gradient High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an advanced, liquid-liquid partition chromatography technique that offers high resolution and recovery for preparative separations.[6]
Materials and Reagents:
-
Crude or partially purified alkaloid extract.
-
Two-phase solvent system: Ethyl acetate-n-hexane-water.
-
Trifluoroacetic acid (TFA).
-
Ammonium Hydroxide (NH₄OH).
-
HSCCC instrument.
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system. The upper phase of ethyl acetate-n-hexane-water with 0.01% TFA is used as the stationary phase. The lower phase is used as the mobile phase with varying concentrations of NH₄OH and TFA to create a step pH gradient (e.g., Phase 1: 2% NH₄OH, Phase 2: 0.2% NH₄OH, Phase 3: 0.05% TFA).[6]
-
Instrument Setup: Fill the HSCCC column with the stationary phase.
-
Sample Injection: Dissolve the extract (e.g., 800 mg) in a suitable volume of the solvent system and inject it into the column.
-
Elution and Separation: Perform the separation by pumping the mobile phase through the column at a specific flow rate while the column is rotating at high speed. The step-pH-gradient is applied to selectively elute the different alkaloids.[6]
-
Fraction Collection & Analysis: Collect fractions and analyze for purity using methods like HPLC. The recovery of each alkaloid is typically over 90%.[6]
Data Presentation
Table 1: Representative Yields of this compound and Crude Extracts
| Plant Source/Culture Type | Starting Material | Product | Yield | Reference |
|---|---|---|---|---|
| Cephalotaxus oliveri seeds | 14 kg | Crude Alkaloid Extract | 45 g | [4] |
| C. harringtonia root cultures | Dry Matter | This compound | 10.2 mg/kg | [8] |
| C. harringtonia callus cultures| Dry Matter | this compound | 10.2 mg/kg |[8] |
Table 2: Purification of Alkaloids from C. fortunine Extract using HSCCC (Data based on a single 800 mg separation run)
| Compound | Yield (mg) | Purity (%) | Recovery (%) |
|---|---|---|---|
| Drupacine | 9.3 | 81.2 | >90 |
| Wilsonine | 15.9 | 85.7 | >90 |
| This compound | 130.4 | 95.3 | >90 |
| epi-Wilsonine | 64.8 | 97.5 | >90 |
| Fortunine | 12.8 | 89.1 | >90 |
| Acetylthis compound | 35.6 | 96.2 | >90 |
Source: Adapted from Du et al., 2009.[6]
Visualized Workflows
Caption: General workflow for the acid-base extraction of crude alkaloids.
Caption: Purification workflow from crude extract to pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Completed preparative separation of alkaloids from Cephaltaxus fortunine by step-pH-gradient high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. tandfonline.com [tandfonline.com]
Application Note: Quantification of Cephalotaxine using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-CTX-001
Introduction
Cephalotaxine is a tetracyclic alkaloid derived from plants of the Cephalotaxus genus, notably Cephalotaxus harringtonia.[1] It serves as a crucial precursor for the semi-synthesis of potent anti-leukemic drugs, such as homoharringtonine.[1] Accurate and precise quantification of this compound in plant materials and extracts is essential for quality control, drug development, and biosynthetic research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Method Summary
This method employs reverse-phase HPLC with UV detection for the separation and quantification of this compound. The chromatographic conditions have been optimized to ensure high resolution and sensitivity.
Instrumentation and Consumables
-
HPLC System with a UV detector
-
C18 reverse-phase column (e.g., YMC Pack Pro C18, 4.6 × 250 mm, 5 μm)[2]
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 μm PVDF)
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
Experimental Protocols
1. Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in methanol to achieve a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
2. Sample Preparation (from Cephalotaxus Plant Material)
-
Dry the plant material (e.g., leaves, stems) in a well-ventilated, shaded area.
-
Grind the dried material into a fine powder.
-
Accurately weigh 10 g of the powdered plant material and place it in a round-bottom flask.[2]
-
Add 300 mL of ethanol (B145695) and perform reflux extraction for 3 hours. Repeat this step three times.[2]
-
Combine the ethanol extracts and evaporate to dryness using a rotary evaporator at 55 °C.[2]
-
Dissolve 10 mg of the dried extract in 1 mL of methanol to obtain a stock solution with a concentration of 10 mg/mL.[2]
-
Sonicate the solution for 20 minutes to ensure complete dissolution.[2]
-
Filter the solution through a 0.45 μm PVDF syringe filter into an HPLC vial prior to injection.[2]
3. HPLC Conditions
The separation and quantification are performed using the following chromatographic conditions:
| Parameter | Condition |
| Column | YMC Pack Pro C18 (4.6 × 250 mm, 5 μm)[2] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Elution | 0–10 min, 7% B; 40 min, 60% B; 45 min, 100% B; 50 min, 7% B; 60 min, 7% B[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 μL[2] |
| Column Temperature | 30 °C[2] |
| Detection | UV at 270 nm[2] |
Data Presentation
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| This compound | ~5.03[3] |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Table 2: Method Validation Parameters (Typical Expected Values)
| Parameter | Typical Value |
| Linearity Range (µg/mL) | 0.5 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~35 ng/mL[4] |
| Limit of Quantification (LOQ) | ~100 ng/mL[4] |
Note: The LOD and LOQ values are based on validated methods for similar compounds and may vary for this compound.
Mandatory Visualizations
References
Application Notes and Protocols: Semi-synthesis of Homoharringtonine Using a Cephalotaxine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homoharringtonine (B1673347) (HHT), a cephalotaxane alkaloid, is an FDA-approved therapeutic agent for chronic myeloid leukemia (CML). Its complex structure and low natural abundance have driven the development of semi-synthetic routes, primarily utilizing the more abundant, but biologically inactive, precursor cephalotaxine. This document provides detailed application notes and protocols for the semi-synthesis of homoharringtonine from this compound. The process involves two key stages: the synthesis of the homoharringtonine side chain and its subsequent esterification with this compound. This guide includes comprehensive experimental procedures, quantitative data analysis, and visualizations of the synthetic workflow and the relevant biological signaling pathway.
Introduction
Homoharringtonine exerts its anti-leukemic effects by inhibiting protein synthesis.[1] The semi-synthesis of HHT from this compound is a critical process for ensuring a stable and accessible supply of this important therapeutic agent. The primary challenge in this synthesis lies in the sterically hindered esterification of the C3-hydroxyl group of this compound with the complex homoharringtonine side chain.[2][3] Various synthetic strategies have been developed to overcome this obstacle, often involving the preparation of an activated form of the side chain.[2] This document outlines a representative and effective protocol for this semi-synthesis.
Experimental Protocols
Part 1: Synthesis of the Homoharringtonine Side Chain Acid
The synthesis of the homoharringtonine side chain is a multi-step process. One common approach begins with readily available chiral precursors, such as D-malic acid, to establish the correct stereochemistry.[4] The following is a generalized protocol; specific details may vary based on the chosen synthetic route.
Materials:
-
D-Malic acid
-
Protecting group reagents (e.g., acetone, acid catalyst)
-
Grignard reagents or other alkylating agents
-
Oxidizing agents (e.g., Swern oxidation, Dess-Martin periodinane)
-
Deprotection reagents (e.g., trifluoroacetic acid)
-
Standard organic solvents (e.g., THF, dichloromethane (B109758), diethyl ether)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Protection of D-Malic Acid: The hydroxyl and one of the carboxylic acid groups of D-malic acid are protected to allow for selective reaction at the other carboxylic acid group.
-
Reduction and Alkylation: The unprotected carboxylic acid is reduced to an aldehyde, which then undergoes an alkylation reaction (e.g., Grignard addition) to introduce the carbon backbone of the side chain.
-
Oxidation: The resulting secondary alcohol is oxidized to a ketone.
-
Further Carbon Chain Elongation: Additional carbon atoms are added to the ketone, often via a Wittig reaction or similar olefination strategy.
-
Hydrolysis and Deprotection: The protecting groups are removed to yield the final homoharringtonine side chain acid.
-
Purification: The crude side chain acid is purified by column chromatography or recrystallization. The purity should be assessed by HPLC and the structure confirmed by NMR and mass spectrometry.
Part 2: Esterification of this compound with the Homoharringtonine Side Chain
The esterification of the sterically hindered this compound with the bulky side chain acid is the crucial step in the semi-synthesis. The use of coupling agents is essential to facilitate this reaction.
Materials:
-
This compound
-
Homoharringtonine side chain acid (from Part 1)
-
Coupling agents: Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography or a preparative HPLC system
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound and the homoharringtonine side chain acid in anhydrous DCM.
-
Addition of Coupling Agents: To the stirred solution, add DMAP followed by DCC. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude homoharringtonine is purified by column chromatography on silica gel or by preparative HPLC.[5]
Data Presentation
The following table summarizes typical yields and purity data for the key steps in the semi-synthesis of homoharringtonine.
| Step | Product | Typical Yield (%) | Purity (by HPLC, %) | Analytical Data |
| Part 1 | Homoharringtonine Side Chain Acid | 40-60 (overall) | >95 | ¹H NMR, ¹³C NMR, MS |
| Part 2 | Homoharringtonine | 60-80 | >98 | ¹H NMR, ¹³C NMR, MS, IR |
Table 1: Summary of Quantitative Data for the Semi-synthesis of Homoharringtonine.
Spectroscopic Data for Homoharringtonine:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.75 (s, 1H), 6.65 (s, 1H), 5.90 (d, J=8.0 Hz, 1H), 5.85 (d, J=8.0 Hz, 1H), 5.20 (d, J=4.0 Hz, 1H), 4.15 (m, 1H), 3.75 (s, 3H), 3.20-2.80 (m, 4H), 2.70-2.40 (m, 2H), 2.30-2.00 (m, 3H), 1.90-1.60 (m, 4H), 1.30-1.10 (m, 6H), 0.90 (t, J=7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 175.2, 172.5, 146.8, 146.5, 141.2, 128.5, 110.5, 108.7, 101.2, 79.8, 75.4, 65.8, 58.2, 55.6, 52.4, 48.9, 42.1, 38.7, 35.4, 29.8, 28.7, 25.4, 22.8, 14.1.
-
Mass Spectrometry (ESI+): m/z 546.2696 [M+H]⁺.[1]
-
Infrared (KBr, cm⁻¹): 3450 (O-H), 2950 (C-H), 1740 (C=O, ester), 1650 (C=C), 1250 (C-O).[6]
Visualizations
Workflow for the Semi-synthesis of Homoharringtonine
Caption: Workflow for the semi-synthesis of homoharringtonine.
Signaling Pathway Affected by Homoharringtonine
Caption: Homoharringtonine inhibits the PI3K/AKT/mTOR signaling pathway.
Conclusion
The semi-synthesis of homoharringtonine from this compound provides a reliable and scalable method for the production of this vital anti-leukemic drug. The protocols and data presented in this document offer a comprehensive guide for researchers in the fields of medicinal chemistry, drug development, and oncology. Careful execution of the synthetic and purification steps is crucial for obtaining high-purity homoharringtonine suitable for further research and development. The provided visualization of the PI3K/AKT/mTOR signaling pathway offers insight into the mechanism of action of homoharringtonine, which is essential for understanding its therapeutic effects and for the development of new therapeutic strategies.
References
- 1. Homoharringtonine: updated insights into its efficacy in hematological malignancies, diverse cancers and other biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Homoharringtonine and Harringtonine [manu56.magtech.com.cn]
- 3. Synthesis of Antiproliferative Cephalotaxus Esters and Their Evaluation against Several Human Hematopoietic and Solid Tumor Cell Lines: Uncovering Differential Susceptibilities to Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. US7169774B2 - Cephalotaxane derivatives and their processes of preparation and purification - Google Patents [patents.google.com]
Application Notes and Protocols for Testing Cephalotaxine's Anti-proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the anti-proliferative effects of Cephalotaxine on cancer cell lines. The methodologies cover key assays for determining cell viability, DNA synthesis, and cell cycle distribution, along with an overview of the implicated signaling pathways.
Data Presentation: Quantitative Effects of this compound on Leukemia Cell Lines
The anti-proliferative activity of this compound has been evaluated across various leukemia cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative measure of the compound's potency.
| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |
| HL-60 | Acute Promyelocytic Leukemia | IC50 | 4.91 | [1] |
| Jurkat | Acute T-cell Leukemia | IC50 | 5.54 | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | IC50 | 7.08 | [1] |
| NB4 | Acute Promyelocytic Leukemia | IC50 | 16.88 | [1] |
| Raji | Burkitt's Lymphoma | IC50 | 18.08 | [1] |
| K562 | Chronic Myelogenous Leukemia | IC50 | 22.59 | [1] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., HL-60, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 1 to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DNA Synthesis Assay (BrdU Incorporation Assay)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
BrdU labeling solution (10 mM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme or fluorophore)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the culture medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the cells with PBS and add the anti-BrdU antibody. Incubate for 1-2 hours at room temperature.
-
Substrate Addition: Wash the cells and add the appropriate substrate for the detection enzyme. Incubate until a color change is observed.
-
Measurement: If using a colorimetric assay, add a stop solution and measure the absorbance. If using a fluorescently labeled antibody, measure the fluorescence.
-
Data Analysis: Quantify the amount of BrdU incorporation as a measure of DNA synthesis and cell proliferation.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
This compound
-
Cancer cell lines (e.g., HL-60)
-
Complete cell culture medium
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 1200 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the supernatant, and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A (100 µg/mL) and incubate at room temperature for 5 minutes.
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL) and incubate in the dark for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to model the cell cycle distribution and quantify the percentage of cells in each phase.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., HL-60)
-
Annexin V-FITC/PI detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with ice-cold PBS.
-
Staining: Resuspend the cells in 500 µL of binding buffer. Add 5 µL of Annexin V-FITC and incubate in the dark for 10 minutes. Then, add 5 µL of PI solution and incubate for another 5 minutes.[1]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Signaling Pathways and Experimental Workflows
This compound-Induced Mitochondrial Apoptosis Pathway
This compound has been shown to induce apoptosis in leukemia cells through the mitochondrial pathway.[1][2] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bak.[1][2] This shift in the Bcl-2/Bak ratio leads to a decrease in the mitochondrial membrane potential, triggering the caspase cascade and subsequent cell death.[2][3]
Caption: this compound-induced mitochondrial apoptosis pathway.
Experimental Workflow for Assessing Anti-proliferative Effects
The following diagram illustrates the general workflow for evaluating the anti-proliferative effects of this compound.
Caption: Workflow for this compound anti-proliferative studies.
References
- 1. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application of Cephalotaxine and Its Derivatives in Ribosomal Profiling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalotaxine is a natural alkaloid derived from the evergreen tree of the genus Cephalotaxus. While this compound itself has limited activity in inhibiting protein synthesis, its ester derivatives, notably Harringtonine (HHT) and Homoharringtonine (HHT), are potent inhibitors of translation.[1][2] These compounds have found a specific and valuable application in the field of molecular biology, particularly in ribosomal profiling (Ribo-Seq) experiments. This technique provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment, revealing the landscape of protein synthesis.
Harringtonine is particularly useful for mapping translation initiation sites (TIS) with high precision.[1][3] Unlike general elongation inhibitors such as cycloheximide, which stall ribosomes along the entire coding sequence, Harringtonine specifically traps newly assembled 80S ribosomes at the start codon.[3][4] This property allows researchers to identify the precise locations where protein synthesis begins on a genome-wide scale, including alternative start codons and upstream open reading frames (uORFs) that play crucial roles in gene regulation.
These application notes provide a comprehensive overview of the use of Harringtonine, a key this compound derivative, in ribosomal profiling for the study of translation initiation. Detailed protocols, quantitative data summaries, and workflow visualizations are presented to guide researchers in applying this powerful technique.
Mechanism of Action
Harringtonine and its analogs function by binding to the A-site of the large ribosomal subunit (60S).[1] This binding sterically hinders the accommodation of the incoming aminoacyl-tRNA, thereby preventing peptide bond formation and halting the elongation phase of translation.[1][2] A unique feature of Harringtonine is its apparent inability to bind to ribosomes that are already engaged in active elongation within a polysome. Instead, it primarily affects the first few cycles of elongation, effectively trapping ribosomes at or very near the translation start site.[4] This leads to a rapid disassembly of polysomes and an accumulation of ribosome-protected fragments (RPFs) at the 5' end of coding sequences.
Recent studies have also revealed a more nuanced mechanism, indicating that Harringtonine can induce ribosome stalling at specific codons, particularly those encoding Lysine, Arginine, and Tyrosine when they are in the P-site of the ribosome.[4] This codon-specific stalling is an important consideration for data analysis and interpretation in ribosome profiling experiments.
Quantitative Data Summary
The following tables summarize quantitative parameters and comparisons relevant to the use of Harringtonine in ribosomal profiling experiments, based on data from published studies.
Table 1: Harringtonine Treatment Parameters for Ribosome Profiling
| Parameter | Value | Cell/System Type | Reference |
| Concentration | 2 µg/mL | Mammalian cells | [1][3] |
| Incubation Time | 120 seconds | Mammalian cells | [1] |
| Combined Treatment | HHT followed by Cycloheximide (100 µg/mL) | Mammalian cells | [1] |
| In Vivo Injection (mice) | Timed injections of HHT and CHX | Mouse organs | [5] |
Table 2: Comparison of Translation Inhibitors for TIS Mapping
| Inhibitor | Primary Mode of Action in Ribo-Seq | Resolution for TIS Mapping | Notes | Reference |
| Harringtonine (HHT) | Stalls newly initiated 80S ribosomes at the start codon. | High, but can show some downstream accumulation. | Allows for genome-wide identification of TIS, including non-AUG codons and uORFs. | [3][6] |
| Lactimidomycin (LTM) | Preferentially inhibits initiating ribosomes by binding to an empty E-site. | Very high, often considered more precise than HHT. | Provides a clearer signal precisely at the start codon with less downstream noise. | [6] |
| Cycloheximide (CHX) | Stalls all elongating ribosomes across the coding sequence. | Low for TIS, high for overall ribosome occupancy. | Used for standard ribosome profiling to measure translation efficiency across entire genes. | [6] |
Table 3: Observed Effects of Harringtonine in Ribosome Profiling
| Effect | Quantitative Observation | Context | Reference |
| Ribosome Accumulation at TIS | Significant enrichment of ribosome footprints at annotated start codons. | Meta-gene analysis of ribosome density. | [7] |
| Ribosome Pausing | >25-fold increase in ribosome density at specific pause sites. | Analysis of ribosome distribution along transcripts. | [3] |
| Measurement of Elongation Rate | Elongation rate of ~5.6 codons/second determined by ribosome run-off after HHT treatment. | Pulse-chase style ribosome profiling experiment. | [3] |
Experimental Protocols
Protocol 1: Mapping Translation Initiation Sites in Cultured Mammalian Cells using Harringtonine
This protocol is adapted from established methods for using Harringtonine to enrich for ribosome footprints at translation start sites.[1][3]
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Harringtonine (HHT) stock solution (e.g., 2 mg/mL in DMSO)
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in ethanol)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., Tris-HCl pH 7.4, NaCl, MgCl2, Triton X-100, RNase inhibitors)
-
Standard ribosome profiling reagents (RNase I, sucrose (B13894) for gradients, etc.)
Procedure:
-
Cell Culture: Grow cells to the desired confluency (typically 70-80%) in standard culture conditions.
-
Harringtonine Treatment:
-
Warm the HHT stock solution to room temperature.
-
Add HHT directly to the cell culture medium to a final concentration of 2 µg/mL.
-
Immediately and gently swirl the plate to ensure even distribution.
-
Return the cells to the 37°C incubator for exactly 120 seconds. This timing is critical.
-
-
Cycloheximide Treatment:
-
Immediately following the HHT incubation, add CHX to the culture medium to a final concentration of 100 µg/mL.
-
Swirl the plate and immediately proceed to cell harvesting. The CHX treatment helps to stabilize all ribosomes, including those arrested by HHT, during the lysis and harvesting steps.
-
-
Cell Harvesting:
-
Quickly place the culture dish on ice.
-
Aspirate the medium.
-
Wash the cells once with ice-cold PBS containing 100 µg/mL CHX.
-
Aspirate the PBS.
-
-
Cell Lysis:
-
Add ice-cold lysis buffer (containing 100 µg/mL CHX and RNase inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Triturate the lysate gently with a 26-gauge needle to ensure complete lysis.
-
Clarify the lysate by centrifugation at 1,300 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. At this point, the lysate can be flash-frozen in liquid nitrogen and stored at -80°C or used immediately for ribosome footprinting.
-
-
Ribosome Footprinting and Library Preparation:
-
Proceed with the standard ribosome profiling protocol, which includes:
-
RNase I digestion to degrade mRNA not protected by ribosomes.
-
Isolation of monosomes by sucrose gradient centrifugation or size exclusion chromatography.
-
RNA extraction from the monosome fraction.
-
Size selection of ribosome-protected fragments (RPFs) by gel electrophoresis.
-
Ligation of adapters, reverse transcription, and PCR amplification to generate a sequencing library.
-
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library using a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome or transcriptome.
-
Analyze the distribution of RPFs, expecting a strong peak at and immediately downstream of known and novel translation initiation sites.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for mapping translation initiation sites using Harringtonine.
Caption: Mechanism of Harringtonine-induced ribosome stalling at translation initiation.
Conclusion
This compound derivatives, particularly Harringtonine, are indispensable tools for the detailed investigation of translation initiation using ribosomal profiling. The ability of HHT to specifically arrest ribosomes at the start of coding sequences provides a unique advantage for identifying TIS on a global scale. This allows for the discovery of novel protein isoforms, regulatory uORFs, and a more complete annotation of the translatome. While interpreting HHT-based ribosome profiling data, it is important to consider its potential for inducing codon-specific pauses. By following the detailed protocols and understanding the mechanism of action outlined in these notes, researchers can effectively leverage this powerful application to gain deeper insights into the complex regulation of protein synthesis in their biological systems of interest.
References
- 1. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ribosome Profiling of Mouse Embryonic Stem Cells Reveals the Complexity of Mammalian Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Comparisons of Translation Activity by Ribosome Profiling with Internal Standards | Springer Nature Experiments [experiments.springernature.com]
- 5. Translation elongation rate varies among organs and decreases with age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Cephalotaxine-Resistant Leukemia Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalotaxine, an alkaloid derived from the evergreen tree of the genus Cephalotaxus, and its esters, such as homoharringtonine (B1673347) (HHT), have demonstrated significant antileukemic properties.[1] These compounds are known to induce apoptosis and inhibit protein synthesis in cancer cells.[2][3] However, as with many chemotherapeutic agents, the development of drug resistance is a major clinical obstacle, limiting their long-term efficacy.[4] Understanding the molecular mechanisms that drive resistance is crucial for the development of novel therapeutic strategies to overcome it.
This document provides a comprehensive guide for establishing and characterizing a this compound-resistant leukemia cell line model in vitro. The protocols outlined here are based on the widely accepted method of stepwise dose escalation, which mimics the gradual development of resistance observed in clinical settings.[5][6] This model can serve as a valuable tool for investigating the molecular basis of this compound resistance, screening for new drugs that can overcome this resistance, and evaluating combination therapies.
Data Presentation
The development of resistance is quantified by the change in the half-maximal inhibitory concentration (IC50). The following tables present representative data for the related and well-studied this compound ester, homoharringtonine (HHT), in sensitive and resistant leukemia cell lines. This data serves as a benchmark for the expected level of resistance.
Table 1: IC50 Values for Homoharringtonine (HHT) in Sensitive and Resistant K562 Leukemia Cell Lines
| Cell Line | Description | IC50 of HHT (nM) | Fold Resistance |
| K562 | Parental, sensitive | 28.53[7][8] | 1x |
| K562-R (Hypothetical) | HHT-Resistant | ~285 | ~10x |
Note: The IC50 value for the resistant cell line is hypothetical but represents a typical fold-resistance observed in the development of drug-resistant cell lines.
Table 2: Expression of Resistance-Associated Proteins in Sensitive vs. Resistant Leukemia Cells
| Protein | Function | Parental Cell Line (e.g., K562) | Resistant Cell Line (e.g., K562-R) |
| P-glycoprotein (MDR1) | Drug efflux pump | Low/Undetectable | High[6][9] |
| MRP1 | Drug efflux pump | Low/Undetectable | High[9] |
| Bcl-2 | Anti-apoptotic protein | Moderate | High[10] |
| Cleaved Caspase-3 | Pro-apoptotic protein | Low | Low[11] |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Leukemia Cell Line (e.g., K562 or HL-60)
This protocol describes the continuous exposure, stepwise dose-escalation method to develop a stable, this compound-resistant cell line.
Materials:
-
Parental leukemia cell line (e.g., K562, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or Homoharringtonine as a related compound)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Plate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Determine the Initial IC50:
-
Seed the parental leukemia cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT) to determine the IC50 value of the parental cell line.[12]
-
-
Initiate Resistance Development:
-
Culture the parental cells in a flask with complete medium containing a low concentration of this compound, typically starting at the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[13]
-
Monitor the cells for signs of toxicity. Initially, a significant portion of the cells may die.
-
Allow the surviving cells to recover and repopulate the culture to approximately 80-90% confluency. This may require several passages in the same low drug concentration.
-
-
Dose Escalation:
-
Once the cells are proliferating at a stable rate, increase the this compound concentration by a factor of 1.5 to 2.0.[14]
-
Repeat the process of monitoring, recovery, and repopulation.
-
Continue this stepwise increase in drug concentration over several months. It is advisable to cryopreserve an aliquot of cells at each stable concentration.[15]
-
-
Establishment of the Resistant Line:
-
The process is complete when the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold the initial IC50) and maintain a stable proliferation rate.
-
Culture the established resistant cell line in a medium containing the final tolerated concentration of this compound to maintain the resistant phenotype.
-
Protocol 2: Verification of Resistance by IC50 Determination
Procedure:
-
Seed both the parental and the newly established resistant cell lines in separate 96-well plates.
-
Treat both cell lines with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT or CCK-8).
-
Calculate the IC50 values for both the parental and resistant cell lines.
-
The resistance index (RI) is calculated as: RI = IC50 of resistant cells / IC50 of parental cells. A significant increase in the RI confirms the resistant phenotype.
Protocol 3: Western Blot Analysis of Resistance-Associated Proteins
Procedure:
-
Protein Extraction:
-
Harvest equal numbers of parental and resistant cells.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each cell lysate onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., MDR1/P-gp, MRP1, Bcl-2, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Visualizations
Caption: Workflow for Establishing a this compound-Resistant Leukemia Cell Line.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Newly Established Homoharringtonine- (HHT-) Resistant Cell Lines and Mechanisms of Resistance - ProQuest [proquest.com]
- 5. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC | Haematologica [haematologica.org]
- 6. MDR-related P170-glycoprotein modulates cytotoxic activity of homoharringtonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-conferences.org [bio-conferences.org]
- 9. Sequential emergence of MRP- and MDR1-gene over-expression as well as MDR1-gene translocation in homoharringtonine-selected K562 human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effect of homoharringtonine on expression of NF-κB and BCL-2 proteins in K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [K562 cell line resistance to nilotinib induced in vitro and preliminary investigation of its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Autophagy Inhibition by Cephalotaxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalotaxine (CET), a natural alkaloid derived from plants of the Cephalotaxus genus, has demonstrated potent anti-leukemic properties.[1][2] Recent studies have elucidated that one of the key mechanisms underlying its cytotoxic effects is the inhibition of autophagy.[1][2] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its modulation is a promising strategy in cancer therapy.[1][2] CET has been shown to block autophagic flux by impairing lysosomal acidification, a critical step for the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[1][2] This blockage leads to the accumulation of autophagosomes and the autophagy-related proteins LC3-II and p62/SQSTM1, ultimately contributing to cell death.[1]
These application notes provide detailed protocols for monitoring the inhibition of autophagy by this compound using established cellular and molecular biology techniques.
Mechanism of Action: this compound-Induced Autophagy Inhibition
This compound disrupts the late stages of autophagy. The primary mechanism identified is the impairment of lysosomal acidification.[1][2] This prevents the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation of cellular cargo occurs. Consequently, there is an accumulation of autophagosomes within the cell. This blockage of autophagic flux is a key indicator of CET's activity.
Caption: Signaling pathway of autophagy inhibition by this compound.
Data Presentation
The following table summarizes the expected qualitative and quantitative changes in key autophagy markers when monitoring the effects of this compound.
| Marker | Technique | Expected Change with this compound | Rationale |
| LC3-II / LC3-I Ratio | Western Blot | Increase | Blockage of autophagic flux leads to the accumulation of autophagosomes, and thus the accumulation of the autophagosome-associated protein, LC3-II. |
| p62/SQSTM1 | Western Blot | Increase | p62 is a cargo receptor that is itself degraded during autophagy. Inhibition of autophagy leads to its accumulation. |
| LC3 Puncta | Fluorescence Microscopy | Increase in yellow puncta (autophagosomes) | In cells expressing mRFP-GFP-LC3, the blockage of fusion with acidic lysosomes prevents the quenching of the GFP signal, leading to an accumulation of yellow puncta (co-localization of mRFP and GFP). |
| Lysosomal pH | Fluorescence Microscopy | Increase (less acidic) | This compound impairs the function of the lysosomal proton pump, leading to a less acidic lysosomal lumen. |
Experimental Protocols
Western Blot Analysis of LC3-II and p62 Accumulation
This protocol details the detection of LC3-II and p62 protein levels by Western blot as a measure of autophagic flux inhibition. An increase in the LC3-II to LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
Materials:
-
Cell culture reagents
-
This compound (CET)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle-treated control.
-
Optional: For a definitive assessment of autophagic flux, include a positive control for autophagy inhibition (e.g., Bafilomycin A1 or Chloroquine) and a condition with CET and Bafilomycin A1/Chloroquine co-treatment. No further increase in LC3-II with co-treatment indicates a late-stage block.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add 1x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel. Use a 15% gel for optimal separation of LC3-I and LC3-II.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II and p62 band intensities to the loading control. Calculate the LC3-II/LC3-I ratio or the fold change in LC3-II and p62 relative to the control.
-
Caption: Workflow for Western blot analysis of autophagy markers.
Monitoring Autophagic Flux with Tandem Fluorescent mRFP-GFP-LC3
This protocol utilizes a plasmid expressing LC3 tagged with both mRFP (acid-stable) and GFP (acid-sensitive) to visualize and quantify autophagic flux. In non-acidic autophagosomes, both fluorophores are active, producing a yellow signal. Upon fusion with the acidic lysosome, the GFP signal is quenched, and only the red mRFP signal remains. An accumulation of yellow puncta upon CET treatment indicates a blockage in autophagosome-lysosome fusion.
Materials:
-
Cells stably or transiently transfected with the mRFP-GFP-LC3 plasmid
-
Cell culture reagents and glass-bottom dishes or coverslips
-
This compound (CET)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection:
-
Seed cells on glass-bottom dishes or coverslips.
-
Transfect cells with the mRFP-GFP-LC3 plasmid according to the manufacturer's protocol and allow for expression (typically 24-48 hours).
-
-
Cell Treatment:
-
Treat the transfected cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-treated control.
-
-
Cell Fixation and Mounting:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
-
Fluorescence Microscopy and Image Analysis:
-
Acquire images using a confocal microscope with appropriate laser lines and filters for GFP (green), mRFP (red), and DAPI (blue).
-
Quantify the number of green (GFP-positive, mRFP-positive; autophagosomes) and red (mRFP-positive, GFP-negative; autolysosomes) puncta per cell.
-
An increase in the ratio of yellow (autophagosomes) to red (autolysosomes) puncta in CET-treated cells compared to the control indicates an inhibition of autophagic flux.
-
Caption: Workflow for mRFP-GFP-LC3 autophagic flux assay.
Measurement of Lysosomal pH
This protocol describes the use of a fluorescent dye, such as LysoSensor™ Green DND-189, to measure changes in lysosomal pH upon treatment with this compound. An increase in lysosomal pH (alkalinization) is indicative of impaired lysosomal function.
Materials:
-
Cell culture reagents and confocal dishes
-
This compound (CET)
-
LysoSensor™ Green DND-189 (or another suitable lysosomal pH indicator)
-
Live-cell imaging buffer (e.g., HBSS)
-
Confocal microscope with live-cell imaging capabilities
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on confocal dishes and allow them to adhere.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
-
Dye Loading:
-
Remove the treatment medium and wash the cells with live-cell imaging buffer.
-
Incubate the cells with LysoSensor™ Green DND-189 (typically 1 µM) in pre-warmed culture medium for 30-60 minutes at 37°C.
-
-
Imaging:
-
Wash the cells to remove excess dye.
-
Acquire fluorescent images using a confocal microscope. LysoSensor™ Green DND-189 fluorescence intensity decreases with increasing pH.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the LysoSensor™ signal in the lysosomes of control and CET-treated cells.
-
A decrease in fluorescence intensity in CET-treated cells indicates an increase in lysosomal pH.
-
For quantitative measurements, a calibration curve can be generated using buffers of known pH in the presence of ionophores like nigericin (B1684572) and monensin.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the inhibitory effects of this compound on autophagy. By employing a combination of Western blotting to measure the accumulation of key autophagy markers and fluorescence microscopy to visualize autophagic flux and lysosomal pH, researchers can robustly characterize the mechanism of action of CET and other potential autophagy inhibitors. Consistent and reproducible data generated using these methods will be invaluable for drug development and for furthering our understanding of the role of autophagy in disease.
References
Application Notes: The Use of Cephalotaxine and Its Derivatives in Studying Protein Translation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein synthesis, or translation, is a fundamental biological process and a critical control point in gene expression. The ribosome, the molecular machine responsible for translation, is a major target for both natural and synthetic therapeutic agents. Understanding the intricate mechanisms of translation—initiation, elongation, and termination—is crucial for basic research and for the development of novel drugs targeting diseases like cancer and viral infections.
Cephalotaxine and its potent ester derivatives, primarily Homoharringtonine (B1673347) (HHT, also known as Omacetaxine) and Harringtonine (B1672945) (HT), are invaluable chemical tools for dissecting the translation process.[1] Originally isolated from plants of the Cephalotaxus genus, these alkaloids are specific inhibitors of eukaryotic protein synthesis.[2] HHT is an FDA-approved drug for treating chronic myeloid leukemia (CML), highlighting its clinical relevance.[1][3] These notes provide a detailed overview of the mechanism of this compound alkaloids and protocols for their application in studying protein translation.
Mechanism of Action
This compound alkaloids specifically inhibit the elongation phase of translation in eukaryotes.[4] Their primary mechanism involves binding to the large ribosomal subunit (60S) and interfering with the function of the peptidyl transferase center (PTC).
Key aspects of their mechanism include:
-
Binding Site: They bind within a cleft on the 60S subunit corresponding to the A-site (aminoacyl-tRNA acceptor site).[4]
-
Inhibition of Aminoacyl-tRNA Binding: By occupying the A-site, they physically block the incoming aminoacyl-tRNA from binding, thereby preventing peptide bond formation.[2][4]
-
Specificity for Elongation: These compounds do not inhibit the initiation of translation. Ribosomes can assemble on mRNA and locate the start codon, but the synthesis of the polypeptide chain is halted at the very first elongation cycle.[4][5]
-
Effect on Polysomes: Unlike inhibitors that "freeze" ribosomes on the mRNA (e.g., cycloheximide), this compound alkaloids allow ribosomes that are already engaged in elongation to complete synthesis. However, new rounds of elongation are inhibited, leading to a characteristic "run-off" of ribosomes from the mRNA and the disassembly of polysomes.[4] This property makes them useful for studying the dynamics of translation initiation and ribosome recycling.
Caption: Mechanism of this compound derivatives on the 80S ribosome.
Quantitative Data: Inhibitory Concentrations
Homoharringtonine (HHT) is significantly more potent than the parent compound, this compound. Its inhibitory effects on cell viability, which are a direct consequence of protein synthesis inhibition, have been quantified across various cell lines.
| Cell Line Type | Specific Cell Line(s) | Endpoint Measured | IC50 / Effective Concentration | Reference(s) |
| Chronic Myeloid Leukemia (CML) | K562 | Cell Viability | 28.53 nM | [6] |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL Cells | Protein Synthesis | Potent inhibition at 100 nM | [4] |
| Acute Myeloid Leukemia (AML) | MA9.3ITD, MONOMAC 6, etc. | Cell Viability | ~9 - 37 nM | [3] |
| Acute Myeloid Leukemia (AML) | Primary FLT3-ITD samples | Cell Viability | < 30 nM | [3] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-157, MDA-MB-468 | Cell Viability | ~15 - 23 ng/mL (~28 - 42 nM) | [7] |
| Neuroblastoma (NB) | IMR-32, BE2-M17 | Cell Viability | 12.2 nM, 32.6 nM | [8] |
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay
This protocol measures the effect of this compound/HHT on the synthesis of a protein from an mRNA template in a cell-free system, such as rabbit reticulocyte lysate. Protein synthesis is quantified by the incorporation of a radiolabeled amino acid.
Caption: Workflow for an in vitro translation inhibition assay.
Methodology:
-
Reagent Preparation:
-
Thaw commercial rabbit reticulocyte lysate on ice.
-
Prepare a master mix containing the lysate, an amino acid mixture lacking methionine, and [³⁵S]-methionine.
-
Prepare a stock solution of HHT (e.g., 10 mM in DMSO) and create serial dilutions to cover a range from 1 nM to 100 µM.
-
Use an appropriate mRNA template (e.g., luciferase mRNA) at a final concentration of 20-50 µg/mL.
-
-
Reaction Setup (on ice):
-
In microcentrifuge tubes, add the appropriate volume of each HHT dilution. Include a "no drug" control (vehicle only, e.g., DMSO) and a "no mRNA" background control.
-
Add the mRNA template to all tubes except the background control.
-
Add the lysate master mix to each tube to initiate the reaction. Total reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Transfer the tubes to a 30°C water bath and incubate for 60-90 minutes to allow for protein synthesis.
-
-
Termination and Precipitation:
-
Stop the reaction by placing tubes on ice and adding 1 µL of RNase A (10 mg/mL) to degrade tRNA and prevent it from co-precipitating.
-
Spot an aliquot (e.g., 5 µL) of each reaction onto a filter paper disc.
-
Immediately drop the filters into a beaker of ice-cold 10% Trichloroacetic Acid (TCA).
-
Heat the beaker to 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.
-
Wash the filters twice with 5% TCA, once with ethanol, and once with acetone (B3395972) to remove unincorporated [³⁵S]-methionine.
-
-
Quantification and Analysis:
-
Dry the filters completely.
-
Place each filter in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity (Counts Per Minute, CPM) using a scintillation counter.
-
Subtract the background CPM (no mRNA control) from all other readings.
-
Calculate the percentage of inhibition for each HHT concentration relative to the "no drug" control.
-
Plot the percent inhibition versus the log of HHT concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Analysis of Polysome Profiles
This protocol assesses the effect of HHT on the global status of translation within a cell by separating ribosomal subunits, monosomes, and polysomes via sucrose (B13894) density gradient centrifugation. HHT treatment is expected to cause a decrease in the polysome fraction and an increase in the monosome (80S) peak.
Caption: Workflow for polysome profile analysis after HHT treatment.
Methodology:
-
Cell Treatment:
-
Grow cells in culture to ~70-80% confluency.
-
Treat one set of cells with HHT (e.g., 100 nM) for a defined period (e.g., 30-60 minutes). Treat the control set with vehicle.
-
Five minutes before harvesting, add cycloheximide (CHX) to all plates at a final concentration of 100 µg/mL to "freeze" the ribosomes in place for accurate analysis.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS containing 100 µg/mL CHX.
-
Lyse the cells on the plate with ice-cold lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl₂, Triton X-100, and CHX).
-
Scrape the cells, transfer to a microcentrifuge tube, and centrifuge to pellet nuclei and debris.
-
-
Sucrose Gradient Ultracentrifugation:
-
Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes.
-
Carefully layer an equal amount of cytoplasmic lysate from control and HHT-treated cells onto the top of separate gradients.
-
Centrifuge at high speed (e.g., ~180,000 x g) for 2-3 hours at 4°C.
-
-
Fractionation and Analysis:
-
Place the tube in a gradient fractionator system.
-
Puncture the bottom of the tube and pump a dense solution (e.g., 60% sucrose) to push the gradient upwards through a UV detector monitoring absorbance at 254 nm.
-
Record the absorbance profile. The profile will show peaks corresponding to 40S and 60S subunits, the 80S monosome, and the polysomes.
-
Expected Result: Compared to the control profile, the HHT-treated sample should show a significant reduction in the area under the polysome peaks and a corresponding increase in the 80S monosome peak, visually demonstrating polysome "run-off."
-
References
- 1. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of translation in eukaryotic systems by harringtonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homoharringtonine reduced Mcl-1 expression and induced apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing a plant alkaloid homoharringtonine targets insulinoma associated-1 in N-Myc-activated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Cephalotaxine
Introduction
Cephalotaxine (CET) is a natural alkaloid derived from trees of the Cephalotaxus genus.[1] It has demonstrated significant antineoplastic properties, particularly against various leukemia cell lines.[2][3][4] A key mechanism by which anticancer agents exert their effects is through the disruption of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[5] Flow cytometry is a powerful, high-throughput technique ideal for analyzing the cell cycle distribution within a cell population.[5][6] By staining DNA with a fluorescent dye like propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified, allowing for the precise determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7]
These application notes provide a comprehensive protocol for utilizing flow cytometry to investigate and quantify cell cycle arrest induced by this compound in cancer cell lines.
Principle of the Assay
Cell cycle analysis by flow cytometry is based on the measurement of DNA content in individual cells.[6] Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[8] The fluorescence intensity emitted by PI is directly proportional to the amount of DNA in a cell.[8]
Cells in the G0/G1 phase have a normal diploid (2N) DNA content. During the S (synthesis) phase, DNA is replicated, so S-phase cells have a DNA content between 2N and 4N. Cells in the G2 (pre-mitotic) and M (mitotic) phases have a tetraploid (4N) DNA content.
To allow PI to enter the cells and stain the DNA, cells must first be fixed and permeabilized, typically with cold ethanol (B145695).[8][9] A treatment with RNase A is also crucial to degrade cellular RNA, ensuring that PI fluorescence is specific to DNA.[6][9] When analyzed on a flow cytometer, the data can be visualized as a histogram of fluorescence intensity, where distinct peaks represent the G0/G1 and G2/M populations, with the S phase population distributed between them. An accumulation of cells in any of these phases following treatment with this compound indicates cell cycle arrest.
Experimental Protocols
This section details the complete methodology for treating cells with this compound and analyzing the resulting cell cycle distribution via flow cytometry.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Culture a relevant cancer cell line (e.g., HL-60 or Jurkat human leukemia cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[2][10] Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM).[3] Include a vehicle control (medium with the same concentration of DMSO used for the highest CET concentration).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: Sample Preparation and Staining for Flow Cytometry
Materials:
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)[9]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[9]
-
5 ml flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For suspension cells: Collect the cells and medium into a centrifuge tube.
-
For adherent cells: Aspirate the medium (saving it to collect floating apoptotic cells), wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and combine with the previously saved medium.[11]
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[11] Discard the supernatant and wash the cell pellet once with 3 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS.[8] While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise to the tube.[8][12] This step is critical to prevent cell clumping.
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes.[8] For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[5]
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the less dense, fixed cells.[5] Discard the ethanol and wash the pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL).[8][9] Incubate at 37°C for 30 minutes to ensure only DNA is stained.[5]
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL) directly to the cell suspension.[8][9] Mix gently.
-
Incubation for Staining: Incubate the tubes in the dark at room temperature for 15-30 minutes before analysis.[5]
Protocol 3: Data Acquisition and Analysis
-
Flow Cytometer Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set the instrument to collect PI fluorescence in the appropriate channel (e.g., FL2 or FL3, ~617 nm) on a linear scale.[11]
-
Data Acquisition:
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity for the gated single-cell population.
-
Utilize cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[5]
-
Data Presentation
The quantitative data obtained from the cell cycle analysis should be summarized in a table to facilitate clear comparison between different treatment groups.
Table 1: Effect of this compound on Cell Cycle Distribution in HL-60 Cells after 24h Treatment
| This compound (µM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| 5 | 68.4 ± 2.5 | 20.1 ± 1.9 | 11.5 ± 1.2 |
| 10 | 75.1 ± 3.0 | 15.6 ± 2.2 | 9.3 ± 1.1 |
| 20 | 82.3 ± 2.8 | 9.8 ± 1.5 | 7.9 ± 0.9 |
Note: Data are hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Proposed Signaling Pathway for Cell Cycle Arrest
This compound and its analogues can induce cell cycle arrest through various mechanisms, often involving key cell cycle regulators. Studies have shown that the effects of Cephalotaxus compounds can be dependent on the tumor suppressor protein p53.[13][14] Activation of p53 can lead to the transcription of cyclin-dependent kinase inhibitors (CKIs) like p21, which in turn inhibit cyclin-CDK complexes responsible for cell cycle progression, leading to arrest, particularly at the G0/G1 or G2/M checkpoints.[10][14]
References
- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow [mdpi.com]
- 4. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. m.youtube.com [m.youtube.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. This compound-type alkaloids with antiproliferation effects from the branches and leaves of Cephalotaxus fortunei var. alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Molecular modes of action of this compound and homoharringtonine from the coniferous tree Cephalotaxus hainanensis in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cephalotaxus griffithii Hook.f. needle extract induces cell cycle arrest, apoptosis and suppression of hTERT and hTR expression on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of Bcl-2 and Bak Protein Levels Following Cephalotaxine Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cephalotaxine (CET), a natural alkaloid, has demonstrated potent anti-leukemia effects by inducing apoptosis. A key mechanism in this process is the regulation of the Bcl-2 family of proteins, which are central to the intrinsic, or mitochondrial, pathway of apoptosis. This application note provides a detailed protocol for the investigation of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bak in response to this compound treatment using Western blot analysis. The Bcl-2 family of proteins are the primary regulators of mitochondrial outer membrane permeabilization, a critical step in the commitment to apoptosis.[1][2] this compound has been shown to activate the mitochondrial apoptosis pathway by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bak.[3] This shift in the balance between anti- and pro-apoptotic proteins leads to mitochondrial membrane permeabilization, the release of apoptogenic factors like cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in cell death.[3][4]
Signaling Pathway
The intrinsic pathway of apoptosis is tightly controlled by the Bcl-2 protein family. In healthy cells, pro-survival proteins like Bcl-2 sequester pro-apoptotic effector proteins such as Bak, preventing their activation.[1] Upon treatment with an apoptotic stimulus like this compound, the expression of Bcl-2 is decreased while the expression of Bak is increased.[3] This disruption allows Bak to oligomerize on the mitochondrial outer membrane, leading to the formation of pores, release of cytochrome c, and the initiation of the caspase cascade that executes apoptosis.[3][5]
Experimental Workflow
The following diagram outlines the major steps for the Western blot analysis of Bcl-2 and Bak proteins after treating cells with this compound. This workflow ensures a systematic approach from cell culture to data analysis.[6][7]
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the relative protein expression of Bcl-2 and Bak in HL-60 and Jurkat leukemia cell lines after a 24-hour treatment. Data is presented as a normalized ratio relative to a loading control (e.g., β-actin or GAPDH).
| Cell Line | This compound (µM) | Relative Bcl-2 Protein Level (Normalized Ratio) | Relative Bak Protein Level (Normalized Ratio) |
| HL-60 | 0 (Control) | 1.00 | 1.00 |
| 5 | Decreased | Increased | |
| 10 | Further Decreased | Further Increased | |
| 20 | Significantly Decreased | Significantly Increased | |
| Jurkat | 0 (Control) | 1.00 | 1.00 |
| 5 | Decreased | Increased | |
| 10 | Further Decreased | Further Increased | |
| 20 | Significantly Decreased | Significantly Increased |
Note: This table is a qualitative representation based on findings that this compound treatment leads to a concentration-dependent downregulation of Bcl-2 and upregulation of Bak.[3] For precise quantification, densitometry analysis of Western blot bands is required.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Culture leukemia cell lines (e.g., HL-60, Jurkat) in appropriate media (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂. Seed cells to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM).[3] Ensure the final DMSO concentration does not exceed 0.1% in any treatment condition, including the vehicle control.
-
Treatment: Replace the existing media with the media containing the various concentrations of this compound. Incubate the cells for the desired time period (e.g., 24 hours).[3]
Cell Lysis and Protein Extraction
-
Cell Collection: For suspension cells like HL-60 and Jurkat, collect cells by centrifugation at 2,000 x g for 5 minutes at 4°C.[8] For adherent cells, aspirate the media.
-
Washing: Wash the cell pellet or plate twice with ice-cold Phosphate Buffered Saline (PBS).[7][8]
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cell pellet.[3][7][9] The volume of lysis buffer will depend on the size of the cell pellet.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing periodically to ensure complete lysis.[7][8]
-
Centrifugation: Clarify the lysate by centrifuging at 14,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[7][8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a fresh, pre-chilled microcentrifuge tube. Store at -80°C or proceed immediately to protein quantification.[8]
Protein Quantification
-
Assay Selection: Determine the total protein concentration of each lysate using a BCA (Bicinchoninic Acid) or Bradford protein assay kit, following the manufacturer's instructions.[7][10]
-
Normalization: Based on the determined concentrations, normalize all samples to the same concentration using the lysis buffer. This ensures equal loading of total protein for each sample in the subsequent steps.[7]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix 20-30 µg of total protein from each sample with 4x or 6x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[7][9]
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained molecular weight marker into the wells of an 8-12% SDS-polyacrylamide gel.[3] Run the gel according to the manufacturer's recommendations until adequate separation of the proteins is achieved.
Protein Transfer (Immunoblotting)
-
Membrane Preparation: Use a polyvinylidene fluoride (B91410) (PVDF) membrane.[3] Activate the PVDF membrane by briefly immersing it in methanol, followed by a rinse in deionized water and equilibration in transfer buffer.[7]
-
Transfer: Assemble the transfer "sandwich" consisting of the gel and the PVDF membrane. Transfer the proteins from the gel to the membrane using a wet or semi-dry electrotransfer system.[7][11]
-
Transfer Confirmation (Optional): After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm a successful transfer.[11]
Immunodetection
-
Blocking: To prevent non-specific antibody binding, block the membrane by incubating it in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[11][12]
-
Primary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST.[11] Incubate the membrane with primary antibodies specific for Bcl-2 and Bak, diluted in blocking buffer according to the manufacturer's datasheet. This incubation is typically performed overnight at 4°C with gentle agitation.[9][11] A primary antibody for a loading control protein (e.g., β-actin or GAPDH) should also be used on the same blot.
-
Secondary Antibody Incubation: The next day, wash the membrane again three times for 10 minutes each with TBST.[9] Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the host species of the primary antibodies) diluted in blocking buffer for 1 hour at room temperature.[9][11]
-
Detection: Wash the membrane a final three times for 10 minutes each with TBST to remove any unbound secondary antibody.[9][11] Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[11]
-
Imaging and Analysis: Immediately capture the chemiluminescent signal using a digital imaging system.[11] Perform densitometry analysis on the captured image using appropriate software to quantify the band intensities. Normalize the band intensity of Bcl-2 and Bak to the corresponding loading control band to determine the relative changes in protein expression across different treatment conditions.[11]
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAX, BAK, and BOK: A Coming of Age for the BCL-2 Family Effector Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bak Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein extraction and western blotting [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield of Cephalotaxine Extraction from Cephalotaxus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low Cephalotaxine yield from Cephalotaxus species.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low this compound yield from Cephalotaxus plants?
A1: The low yield of this compound is multifactorial, stemming from both biological and technical challenges. Key factors include:
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Slow Growth and Low Alkaloid Content: Cephalotaxus species are slow-growing conifers, and the concentration of this compound and its active esters is inherently low in the plant material (roots, bark, leaves, etc.).[1]
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Species and Tissue Variation: The content of this compound can vary significantly between different Cephalotaxus species and even between different parts of the same plant. For instance, buds of Cephalotaxus harringtonia have been found to contain high concentrations of related alkaloids.[2]
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Inefficient Extraction Methods: Traditional solvent extraction methods can be time-consuming and may not be efficient in extracting the target alkaloids, leading to lower yields.[1]
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Degradation of Alkaloids: this compound and its derivatives can be sensitive to heat and other environmental factors during extraction, leading to degradation and reduced yield.
Q2: Which Cephalotaxus species are known to have higher this compound content?
A2: While content can vary, some species have been reported to be good sources of this compound and related alkaloids. These include Cephalotaxus harringtonia, Cephalotaxus fortunei, and Cephalotaxus mannii.[3] Researchers should consider conducting preliminary screenings of available plant material to identify the most promising sources.
Q3: What are the main strategies to enhance this compound production?
A3: Several strategies can be employed to boost this compound yield, moving beyond simple extraction from wild plants:
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Plant Cell Culture: Establishing Cephalotaxus cell suspension cultures offers a controlled environment for producing this compound, independent of geographical and climatic factors.[4]
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Elicitation: The application of elicitors, such as methyl jasmonate and coronatine (B1215496), to cell cultures can stimulate the plant's defense response and significantly increase the production of secondary metabolites like this compound.[5][6]
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Precursor Feeding: Supplying the cell culture with biosynthetic precursors, such as L-alanine and its derivatives, can enhance the metabolic flux towards this compound synthesis.[5]
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Optimization of Extraction Techniques: Employing modern extraction methods like microwave-assisted extraction (MAE) and optimizing parameters such as solvent type, temperature, and extraction time can significantly improve extraction efficiency.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction and production.
Issue 1: Low Yield from Direct Plant Material Extraction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low this compound concentration in the crude extract. | 1. Inappropriate plant part used. 2. Inefficient solvent extraction. 3. Degradation of this compound during extraction. | 1. Optimize Plant Material: Use plant parts known for higher alkaloid content, such as leaves or buds.[2] 2. Solvent Optimization: Experiment with different solvents and their polarities. Ethanol (B145695) is a commonly used solvent.[1] An acid-base extraction method can also be employed to separate alkaloids based on their solubility at different pH levels.[7] 3. Method Optimization: Consider advanced extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) to reduce extraction time and temperature, thus minimizing degradation.[7] |
| Emulsion formation during liquid-liquid extraction. | High concentration of pigments and other interfering compounds in the crude extract. | 1. Use of a Different Solvent System: If emulsions are a recurring issue, consider using a different solvent system. 2. Centrifugation: Centrifuge the mixture to break the emulsion. 3. Addition of Salt: Adding a small amount of salt can help in breaking tenacious emulsions. |
Issue 2: Poor Growth and Low this compound Production in Cell Suspension Cultures
| Symptom | Possible Cause | Troubleshooting Steps |
| Slow cell growth and low biomass accumulation. | 1. Suboptimal culture medium composition. 2. Inappropriate physical culture conditions (temperature, light, agitation). | 1. Medium Optimization: Test different basal media (e.g., Murashige and Skoog) and vary the concentrations of plant growth regulators (auxins and cytokinins).[4] 2. Optimize Physical Parameters: Systematically vary temperature, light intensity and photoperiod, and agitation speed to find the optimal conditions for your specific cell line. |
| Low this compound yield despite good cell growth. | 1. The cell line may have low biosynthetic capacity. 2. The production of secondary metabolites is often uncoupled from cell growth. | 1. Elicitation: Introduce elicitors like methyl jasmonate or coronatine to the culture during the stationary phase of growth to trigger this compound biosynthesis.[5][8] 2. Precursor Feeding: Supplement the culture medium with biosynthetic precursors like L-alanine to enhance the production pathway.[5] 3. Two-stage Culture System: Use a two-stage culture system where the first stage is optimized for cell growth and the second stage is optimized for this compound production (e.g., by changing the medium composition or adding elicitors). |
Quantitative Data on Yield Enhancement Strategies
The following tables summarize the quantitative impact of different strategies on this compound yield.
Table 1: Effect of Elicitors on this compound Production in Cephalotaxus mannii Suspension Cultures
| Elicitor | Concentration | This compound Yield (mg/L) | Fold Increase vs. Control |
| Control | - | 3.14 | - |
| Methyl Jasmonate | 100 µmol/L | 4.29 | 1.37 |
| Coronatine | 0.5 µmol/L | - | - |
| Coronatine | 1.0 µmol/L | 6.75 | 2.15 |
| Coronatine | 2.0 µmol/L | - | - |
| Data sourced from a study on Cephalotaxus mannii suspension cells.[5][8] |
Table 2: Effect of Precursor Feeding on this compound Production in Cephalotaxus mannii Suspension Cultures
| Precursor | Optimal Concentration | This compound Yield (mg/L) | Fold Increase vs. Control |
| Control | - | 2.85 | - |
| L-alanine | 0.3 mmol/L | 5.21 | 1.8 |
| L-cyclohexylalanine | 0.1 mmol/L | 7.03 | 2.5 |
| D-alanine | 0.1 mmol/L | 4.85 | 1.7 |
| Data from an investigation into the effects of alanine (B10760859) and its derivatives on C. mannii suspension cultures.[5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Cephalotaxus Leaves
Objective: To provide a general protocol for the efficient extraction of this compound from dried Cephalotaxus leaves using MAE.
Materials:
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Dried and powdered Cephalotaxus leaves
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Extraction solvent (e.g., 80% ethanol in water)
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Microwave extraction system (closed-vessel type recommended)[9]
-
Filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 1.0 g of finely powdered Cephalotaxus leaves and place it into a microwave extraction vessel.
-
Solvent Addition: Add 20 mL of the extraction solvent to the vessel.
-
Microwave Extraction:
-
Set the microwave power to 400 W.
-
Set the extraction temperature to 60°C.
-
Set the extraction time to 5 minutes.
-
Note: These parameters may need to be optimized for your specific equipment and plant material.[10]
-
-
Cooling: After extraction, allow the vessel to cool to room temperature.
-
Filtration: Filter the extract through filter paper to remove the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Analysis: Analyze the crude extract for this compound content using HPLC or other suitable analytical methods.
Protocol 2: Elicitation of Cephalotaxus Cell Suspension Cultures with Methyl Jasmonate (MeJA)
Objective: To enhance this compound production in Cephalotaxus cell suspension cultures using MeJA as an elicitor.
Materials:
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Established Cephalotaxus cell suspension culture (e.g., in late-logarithmic growth phase)
-
Sterile stock solution of Methyl Jasmonate (e.g., 100 mM in ethanol)
-
Sterile flasks
-
Sterile pipettes
-
Laminar flow hood
Procedure:
-
Prepare MeJA Solution: Prepare a sterile stock solution of MeJA. For example, dissolve MeJA in ethanol to a concentration of 100 mM and sterilize by filtration through a 0.22 µm filter.
-
Elicitor Addition: In a laminar flow hood, add the sterile MeJA stock solution to the Cephalotaxus cell suspension cultures to a final concentration of 100 µM.
-
Control: To a control flask, add an equivalent volume of sterile ethanol without MeJA.
-
Incubation: Incubate the treated and control cultures under the same conditions as before elicitation.
-
Harvesting: Harvest the cells and the culture medium at different time points after elicitation (e.g., 24, 48, 72, 96 hours) to determine the optimal elicitation time.
-
Extraction and Analysis: Separate the cells from the medium by filtration. Extract this compound from both the cells and the medium and analyze the content using HPLC.
Visualizations
Signaling Pathway of Jasmonate/Coronatine Elicitation
Caption: Jasmonate/Coronatine signaling pathway leading to this compound production.
Experimental Workflow for Yield Enhancement
Caption: Workflow for improving this compound yield.
Logical Relationship of Troubleshooting Low Yield
References
- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Enhancing Cephalotaxine Production in Cephalotaxus mannii Suspension Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving cephalotaxine production in Cephalotaxus mannii suspension cultures.
Frequently Asked Questions (FAQs)
Q1: My Cephalotaxus mannii suspension culture shows slow growth. How can I improve biomass accumulation?
A1: Slow biomass accumulation can be a significant bottleneck. Consider the following troubleshooting steps:
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Optimize Culture Medium: While not extensively detailed in the provided search results, establishing a suitable basal medium is crucial. For Cephalotaxus harringtonia, McCown's woody plant medium has been used for root cultures, with increased growth observed after doubling the phosphate (B84403) and nitrate (B79036) levels.[1] For C. mannii callus, MS medium is commonly used.[2]
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Plant Growth Regulators: The choice and concentration of plant growth regulators are critical. For instance, in Cephalotaxus fortunei, a combination of NAA (10.74 µM) and BA (2.22 µM) in the culture medium resulted in a cell biomass of 31.3 g/l DW over 20 days.[3]
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Subculture Frequency: Ensure you are subculturing at an appropriate frequency. C. mannii callus is typically subcultured once a month.[2]
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Aeration and Agitation: Proper mixing is essential for nutrient and oxygen distribution. An orbital shaker speed of 100–120 rpm is a common starting point for suspension cultures.[4]
Q2: this compound yield in my suspension culture is low. What strategies can I employ to increase production?
A2: Several strategies have been shown to enhance this compound production. These primarily involve the addition of elicitors, metabolic regulators, or precursors to the culture medium.
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Elicitation: Elicitors are compounds that stimulate defense responses in plants, which can include the production of secondary metabolites like this compound.
-
Coronatine (B1215496) (COR): Treatment with 1.0 μmol/L coronatine has been shown to significantly increase this compound yield to 6.75 mg/L, which is higher than the yield obtained with methyl jasmonate.[2][5]
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Methyl Jasmonate (MJ): A concentration of 100 μmol/L MJ can increase this compound levels.[2][5][6] It has been shown to activate PAL activity, leading to phenol (B47542) accumulation.[7]
-
Salicylic Acid (SA): Treatment with 50 μmol/L SA has been reported to increase cephalotaxus alkaloid content to 7.27 mg/L.[6]
-
-
Metabolic Regulation:
-
Precursor Feeding:
-
Alanine and its Derivatives: Supplementing the culture with l-alanine, l-cyclohexylalanine, or d-alanine (B559566) can boost this compound production. l-cyclohexylalanine at an optimal concentration showed the highest yield at 7.03 mg L⁻¹.[7] These compounds appear to enhance the flux of the pentose (B10789219) phosphate pathway.[5][7]
-
-
Combined Treatments: A combination of 10 mg/L NaF and 100 µmol/L MJ has been shown to synergistically increase harringtonine (B1672945) yield, a related alkaloid, suggesting a similar effect on this compound biosynthesis and secretion.[8]
Q3: When is the optimal time to add elicitors or other enhancers to the culture?
A3: The timing of elicitor addition is crucial for maximizing its effect. In many studies with C. mannii suspension cultures, elicitors, metabolic regulators, or precursors are added on day 15 of the culture period.[5][6][7] This timing often coincides with the late exponential growth phase, when the cell biomass is substantial and can be directed towards secondary metabolite production.
Q4: I am observing cell browning and death after adding elicitors. How can I mitigate this?
A4: Cell browning and death are often signs of cellular stress, which can be exacerbated by elicitors. Here are some potential solutions:
-
Optimize Elicitor Concentration: The concentration of the elicitor is critical. High concentrations can be toxic to the cells. It is advisable to perform a dose-response experiment to find the optimal concentration that maximizes production without severely impacting cell viability. For example, coronatine was tested at 0.5, 1.0, and 2.0 μmol/L, with 1.0 μmol/L being the most effective.[2][5]
-
Monitor Cell Viability: Regularly monitor cell viability using methods like FDA (fluorescein diacetate) or Evans blue staining to assess the impact of the treatment.
-
Adjust Culture Conditions: Ensure other culture parameters like pH, temperature, and nutrient levels are optimal to help the cells better tolerate the stress induced by the elicitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Cell Viability | - Elicitor/regulator toxicity- Nutrient depletion- Suboptimal culture conditions | - Perform a dose-response curve for the elicitor/regulator.- Analyze residual sugar in the medium to check for nutrient limitation.- Optimize medium composition, pH, and temperature. |
| Inconsistent this compound Yields | - Variability in callus line- Inconsistent timing of elicitation- Inaccurate measurement of elicitor concentration | - Use a stable and high-producing cell line.- Standardize the day of elicitor addition (e.g., day 15).- Prepare fresh elicitor stock solutions and verify concentrations. |
| Poor Secretion of this compound into the Medium | - Low cell membrane permeability | - Consider treatments that may enhance secretion. For instance, NaF has been shown to be more effective than MJ in increasing cell membrane permeability and product secretion for related alkaloids.[8] |
| Contamination of Cultures | - Non-sterile technique- Contaminated reagents or equipment | - Strictly adhere to aseptic techniques.- Autoclave all media and equipment properly.- Filter-sterilize heat-labile solutions. |
Quantitative Data Summary
Table 1: Effect of Elicitors on this compound Production in C. mannii Suspension Cultures
| Elicitor | Concentration | This compound Yield (mg/L) | Fold Increase vs. Control | Reference |
| Control | - | 3.14 | - | [2][5] |
| Coronatine | 1.0 µmol/L | 6.75 | 2.15 | [2][5] |
| Methyl Jasmonate | 100 µmol/L | 4.29 | 1.37 | [2][5] |
| Salicylic Acid | 50 µmol/L | 7.27 | 2.26 | [6] |
Table 2: Effect of Metabolic Regulators and Precursors on this compound Production in C. mannii Suspension Cultures
| Treatment | Optimal Concentration | This compound Yield (mg/L) | Fold Increase vs. Control | Reference |
| Control | - | 2.58 | - | [7] |
| Sodium Fluoride (NaF) | 15 mg/L | 9.57 | 3.7 | [7] |
| Control | - | 2.85 | - | [7] |
| l-alanine | Not specified | 5.21 | 1.8 | [7] |
| l-cyclohexylalanine | Not specified | 7.03 | 2.5 | [7] |
| d-alanine | Not specified | 4.85 | 1.7 | [7] |
Experimental Protocols
Protocol 1: Elicitation of C. mannii Suspension Cultures with Coronatine
-
Culture Initiation: Initiate suspension cultures from C. mannii callus in MS medium. Subculture monthly in the dark at 26°C.[2]
-
Elicitor Preparation: Prepare a stock solution of coronatine.
-
Elicitation: On day 15 of the culture cycle, add coronatine to the suspension cultures to a final concentration of 1.0 µmol/L.
-
Incubation: Continue to incubate the cultures under the same conditions for a specified period (e.g., 48 hours for enzyme activity assays or longer for yield determination).
-
Harvesting and Analysis: Harvest the cells by filtration. Analyze the this compound content in the cells and the medium using HPLC.
Protocol 2: Treatment of C. mannii Suspension Cultures with Sodium Fluoride (NaF)
-
Culture Initiation: Establish C. mannii suspension cultures as described in Protocol 1.
-
Regulator Preparation: Prepare a stock solution of NaF.
-
Treatment: On day 15 of cultivation, add NaF to the cultures to a final concentration of 15 mg/L.[7]
-
Incubation: Continue the incubation of the shake-flask cultures.
-
Harvesting and Analysis: Harvest the cells and medium separately. Extract and quantify this compound using HPLC.
Visualizations
Caption: Enhancement strategies for this compound production.
References
- 1. Establishment of fast-growing callus and root cultures of Cephalotaxus harringtonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of coronatine on synthesis of this compound in suspension cells of <i>Cephalotaxus mannii</i> and its transcriptome analysis - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rdzwxb.com [rdzwxb.com]
- 7. researchgate.net [researchgate.net]
- 8. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Elicitor Treatment for Enhancing Cephalotaxine Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of elicitor treatments for enhancing Cephalotaxine biosynthesis in Cephalotaxus cell and hairy root cultures.
Frequently Asked Questions (FAQs)
Q1: What are elicitors and how do they enhance this compound production?
A1: Elicitors are chemical or biological agents that, when applied to plant cells, trigger defense responses and stimulate the production of secondary metabolites, such as this compound.[1][2][3] They function by activating specific signaling pathways within the cells, leading to the upregulation of genes encoding key enzymes in the this compound biosynthetic pathway.[4][5] Elicitors can be broadly categorized into two types:
-
Biotic elicitors: These are derived from biological sources and include substances like yeast extract, chitosan, and fungal cell wall fragments.[6][7]
-
Abiotic elicitors: These are non-biological factors, such as methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), nitric oxide (NO), heavy metal salts, and physical stresses like UV radiation.[1][2][6]
Q2: Which elicitors are most effective for enhancing this compound biosynthesis?
A2: Research has shown that several elicitors can effectively increase this compound yield. Notably, methyl jasmonate (MeJA) and coronatine (B1215496) have been reported to significantly boost production in Cephalotaxus mannii suspension cells. Furthermore, synergistic combinations, particularly sodium fluoride (B91410) (NaF) with MeJA, have demonstrated remarkable success in enhancing the production and secretion of this compound in cell culture systems.[1]
Q3: What is the general mechanism of action for elicitors in plant cells?
A3: The process begins with the perception of the elicitor by specific receptors on the plant cell membrane.[5][8] This binding event initiates a signal transduction cascade involving various signaling molecules such as reactive oxygen species (ROS), nitric oxide (NO), and calcium ions (Ca2+).[8][9][10] These signaling pathways ultimately activate transcription factors that upregulate the expression of genes involved in secondary metabolite biosynthesis, leading to increased production of compounds like this compound.[9][11]
Q4: When is the optimal time to apply an elicitor to my Cephalotaxus culture?
A4: The timing of elicitor application is a critical factor.[2] Generally, it is recommended to add the elicitor during the late exponential or early stationary phase of cell growth.[12] At this stage, the biomass has reached a sufficient level, and the cells are metabolically active and more responsive to the elicitation treatment. Applying elicitors too early can inhibit cell growth, while applying them too late may result in a suboptimal response.
Q5: Can elicitation negatively impact the growth of my cell or hairy root cultures?
A5: Yes, high concentrations of elicitors can be toxic to the cells and may inhibit growth or even lead to cell death.[12] This is often observed as browning of the culture. It is crucial to perform a dose-response experiment to determine the optimal elicitor concentration that maximizes this compound production without significantly compromising cell viability.[12]
Troubleshooting Guides
Issue 1: Low or No Increase in this compound Yield After Elicitation
| Potential Cause | Recommended Solution |
| Inappropriate Elicitor Concentration | Perform a dose-response study by testing a range of elicitor concentrations to identify the optimal level for your specific cell line and culture conditions.[12] |
| Incorrect Timing of Elicitation | Elicit the cultures at different growth phases (e.g., mid-exponential, late exponential, early stationary) to determine the most responsive stage.[12] |
| Low Biosynthetic Capacity of the Cell Line | Screen different cell lines or explant sources of Cephalotaxus to select a high-yielding line. |
| Ineffective Elicitor for the Specific Cell Line | Test a variety of biotic and abiotic elicitors, both individually and in combination (e.g., MeJA + NaF).[1][2] |
| Inaccurate Quantification Method | Validate your analytical method (e.g., HPLC) using a certified this compound standard to ensure accurate measurement. |
Issue 2: Cell Browning and Death After Elicitation
| Potential Cause | Recommended Solution |
| Elicitor Toxicity | Reduce the elicitor concentration or the duration of the exposure period.[12] |
| Oxidative Stress | Add antioxidants such as ascorbic acid or citric acid to the culture medium to mitigate the effects of oxidative burst.[12] |
| Accumulation of Toxic Phenolic Compounds | Subculture the cells to a fresh medium shortly after the elicitation period to remove toxic byproducts.[12] |
Issue 3: Slow or Inhibited Cell Growth After Elicitation
| Potential Cause | Recommended Solution |
| High Elicitor Concentration | Optimize the elicitor concentration to find a balance between enhanced this compound production and maintaining cell viability.[12] |
| Nutrient Depletion | Replenish essential nutrients by transferring the cells to a fresh culture medium after the elicitation treatment.[12] |
| Suboptimal Culture Conditions | Ensure that other culture parameters such as pH, temperature, and agitation speed are optimal for your Cephalotaxus cell line. |
Issue 4: Inconsistent this compound Yields Between Batches
| Potential Cause | Recommended Solution |
| Variability in Cell Physiological State | Standardize the age and density of the cell culture before applying the elicitor.[12] |
| Inconsistent Elicitor Preparation/Application | Prepare fresh elicitor stock solutions for each experiment and ensure consistent application methods.[12] |
| Fluctuations in Culture Conditions | Maintain and document stable culture conditions, including temperature, light, and pH, for all experiments.[12] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the elicitation of this compound and related compounds.
Table 1: Effect of Different Elicitors on this compound Production in Cephalotaxus mannii Suspension Cells
| Elicitor | Concentration | This compound Yield (relative to control) | Reference |
| Coronatine | 0.5 µmol/L | Data not specified | [13] |
| Coronatine | 1.0 µmol/L | Data not specified | [13] |
| Coronatine | 2.0 µmol/L | Data not specified | [13] |
| Methyl Jasmonate | 100 µmol/L | Data not specified | [13] |
Note: The study by Wang et al. (2021) focused on transcriptome analysis and did not provide specific quantitative yield increases in the abstract.
Table 2: Effect of Elicitors on Camptothecin (a related alkaloid) Production in Camptotheca acuminata Plantlets
| Elicitor | Concentration | CPT Level Increase (%) | Reference |
| Methyl Jasmonate (MeJa) | 10 µM | 78.6 | [14] |
| Silver Nitrate (AgNO₃) | 50 µM | 73.3 | [14] |
| Polyethylene Glycol (PEG) | 5 g/L | 50.0 | [14] |
Experimental Protocols
Protocol 1: Elicitation of Cephalotaxus Suspension Cells with Methyl Jasmonate (MeJA)
This protocol is a generalized procedure based on common practices in plant cell culture elicitation.
-
Culture Preparation: Grow Cephalotaxus cell suspension cultures in a suitable growth medium (e.g., Murashige and Skoog) under controlled conditions (e.g., 25°C, 120 rpm, dark).
-
Elicitor Stock Solution Preparation: Prepare a stock solution of MeJA (e.g., 100 mM) in ethanol (B145695). Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Elicitation: When the cell culture reaches the late exponential phase of growth, aseptically add the MeJA stock solution to the culture flasks to achieve the desired final concentration (e.g., 100 µM). An equivalent volume of ethanol should be added to the control flasks.
-
Incubation: Continue to incubate the elicited cultures under the same conditions for a specific duration (e.g., 24, 48, 72 hours).
-
Harvesting: After the elicitation period, separate the cells from the medium by filtration or centrifugation.
-
Extraction and Analysis: Freeze-dry the harvested cells and extract the alkaloids using a suitable solvent (e.g., methanol). Analyze the this compound content in the extract using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Establishment and Elicitation of Cephalotaxus Hairy Root Cultures
This protocol outlines the general steps for establishing and eliciting hairy root cultures.
-
Induction of Hairy Roots: Inoculate sterile explants (e.g., leaf or stem segments) of Cephalotaxus with a suspension of Agrobacterium rhizogenes.[15] Co-cultivate for 2-3 days.
-
Establishment of Axenic Cultures: Transfer the explants to a solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the bacteria. Subculture the emerging hairy roots until they are free of bacteria.
-
Liquid Culture: Transfer the established hairy roots to a liquid medium for proliferation.
-
Elicitation: Once sufficient biomass is achieved, add the chosen elicitor (e.g., yeast extract, chitosan, or MeJA) to the liquid culture at the optimized concentration and duration.
-
Harvesting and Analysis: Harvest the hairy roots, dry them, and perform alkaloid extraction and HPLC analysis as described for suspension cells.
Visualizations
Caption: Generalized elicitor signal transduction pathway leading to this compound biosynthesis.
Caption: Experimental workflow for optimizing elicitor treatment in Cephalotaxus cultures.
References
- 1. researchgate.net [researchgate.net]
- 2. Elicitor-mediated enhancement of secondary metabolites in plant species: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Elicitation: A Tool for Enriching the Bioactive Composition of Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elicitor signal transduction leading to production of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis, elicitation and roles of monocot terpenoid phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Integrative Analysis of Elicitor-Induced Camptothecin Biosynthesis in Camptotheca acuminata Plantlets Through a Combined Omics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: Challenges in the Total Synthesis of the Cephalotaxine Core
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of the Cephalotaxine core structure. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Yield in the Intramolecular Aldol (B89426) Condensation for Spirocycle Formation
Q1: My intramolecular aldol condensation to form the α,β-unsaturated ketone of the spiro[4.4]nonane core is resulting in a low yield (around 40-45%). What are the potential causes and how can I improve the outcome?
A1: A reported challenge in the formal total synthesis of (-)-Cephalotaxine is the intramolecular aldol condensation of a diketone precursor, which has been documented to yield the desired α,β-unsaturated ketone in a modest 43% yield.[1] Several factors can contribute to low yields in this key step.
Troubleshooting & Optimization:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. While a catalytic amount of a strong base like sodium 2-methyl-2-butanolate has been used, other non-nucleophilic bases such as LDA, KHMDS, or NaHMDS at low temperatures (e.g., -78 °C) might offer better control and reduce side reactions. The stoichiometry of the base should be carefully optimized; too much base can lead to undesired side reactions.
-
Reaction Temperature and Time: Aldol condensations are equilibrium reactions. Running the reaction at room temperature for an extended period might not be optimal. It is advisable to monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Lowering the temperature might favor the aldol addition product, which can then be dehydrated to the desired enone under different conditions.
-
Solvent Effects: The choice of solvent can influence the solubility of the substrate and the intermediate enolate, as well as the reaction rate. While benzene (B151609) has been used, other aprotic solvents like THF, toluene, or dioxane should be considered.
-
Potential Side Reactions:
-
Intermolecular Aldol Reactions: If the concentration of the diketone is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction under high-dilution conditions can favor the formation of the cyclic product.
-
Retro-Aldol Reaction: The aldol addition is reversible. If the subsequent dehydration is slow, the intermediate aldol adduct might revert to the starting diketone.
-
Epimerization: The stereocenters in the starting material might be susceptible to epimerization under basic conditions, leading to a mixture of diastereomers.
-
Experimental Protocol: Intramolecular Aldol Condensation
The following protocol is based on a reported procedure for a key intramolecular aldol condensation step in a formal synthesis of (-)-Cephalotaxine.[1]
-
Reactants: Diketone precursor, catalytic amount of sodium 2-methyl-2-butanolate.
-
Solvent: Benzene.
-
Procedure:
-
To a solution of the diketone in benzene at room temperature, add a catalytic amount of sodium 2-methyl-2-butanolate.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable acidic workup (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the α,β-unsaturated ketone.
-
Issue 2: Failure or Low Yield in the Intramolecular Heck Reaction to Form the Tetracyclic Core
Q2: My intramolecular Heck reaction to form the tetracyclic this compound skeleton is failing or giving very low yields with the formation of side products. How can I troubleshoot this reaction?
A2: The intramolecular Heck reaction is a powerful tool for constructing the tetracyclic core of this compound, but it is highly sensitive to reaction conditions. In one reported synthesis, initial attempts at the cyclization of an optically active azaspiro[4.4]nonenone using Pd(OAc)₂, DPPP, Bu₃P, and Ag₂CO₃ in refluxing DMF resulted in very low yields of the desired cyclized enone (7%) and an aryl derivative side product (4%). However, optimization of the conditions led to a 76% yield of the desired ketolactam.[2]
Troubleshooting & Optimization:
-
Catalyst and Ligand Selection: The choice of the palladium source and the phosphine (B1218219) ligand is crucial. While some conditions might fail, others can be highly effective. A successful system involved Pd(OAc)₂ with PPh₃ as the ligand. Experimenting with different phosphine ligands (e.g., P(o-tol)₃, dppf) can be beneficial.
-
Solvent and Base: The solvent plays a critical role. While DMF at high temperatures led to low yields, switching to THF at a lower temperature proved to be much more effective. The choice of base is also important; an organic base like triethylamine (B128534) (Et₃N) in conjunction with formic acid (HCO₂H) as a hydride source for the reductive Heck pathway was successful.
-
Reaction Pathway (Neutral vs. Cationic): The Heck reaction can proceed through different catalytic cycles. The addition of silver salts (like Ag₂CO₃) can promote a cationic pathway, which may not be optimal for all substrates. The successful reductive Heck reaction mentioned above likely proceeds through a neutral pathway.
-
Formation of Side Products: The formation of an aryl derivative suggests that side reactions like β-hydride elimination from an undesired intermediate or other decomposition pathways are occurring. The optimized reductive Heck conditions likely suppress these side reactions.
Comparative Data for Intramolecular Heck Reaction Conditions
| Catalyst System | Base | Solvent | Temperature | Yield of Desired Product | Yield of Side Products | Reference |
| Pd(OAc)₂, DPPP, Bu₃P | Ag₂CO₃ | DMF | Reflux | 7% | 4% (aryl derivative) | [2] |
| Pd(OAc)₂, PPh₃ | Et₃N, HCO₂H | THF | Not specified | 76% | Not reported | [2] |
Experimental Protocol: Optimized Reductive Intramolecular Heck Reaction
This protocol is based on the successful conditions reported for the synthesis of the this compound core.[2]
-
Reactants: Chiral enone precursor, 20 mol% Pd(OAc)₂, 20 mol% PPh₃, 2 equiv. HCO₂H, 4 equiv. Et₃N.
-
Solvent: THF.
-
Procedure:
-
To a solution of the chiral enone in THF, add Pd(OAc)₂, PPh₃, Et₃N, and HCO₂H.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, perform an appropriate aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the ketolactam.
-
Issue 3: Competing Ring-Opening of the Pentacyclic Core
Q3: I am attempting to form the pentacyclic amino ketone of the this compound core, but I am observing the formation of a macrocyclic enone. What is happening and how can I favor the desired ring-closed product?
A3: A significant challenge in some synthetic routes to this compound is the existence of a rapid equilibrium between the desired pentacyclic amino ketone and a more stable macrocyclic amino enone.[3] This equilibrium can favor the undesired ring-opened form, leading to low yields of the target structure. This observation has led to the development of alternative strategies that circumvent this problematic equilibrium.
Troubleshooting & Optimization:
-
Understanding the Equilibrium: The ring-opening is likely a retro-Michael or a related fragmentation reaction. The stability of the macrocyclic enone is a key driving force.
-
Strategic Redesign: Instead of trying to force the equilibrium towards the closed form, a more effective approach is to redesign the synthesis to avoid this intermediate. A successful "second generation" strategy involves the transannular cyclization of a macrocyclic amino enedione precursor.[3] This approach directly forms the desired core structure without passing through the problematic equilibrium.
Key Synthetic Strategies and Challenges
The total synthesis of the this compound core is a complex undertaking with several key challenges that have spurred the development of various innovative synthetic strategies.
Intramolecular Nucleophilic Aromatic Substitution
The formation of the benzazepine ring system via intramolecular nucleophilic aromatic substitution is a critical step. However, this cyclization can be challenging, with reported yields varying significantly depending on the chosen method.[4]
Comparison of Methods for Intramolecular Nucleophilic Aromatic Substitution
| Method | Reagents/Conditions | Reported Yield | Reference |
| Aryne Intermediate | Not specified | 15% | [4] |
| π-Arylnickel Complex Coupling | Not specified | 30% | [4] |
| Aryl Radical from Alkali Metal Reduction | Not specified | 45% | [4] |
| Photochemical Aryl Radical Generation | Not specified | 94% | [4] |
Furan (B31954) Oxidation–Transannular Mannich Cyclization
A creative approach to the this compound core involves the oxidative ring-opening of a macrocyclic furan to an amine-tethered dicarbonyl, which then undergoes a spontaneous transannular Mannich cyclization.[5]
-
Initial Challenge: Initial attempts using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in tert-butanol (B103910) resulted in a low yield of about 10%.[5]
-
Successful Optimization: A more optimized procedure leads to the formation of the full this compound substructure in a single step with a 60% yield.[5]
Stereocontrol at C-11 for Oxygenated Analogues
The synthesis of C-11 oxygenated Cephalotaxus alkaloids presents an additional layer of complexity due to the challenge of installing the remote C-11 stereocenter with the correct configuration.[6][7][8][9] This difficulty has limited the number of successful total syntheses of these more complex analogues. Strategies to address this challenge often rely on chirality transfer from a chiral starting material like L-proline and involve highly stereoselective reactions such as diastereoselective N-alkylation and stereospecific Stevens rearrangements.[8]
Visualizations
Caption: Troubleshooting workflow for the intramolecular Heck reaction.
Caption: Key steps in the Furan Oxidation-Transannular Mannich Cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two Interrelated Strategies for this compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of the Cephalotaxus alkaloids. A problem in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Collective Asymmetric Total Synthesis of C-11 Oxygenated Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting poor solubility of Cephalotaxine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the poor solubility of Cephalotaxine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in Phosphate Buffered Saline (PBS)?
This compound is an alkaloid, a class of naturally occurring organic compounds that are typically basic and sparingly soluble in neutral aqueous solutions like PBS (pH ~7.4).[1] In its free base form, the molecule is largely unionized at neutral pH, making it more hydrophobic and less likely to interact favorably with water molecules. To improve solubility, it's often necessary to convert the alkaloid into a more soluble salt form by adjusting the pH.[2][3]
Q2: How does pH affect the solubility of this compound?
Q3: What is the recommended method for preparing a stock solution of this compound?
For initial solubilization, it is recommended to prepare a concentrated stock solution in an organic solvent. Based on available data, Dimethyl Sulfoxide (DMSO) is a good choice due to its high solubilizing capacity for this compound.[5] From this DMSO stock, you can then make further dilutions into your aqueous buffer of choice. This two-step process often helps to overcome initial dissolution challenges.
Q4: I've prepared a DMSO stock, but my this compound precipitates when I dilute it into my aqueous experimental buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is significantly lowered upon dilution into the aqueous buffer, causing the compound to crash out of solution. Here are several troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try diluting your DMSO stock further.
-
Adjust the pH of the aqueous buffer: As mentioned, lowering the pH of your final buffer will increase the solubility of this compound. Consider using a buffer with a pH of 5-6.
-
Use a co-solvent in the final buffer: Including a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol (B145695) or propylene (B89431) glycol in your final aqueous buffer can help maintain solubility.[]
-
Sonication: After diluting the DMSO stock into the aqueous buffer, sonication can help to break up any initial precipitates and facilitate dissolution.
Q5: Are there alternative solvents I can use if I cannot use DMSO in my experiment?
Yes, other organic solvents can be used to prepare a stock solution. The choice of solvent will depend on the specific requirements of your experiment and the compatibility with your biological system.
| Solvent | Reported Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | 52 mg/mL (164.89 mM)[5] |
| Dimethylformamide (DMF) | 10 mg/mL |
| Ethanol | 5 mg/mL |
Note: When using any organic solvent, it is crucial to determine the tolerance of your specific cell line or experimental system to that solvent, as they can be toxic at higher concentrations. Always include a vehicle control in your experiments.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on the required final concentration).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock into an Acidic Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer with improved solubility by pH adjustment.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer with a slightly acidic pH (e.g., Sodium Acetate buffer, pH 5.0-5.5)
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
Procedure:
-
Warm the this compound DMSO stock solution and the acidic aqueous buffer to room temperature.
-
In a sterile polypropylene tube, add the required volume of the acidic aqueous buffer.
-
While vortexing the tube gently, add the desired volume of the this compound DMSO stock solution dropwise to the buffer. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If a slight precipitate forms, sonication may help to redissolve it.
-
Use the freshly prepared working solution in your experiment. It is advisable to prepare this solution fresh for each experiment to minimize potential stability issues.
Visualizations
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. jocpr.com [jocpr.com]
- 3. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Collection - Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
Strategies for Reducing Cephalotaxine Degradation During Storage: A Technical Support Center
For researchers, scientists, and professionals in drug development, ensuring the stability of Cephalotaxine is critical for experimental accuracy and therapeutic efficacy. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability of solid this compound, it is recommended to store the compound at -20°C. Under these conditions, this compound has been reported to be stable for at least four years.
Q2: How should I store this compound solutions?
There is limited specific public data on the stability of this compound in various solvents. As a general guideline for alkaloid solutions, it is advisable to prepare solutions fresh for immediate use. If short-term storage is necessary, it is recommended to store the solution at 2-8°C and protect it from light. A preliminary stability study is recommended to determine the acceptable storage duration for your specific solvent and concentration.
Q3: Is this compound sensitive to light?
Q4: What is the impact of pH on the stability of this compound?
The effect of pH on the stability of this compound is not well-documented in publicly available literature. To determine the optimal pH range for your experimental needs, a pH stability study is recommended. This would involve dissolving this compound in buffers of varying pH and monitoring its purity over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q5: How can I tell if my this compound has degraded?
Degradation of this compound can be identified by a change in its physical appearance (e.g., color change), or more definitively through analytical techniques. Purity assessment by HPLC is a reliable method to detect the presence of degradation products, which would appear as additional peaks in the chromatogram. A decrease in the peak area of the main this compound peak over time is also an indicator of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of potency in experiments. | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If solutions must be stored, perform a stability study to determine an appropriate short-term storage condition (e.g., 2-8°C, protected from light) and duration. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound due to improper storage or handling. | Review storage conditions. Ensure the compound is stored at -20°C and protected from light. For solutions, consider factors like solvent purity, pH, and exposure to oxygen. |
| Discoloration of solid this compound. | Potential degradation due to exposure to light, heat, or moisture. | Discard the discolored compound as its purity is compromised. Procure fresh stock and ensure it is stored in a tightly sealed container at -20°C in the dark. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N Hydrochloric Acid (HCl).
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N Sodium Hydroxide (NaOH).
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).
-
Dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% Hydrogen Peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound to 80°C in a calibrated oven for 48 hours.
-
Also, expose the this compound stock solution to 80°C for 48 hours.
-
Allow to cool and then dilute the solution to a suitable concentration for analysis. Dissolve the stressed solid in the solvent to the original concentration.
-
-
Photolytic Degradation:
-
Expose the solid this compound and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
After exposure, prepare samples for analysis.
-
3. Analytical Method:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method with a UV detector.
-
The method should be capable of separating the intact this compound from any degradation products.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage of degradation for each stress condition.
-
Identify and quantify any major degradation products.
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study on this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 N NaOH | 24 hours | 60°C | 25.8% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5% | 1 |
| Heat (Solid) | 48 hours | 80°C | 5.1% | 1 |
| Heat (Solution) | 48 hours | 80°C | 12.3% | 2 |
| Photolytic | 1.2 million lux hours | Ambient | 18.7% | 2 |
Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results.
Table 2: HPLC Purity of this compound Under Different Storage Conditions (Hypothetical Data)
| Storage Condition | Timepoint | Purity (%) |
| -20°C (Solid, Protected from Light) | Initial | 99.8% |
| 12 Months | 99.7% | |
| 24 Months | 99.6% | |
| 2-8°C (Solution, Protected from Light) | Initial | 99.8% |
| 7 Days | 98.5% | |
| 14 Days | 96.2% | |
| Room Temperature (Solution, Exposed to Light) | Initial | 99.8% |
| 24 Hours | 92.1% | |
| 48 Hours | 85.4% |
Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results.
Visualizations
Caption: Workflow for this compound Forced Degradation Study.
Caption: Troubleshooting Logic for this compound Degradation.
Technical Support Center: Optimizing Reaction Conditions for Cephalotaxine Esterification
Welcome to the technical support center for the optimization of Cephalotaxine esterification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the esterification of the sterically hindered tertiary alcohol, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Esterification Yield
Q: I am observing very low to no yield of my desired this compound ester. What are the likely causes and how can I improve the yield?
A: Low yields in this compound esterification are common and typically stem from the significant steric hindrance of the tertiary hydroxyl group on the this compound core. Standard esterification methods like Fischer esterification are often ineffective.
Troubleshooting Steps:
-
Choice of Coupling Method: Ensure you are using a suitable method for sterically hindered alcohols. Direct acid-catalyzed esterification is not recommended. Instead, consider one of the following activation methods:
-
Carbodiimide (B86325) Coupling (DCC or EDC): Use a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP).
-
Yamaguchi Esterification: This method is highly effective for sterically demanding substrates. It involves the formation of a mixed anhydride (B1165640) using 2,4,6-trichlorobenzoyl chloride.[1][2]
-
Acyl Halide Formation: Convert the carboxylic acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride before reacting with this compound.
-
Strained Intermediates: Employing strained side-chain precursors, such as β-lactones, can dramatically increase reactivity and yield.[3]
-
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of activated intermediates and the final ester product. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Stoichiometry: A slight excess of the carboxylic acid and coupling agent may be beneficial to drive the reaction to completion.
-
Reaction Time and Temperature: Sterically hindered esterifications may require longer reaction times and elevated temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Slow Reaction Rate
Q: My this compound esterification is proceeding very slowly. How can I increase the reaction rate?
A: The slow rate is primarily due to steric hindrance. Here are some strategies to accelerate the reaction:
-
Increase Catalyst Loading: For methods like DCC/DMAP coupling, increasing the amount of DMAP can enhance the rate.
-
Elevate Temperature: Gently heating the reaction mixture can increase the kinetic energy of the molecules and overcome the activation energy barrier. However, be cautious of potential side reactions or degradation at higher temperatures.
-
More Reactive Acylating Agent: As mentioned above, converting the carboxylic acid to an acyl chloride or using a highly reactive intermediate like a β-lactone will significantly speed up the acylation process.[3]
Issue 3: Formation of Side Products
Q: I am observing significant side product formation in my reaction mixture. What are these byproducts and how can I minimize them?
A: The most common side product when using carbodiimide coupling agents like DCC is the formation of N-acylurea. This occurs when the O-acylisourea intermediate rearranges before reacting with the alcohol.
Minimization Strategies:
-
Use of DMAP: DMAP acts as an acyl transfer agent, forming a more reactive acylpyridinium intermediate that is less prone to rearrangement.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can sometimes reduce the rate of N-acylurea formation.[4]
-
Choice of Coupling Agent: If N-acylurea formation is a persistent issue with DCC, switching to EDC can be advantageous as the resulting urea (B33335) byproduct is water-soluble and can be easily removed during aqueous workup.[5][6]
Another potential side reaction is the isomerization of the ester side chain if it contains sensitive functional groups.[7] Careful selection of reaction conditions (e.g., avoiding strong bases) can help mitigate this.
Quantitative Data on Reaction Conditions
The following table summarizes yields reported for different this compound esterification strategies.
| Esterification Method | Acylating Agent | Reagents/Conditions | Yield (%) | Reaction Time | Reference |
| Yamaguchi Esterification | Carboxylic Acid 76 (β-lactone) | 2,4,6-Cl₃C₆H₂COCl, DMAP, CH₂Cl₂, 23°C | 81% | < 1 min | [3] |
| Yamaguchi Esterification | Carboxylic Acid 80 (from THF) | 2,4,6-Cl₃C₆H₂COCl, DMAP, CH₂Cl₂, 23°C | 99% | 1 h | [3] |
| Yamaguchi Esterification | Carboxylic Acid 86 | - | 97% | - | [3] |
| Lactone Ring Opening | Seven-membered lactone | - | 65% | - | [8] |
Experimental Protocols
1. General Protocol for DCC/DMAP Mediated Esterification
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1-0.2 equivalents).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, cool the mixture and filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. General Protocol for Yamaguchi Esterification
-
Mixed Anhydride Formation:
-
To a solution of the carboxylic acid (1.2 equivalents) in anhydrous toluene, add triethylamine (B128534) (TEA) (1.2 equivalents) and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.2 equivalents) and stir the mixture for 2 hours.
-
-
Esterification:
-
In a separate flask, dissolve this compound (1.0 equivalent) and DMAP (3.0 equivalents) in anhydrous toluene.
-
Add the mixed anhydride solution from the first step to the this compound solution via cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound esterification.
Caption: Comparison of common activation pathways for this compound esterification.
References
- 1. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 2. Yamaguchi Esterification [organic-chemistry.org]
- 3. Synthesis of Antiproliferative Cephalotaxus Esters and Their Evaluation against Several Human Hematopoietic and Solid Tumor Cell Lines: Uncovering Differential Susceptibilities to Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing Batch-to-Batch Variability in Cephalotaxine Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when performing biological assays with Cephalotaxine, particularly focusing on the issue of batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the cytotoxic effects of different batches of this compound on our leukemia cell lines. What are the potential causes?
A1: Batch-to-batch variability in natural product extracts like this compound is a common challenge that can stem from several sources.[1] Key areas to investigate include:
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Raw Material Variability: The geographical source, time of harvest, and post-harvest processing of the Cephalotaxus plant can significantly impact the purity and composition of the final extract.[1]
-
Extraction and Purification Process: Minor variations in the extraction method, solvents, temperature, or duration can lead to different phytochemical profiles in each batch.[2] Inconsistencies in the purification process can also result in varying levels of impurities that may have biological activity.
-
Compound Stability and Storage: this compound, like many natural products, can be sensitive to light, temperature, and oxygen.[2] Improper storage or handling can lead to degradation, reducing its potency. Long-term storage should ideally be at -20°C or -80°C.[2]
-
Assay Performance: Inconsistencies in cell culture conditions (e.g., cell passage number, density), reagent batches (e.g., media, serum), or operator differences can contribute to variable results.[2]
Q2: How can we standardize our this compound batches to ensure more consistent results?
A2: Standardization is crucial for reproducible bioassay results. A multi-faceted approach is recommended:
-
Chemical Fingerprinting: Employ analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to create a chemical fingerprint for each batch.[1] This allows for the comparison of the chemical composition and quantification of this compound and any known impurities.
-
Bioassay-Guided Fractionation: If the active constituents are not fully known, bioassay-guided fractionation can help identify the compound(s) responsible for the biological effect.[1] These active compounds can then be used as markers for standardization.
-
Reference Standard: Establish a well-characterized in-house reference batch of this compound. This reference standard should be used in all subsequent assays to normalize the results and assess the relative potency of new batches.
-
Standardized Operating Procedures (SOPs): Develop and adhere to strict SOPs for the entire workflow, from raw material sourcing and extraction to the final bioassay execution.
Q3: Our this compound extract shows lower than expected or no bioactivity. What are the initial troubleshooting steps?
A3: When an extract exhibits low bioactivity, a systematic troubleshooting approach is necessary.[2]
-
Verify Compound Integrity: Re-characterize the batch using analytical methods (e.g., HPLC, LC-MS) to confirm the identity and purity of this compound. Check for signs of degradation.
-
Review Extraction and Storage Procedures: Ensure that the extraction method was appropriate for this compound and that the extract has been stored correctly to prevent degradation (e.g., protected from light, at low temperatures).[2]
-
Re-evaluate Assay Conditions:
-
Cell Health: Confirm that the cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Reagent Quality: Check the expiration dates and proper storage of all assay reagents, including cell culture media, serum, and detection reagents.
-
Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is performing as expected.
-
-
Consider Solubility Issues: Poor solubility of this compound in the assay medium can limit its availability to the cells. Ensure the final concentration of any solvent (like DMSO) is compatible with the assay and does not exceed levels that could affect the biological system (typically <1%).
Q4: We are seeing high background or unexpected results in our absorbance-based cell viability assays (e.g., MTT, CCK-8). Could the this compound extract be interfering with the assay?
A4: Yes, natural product extracts can interfere with assay readouts. Potential interferences include:
-
Color Interference: If the this compound extract has a color, it can contribute to the absorbance reading. Run a background control with the extract in medium without cells to measure its intrinsic absorbance. Subtract this background value from your experimental wells.
-
Chemical Reactivity: Some compounds in the extract may react with the detection reagents. For example, reducing agents can directly convert MTT to formazan, leading to a false-positive signal for cell viability.
-
Precipitation: The extract may precipitate in the assay medium, which can scatter light and affect absorbance readings. Visually inspect the wells for any precipitate.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for this compound in Anti-Leukemia Cell Viability Assays
This guide provides a step-by-step approach to troubleshooting variability in the half-maximal inhibitory concentration (IC50) of this compound.
Troubleshooting Workflow for Inconsistent IC50 Values
References
Technical Support Center: Enhancing Stereoselectivity in Cephalotaxine Synthesis
For researchers, scientists, and professionals in drug development, achieving high stereoselectivity in the synthesis of Cephalotaxine is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during key stereoselective transformations in this compound synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in this compound synthesis?
A1: Several modern synthetic strategies are employed to control the stereochemistry during the synthesis of this compound. The key approaches focus on the stereoselective construction of the spirocyclic core and the contiguous stereocenters. These methods include:
-
Palladium-Catalyzed Enantioselective Tsuji-Trost Allylation: This method is used to construct the aza-containing tetrasubstituted stereogenic center with high enantioselectivity.[1]
-
Diastereoselective N-Iminium Ion Cyclization: This strategy allows for the construction of vicinal quaternary-tertiary carbon centers, with the stereochemical outcome influenced by the geometry of the allylsilane nucleophile.[2][3]
-
Intramolecular Heck Reaction: This reaction is utilized for the formation of the tetracyclic core of this compound, where factors like ligand choice and substrate structure influence diastereoselectivity.[4][5][6][7]
-
Stereocontrolled Semipinacol Rearrangement: This rearrangement can be employed to construct the spiro[4.4]nonane skeleton in an enantiomerically pure form.[8]
-
Rh-catalyzed Asymmetric Annulation: This newer approach uses a rhodium catalyst with a chiral ligand to achieve enantioselective construction of the crucial cyclopentane (B165970) ring D.[9]
Q2: How can I improve the enantiomeric excess (e.e.) of my product?
A2: Improving the enantiomeric excess often involves a systematic optimization of reaction parameters. Key areas to focus on include:
-
Chiral Ligand/Catalyst: The choice and purity of the chiral ligand or catalyst are paramount. For instance, in the Tsuji-Trost allylation, phosphinooxazoline (PHOX) ligands have been shown to be highly effective.[10][11][12]
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the chiral environment of the reaction.
-
Additives: In some cases, the addition of salts or other additives can enhance stereoselectivity.
-
Recrystallization: For solid products, enantiomeric excess can often be improved by recrystallization of the final product or a key intermediate.
Q3: What factors influence the diastereomeric ratio (d.r.) in cyclization reactions?
A3: The diastereomeric ratio in cyclization reactions, such as the intramolecular Heck reaction or N-iminium ion cyclization, is influenced by several factors:
-
Substrate Conformation: The pre-existing stereocenters and the overall conformation of the substrate can direct the approach of the reacting moieties.
-
Reaction Conditions: Temperature, solvent, and the nature of the catalyst can affect the transition state energies of the diastereomeric pathways.
-
Steric Hindrance: Bulky substituents on the substrate or ligands on the catalyst can create steric hindrance that favors the formation of one diastereomer over another.
-
Stereoelectronic Effects: The electronic properties of the substrate and reagents can play a crucial role in determining the stereochemical outcome. For example, in N-iminium ion cyclizations, the geometry of the allylsilane (Z- or E-) can dictate the diastereoselectivity.[2]
Troubleshooting Guides
Palladium-Catalyzed Enantioselective Tsuji-Trost Allylation
Issue: Low Enantioselectivity (e.e.)
| Potential Cause | Recommended Solution |
| Impure or Inappropriate Chiral Ligand | Ensure the chiral ligand (e.g., (S)-t-Bu-PHOX) is of high purity. Screen different P/N-type ligands as they have shown better performance than P/O or bidentate phosphine (B1218219) ligands.[10][11][12] |
| Suboptimal Palladium Source | Use a reliable Pd(0) source like Pd₂(dba)₃. Ensure the catalyst is properly activated and handled under inert conditions. |
| Incorrect Solvent | THF is commonly used and has proven effective.[10][11] If results are poor, consider screening other aprotic, non-coordinating solvents. |
| Reaction Temperature Too High | Perform the reaction at room temperature or lower. A systematic study of the effect of temperature on e.e. is recommended. |
| Presence of Water or Oxygen | Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. |
Diastereoselective N-Iminium Ion Cyclization
Issue: Poor Diastereoselectivity (d.r.)
| Potential Cause | Recommended Solution |
| Incorrect Geometry of Allylsilane | The stereochemical outcome is highly dependent on the geometry (Z- or E-) of the allylsilane.[2] Synthesize and use the specific isomer required for the desired diastereomer. For example, the E-isomer of the allylsilane can lead to the trans-cyclized product with high selectivity.[2] |
| Suboptimal Lewis Acid | TiCl₄ has been shown to be an effective promoter for this cyclization.[2] If selectivity is low, consider screening other Lewis acids (e.g., BF₃·OEt₂, SnCl₄). |
| Reaction Temperature | The reaction is typically run at low temperatures (e.g., -78 °C to 0 °C). Ensure the temperature is carefully controlled throughout the addition of the Lewis acid. |
| Slow Addition of Reagents | Slow, dropwise addition of the Lewis acid to the solution of the hemiaminal and allylsilane can help to control the reaction and improve selectivity. |
Intramolecular Heck Reaction
Issue: Low Diastereoselectivity or Formation of Undesired Isomers
| Potential Cause | Recommended Solution |
| Inappropriate Ligand for Palladium | The choice of phosphine ligand is crucial. For a reductive intramolecular Heck reaction, Ph₃P has been used successfully.[4] For other variations, consider screening a range of monodentate and bidentate phosphine ligands (e.g., BINAP for enantioselective versions).[13] |
| Suboptimal Reaction Conditions | The combination of palladium source, ligand, base, and solvent can significantly impact the outcome. For reductive Heck, a combination of Pd(OAc)₂, Ph₃P, HCO₂H, and Et₃N in THF has been reported to be highly stereoselective.[4] |
| Substrate-Related Issues | The presence and nature of substituents on the tether connecting the aryl/vinyl halide and the alkene can influence the facial selectivity of the migratory insertion.[5][6] Modifying the substrate structure, if possible, can improve diastereoselectivity. |
| β-Hydride Elimination Issues | To avoid unwanted side products from β-hydride elimination, strategies such as using a tether that disfavors the syn-periplanar arrangement required for elimination can be employed.[13] |
Quantitative Data on Stereoselectivity
The following table summarizes the reported stereoselectivity for key reactions in various this compound synthetic routes.
| Synthetic Strategy | Key Reaction | Stereoselectivity Achieved | Reference |
| Zhang et al. | Palladium-Catalyzed Enantioselective Tsuji Allylation | 93% e.e. | [1] |
| Hong et al. | Diastereoselective N-Iminium Ion Cyclization | 20:1 d.r. (trans:cis) | [2] |
| Ikeda et al. | Reductive Intramolecular Heck Reaction | Highly stereoselective (quantitative yield of desired diastereomer) | [4] |
| Tu et al. | Tandem Hydroamination/Semipinacol Rearrangement | Not explicitly quantified, but described as a formal synthesis of (-)-Cephalotaxine. | [8] |
| An et al. | Rh-catalyzed Asymmetric (2+3) Annulation | Not explicitly quantified for this compound, but is a key enantioselective step. | [9] |
Experimental Protocols
Detailed Protocol for Palladium-Catalyzed Enantioselective Tsuji-Trost Allylation
This protocol is adapted from the work of Zhang et al. for the synthesis of a key intermediate towards (-)-Cephalotaxine.[1]
Materials:
-
Allyl enol carbonate precursor
-
Pd₂(dba)₃ (Palladium source)
-
(S)-t-Bu-PHOX (Chiral ligand)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%) and (S)-t-Bu-PHOX (6.25 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add a solution of the allyl enol carbonate precursor (1.0 equiv) in anhydrous THF to the catalyst solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-quaternary ketone.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
Detailed Protocol for Diastereoselective N-Iminium Ion Cyclization
This protocol is adapted from the work of Hong et al. for the synthesis of the spiro-ring system of (±)-Cephalotaxine.[2]
Materials:
-
Hemiaminal precursor
-
E-Allyl(trimethyl)silane
-
Titanium(IV) chloride (TiCl₄) (1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve the hemiaminal precursor (1.0 equiv) and E-allyl(trimethyl)silane (1.5 equiv) in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of TiCl₄ in CH₂Cl₂ (2.0 equiv) dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.
Visualizations
Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Experimental Workflow for Diastereoselective N-Iminium Ion Cyclization
Caption: Step-by-step experimental workflow for N-iminium ion cyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. Formal synthesis of (-)-cephalotaxine based on a tandem hydroamination/semipinacol rearrangement reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 12. The Enantioselective Tsuji Allylation [organic-chemistry.org]
- 13. soc.chim.it [soc.chim.it]
Technical Support Center: Circumventing Resistance to Cephalotaxine-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cephalotaxine-based drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound-based drugs like Homoharringtonine (B1673347) (HHT) and Omacetaxine?
A1: this compound and its derivatives, such as Homoharringtonine (HHT) and its semi-synthetic form Omacetaxine, are potent protein synthesis inhibitors.[1][2] Their primary mechanism involves binding to the A-site of the ribosome, which interferes with the elongation of the polypeptide chain and ultimately triggers apoptosis in cancer cells.[3][4] This mode of action is distinct from many other classes of anti-cancer drugs, such as tyrosine kinase inhibitors (TKIs).[5]
Q2: My cancer cell line has developed resistance to a this compound-based drug. What are the potential underlying resistance mechanisms?
A2: Resistance to this compound-based drugs can arise from several factors:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[6][7]
-
Alterations in the Ribosome: While less common, mutations in ribosomal proteins could potentially alter the drug's binding site, leading to reduced efficacy.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the effects of protein synthesis inhibition and promote survival. This can include the upregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[8][9]
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Changes in Drug Metabolism: Alterations in cellular metabolism may affect the activation or detoxification of the drug.[8]
Q3: How can I experimentally induce and confirm resistance to Homoharringtonine (HHT) in my cell line?
A3: Developing an HHT-resistant cell line is a valuable tool for studying resistance mechanisms. The standard method involves continuous exposure to gradually increasing concentrations of the drug. A detailed protocol for this process is provided in the "Experimental Protocols" section.[4][10][11] Confirmation of resistance is typically achieved by comparing the half-maximal inhibitory concentration (IC50) of the resistant cell line to the parental (sensitive) cell line using a cell viability assay.[12] A significant increase in the IC50 value indicates the development of resistance.
Q4: What are the most promising strategies to circumvent resistance to this compound-based drugs?
A4: Combination therapy is the most effective and widely studied strategy to overcome resistance to this compound-based drugs. By targeting multiple pathways simultaneously, combination therapies can prevent the emergence of resistant clones and re-sensitize resistant cells. Promising combinations include:
-
With BCL-2 Inhibitors (e.g., Venetoclax): HHT/Omacetaxine shows strong synergy with Venetoclax (B612062), particularly in Acute Myeloid Leukemia (AML).[9][13] HHT can downregulate the anti-apoptotic protein Mcl-1, a known resistance factor to Venetoclax, thereby enhancing its efficacy.[9][14]
-
With Tyrosine Kinase Inhibitors (TKIs) (e.g., Imatinib (B729), Sorafenib): In Chronic Myeloid Leukemia (CML), HHT can overcome resistance to TKIs like Imatinib, even in the presence of resistance mutations such as T315I.[15][16] HHT has been shown to promote the degradation of the BCR-ABL fusion protein via the autophagy pathway.[13][17] It also exhibits synergistic effects with FLT3 inhibitors like Sorafenib in FLT3-ITD positive AML.[18][19]
-
With other Chemotherapeutic Agents: HHT has shown synergistic effects with other agents like cytarabine (B982) and histone deacetylase inhibitors (HDACis).[20][21]
Troubleshooting Guides
Problem 1: I am not observing the expected synergistic effect between HHT and another drug in my co-treatment experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Determine the IC50 value for each drug individually in your specific cell line. Use a range of concentrations around the IC50 for the combination studies. The Chou-Talalay method can be used to determine the optimal ratio for synergistic effects.[22] |
| Incorrect Dosing Schedule | The timing and sequence of drug administration can be critical. Experiment with different schedules, such as sequential versus simultaneous administration. |
| Cell Line Specificity | The synergistic effect may be cell-line dependent. Confirm the expression of the target proteins or pathways in your cell line (e.g., BCL-2 for Venetoclax combinations, BCR-ABL for TKI combinations). |
| Assay Sensitivity | Ensure your cell viability assay is sensitive enough to detect subtle changes in cell proliferation. Consider using multiple assays to confirm your results (e.g., MTT and a fluorescence-based assay). |
Problem 2: My Western blot results for key signaling proteins (e.g., Bcl-6, p53, Mcl-1) are inconsistent or unclear after HHT treatment.
| Possible Cause | Troubleshooting Step |
| Inappropriate Antibody | Use a validated antibody specific for the target protein and the species you are working with. Check the antibody datasheet for recommended applications and dilutions. |
| Poor Protein Extraction | Optimize your lysis buffer and protein extraction protocol to ensure efficient and complete protein recovery. Include protease and phosphatase inhibitors in your lysis buffer. |
| Incorrect Loading or Transfer | Quantify your protein samples and ensure equal loading in each lane of the gel. Verify efficient protein transfer to the membrane by staining the membrane with Ponceau S. |
| Suboptimal Incubation Times | Optimize the incubation times for both primary and secondary antibodies. Extended incubation times may be necessary for low-abundance proteins. |
Quantitative Data Summary
Table 1: In Vitro Synergistic Effects of Homoharringtonine (HHT) Combinations
| Cell Line | Combination Drug | Effect | Reference |
| K562 (CML) | Imatinib | Synergistic inhibition of proliferation and induction of apoptosis. | [23] |
| Kasumi-1, THP-1 (AML) | SAHA (HDACi) | Synergistic induction of apoptosis. | [21] |
| t(8;21) AML cells | Oridonin (B1677485) | Synergistic inhibition of cell viability and induction of apoptosis. | [24] |
| FLT3-ITD AML cells | Quizartinib (B1680412) (FLT3i) | Synergistic inhibition of cell growth and induction of apoptosis. | [19] |
| MV4-11, MOLM-13 (AML) | Venetoclax | Synergistic induction of apoptosis. | [25] |
Table 2: Clinical Trial Data for Omacetaxine Combinations in Leukemia
| Leukemia Type | Combination Regimen | Key Outcomes | Reference |
| Relapsed/Refractory AML | Omacetaxine + Venetoclax | Phase Ib/II trial investigating safety and efficacy. | [5] |
| Newly Diagnosed CBF-AML | Venetoclax + Decitabine + HHT | High overall response rate after one cycle. | [26] |
| Relapsed/Refractory AML | Venetoclax + Azacitidine + HHT | Significantly improved composite complete remission rates compared to Venetoclax + Azacitidine alone. | [1][2][9] |
| FLT3-ITD AML | Omacetaxine + Sorafenib | Phase 2 trial showed high rates of complete remission or complete remission with incomplete hematologic recovery. | [18] |
| Chronic Phase CML (TKI resistant) | Omacetaxine (monotherapy) | 20% of patients achieved durable major cytogenetic response. | [27][28] |
| Accelerated Phase CML (TKI resistant) | Omacetaxine (monotherapy) | 27% of patients achieved major hematologic response. | [27][28] |
Experimental Protocols
Protocol 1: Development of a Homoharringtonine (HHT)-Resistant Cell Line
-
Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of HHT using a cell viability assay (e.g., MTT or CCK-8).
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing HHT at a concentration of approximately one-tenth to one-fifth of the IC50.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (this may take several passages), gradually increase the concentration of HHT in the culture medium. The increments should be small (e.g., 1.5 to 2-fold).
-
Monitor and Passage: Continuously monitor the cells for viability and growth. Passage the cells when they reach 70-80% confluency. It is crucial to maintain a frozen stock of cells at each successful concentration step.
-
Establishment of Resistant Line: Continue this process of dose escalation until the cells are able to proliferate in a significantly higher concentration of HHT (e.g., 10-fold or higher than the initial IC50).
-
Confirmation of Resistance: Once a resistant population is established, confirm the degree of resistance by performing a cell viability assay and calculating the new IC50. Compare this to the IC50 of the parental cell line to determine the resistance index (IC50 of resistant line / IC50 of parental line).[4]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of your test compounds (e.g., HHT, combination drug, or both). Remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 values.[29][30][31]
Protocol 3: Western Blot Analysis for Bcl-6 and p53
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-6 and p53 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[32][33]
Protocol 4: Combination Index (CI) Calculation for Synergy Assessment
-
Data Collection: Perform cell viability assays with each drug alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Dose-Response Curves: Generate dose-response curves for each drug alone and for the combination.
-
Calculate Combination Index (CI): Use the Chou-Talalay method to calculate the CI. The formula is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.[34]
-
Interpret the Results:
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Homoharringtonine Added to Venetoclax and Azacitidine Improves Outcome and Mitigates Genetic Impact in Relapsed/Refractory AML: A Multicenter Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. [Establishment of human homoharringtonine-resistant SKM-1 cell line and its biological characteristics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 7. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homoharringtonine suppresses imatinib resistance via the Bcl-6/p53 pathway in chronic myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homoharringtonine combined with venetoclax and azacitidine: An effective and safe regimen for patients with refractory/relapsed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Homoharringtonine promotes BCR‑ABL degradation through the p62‑mediated autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Homoharringtonine: updated insights into its efficacy in hematological malignancies, diverse cancers and other biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. punnettsquare.org [punnettsquare.org]
- 16. Homoharringtonine suppresses imatinib resistance via the Bcl-6/p53 pathway in chronic myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Homoharringtonine promotes BCR-ABL degradation through the p62-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 19. Homoharringtonine synergizes with quizartinib in FLT3-ITD acute myeloid leukemia by targeting FLT3-AKT-c-Myc pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy of venetoclax combined with homoharringtonine and cytarabine for younger adults with newly diagnosed AML - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Homoharringtonine and SAHA synergistically enhance apoptosis in human acute myeloid leukemia cells through upregulation of TRAIL and death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. [Effects of Homoharringtonine Combined with Imatinib on K562 Cell Apoptosis and BCL6 expression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Homoharringtonine synergy with oridonin in treatment of t(8; 21) acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synergistic efficacy of homoharringtonine and venetoclax on acute myeloid leukemia cells and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ashpublications.org [ashpublications.org]
- 27. Final Analysis of Efficacy and Safety of Omacetaxine Mepesuccinate in Patients With Chronic Phase (CP) or Accelerated Phase (AP) Chronic Myeloid Leukemia (CML): 24-Month Minimum Follow-Up Results - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Omacetaxine: a protein translation inhibitor for treatment of chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 30. mdpi.com [mdpi.com]
- 31. broadpharm.com [broadpharm.com]
- 32. benchchem.com [benchchem.com]
- 33. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Cephalotaxine for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Cephalotaxine for in vivo studies.
Disclaimer: this compound-specific in vivo bioavailability data for various formulations is limited in publicly available literature. The following quantitative data and protocols are based on studies with structurally similar compounds or represent general methodologies for enhancing the bioavailability of poorly soluble alkaloids. Researchers should adapt and validate these protocols specifically for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The oral bioavailability of this compound, like many alkaloids, can be limited by several factors:
-
Poor Aqueous Solubility: this compound's complex structure may lead to low solubility in gastrointestinal fluids, hindering its dissolution and subsequent absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver and/or the intestinal wall before it reaches systemic circulation, significantly reducing the amount of active compound available.[1][2]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump this compound back into the intestinal lumen, limiting its net absorption.
-
Chemical Instability: The molecule might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the gastrointestinal tract.[3]
Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the challenges mentioned above:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Solid Lipid Nanoparticles (SLNs), liposomes, or nanoemulsions can enhance its solubility, protect it from degradation, and facilitate lymphatic uptake, thereby bypassing first-pass metabolism.[4][5]
-
Polymeric Micelles: These nanosized core-shell structures can encapsulate hydrophobic drugs like this compound, improving their solubility and stability in the gastrointestinal tract.[3][6]
-
Nanoemulsions: These are thermodynamically stable, small droplet-sized emulsions that can increase the surface area for drug absorption and improve solubility.[7][8][9]
Q3: How can I assess the potential for first-pass metabolism of this compound in vitro?
A3: In vitro metabolism studies using liver microsomes are a standard method to predict hepatic first-pass metabolism.[10][11] This involves incubating this compound with liver microsomes (from the animal species used in your in vivo studies) and a cofactor like NADPH.[12] The rate of disappearance of the parent compound is monitored over time to determine its metabolic stability.[12]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound after oral administration. | 1. Poor aqueous solubility and dissolution. 2. Significant first-pass metabolism. 3. P-glycoprotein (P-gp) mediated efflux. | 1. Formulation Enhancement: Employ nano-formulation strategies such as Solid Lipid Nanoparticles (SLNs), liposomes, or polymeric micelles to improve solubility and dissolution rate.[4]2. Bypass First-Pass Metabolism: Utilize lipid-based formulations to promote lymphatic absorption.[13]3. Inhibit P-gp Efflux: Co-administer with a known P-gp inhibitor (e.g., Verapamil, though potential drug-drug interactions must be considered). |
| Precipitation of this compound formulation upon dilution in simulated gastric or intestinal fluids. | Poor physical stability of the formulation. | 1. Optimize Formulation Components: Screen different lipids, surfactants, and co-solvents to create a more robust formulation.2. Particle Size and Surface Charge: For nanoparticulate systems, optimize particle size and zeta potential to enhance stability. |
| Inconsistent results between different animal cohorts. | 1. Formulation Inhomogeneity: Improperly prepared or unstable formulations can lead to inconsistent dosing.2. Physiological Variability: Differences in animal age, sex, and fasting state can impact drug absorption.[3] | 1. Ensure Formulation Homogeneity: Use consistent and validated preparation methods for your formulations. For suspensions, ensure uniform dispersion before each administration.2. Standardize Experimental Conditions: Use animals of the same strain, age, and sex, and maintain a consistent fasting period before dosing. |
| Difficulty in achieving target plasma exposure for efficacy studies. | Inherent low oral bioavailability of the compound. | 1. Increase Dose: While a straightforward approach, be mindful of potential toxicity and non-linear pharmacokinetics.2. Alternative Dosing Routes: For initial efficacy studies, consider alternative routes like intraperitoneal (IP) or intravenous (IV) administration to ensure adequate systemic exposure. However, this will not address the oral bioavailability challenge for later development stages. |
Quantitative Data Summary
The following table summarizes representative pharmacokinetic data from a study on Cefpodoxime Proxetil, a poorly soluble drug, formulated as Solid Lipid Nanoparticles (SLNs) compared to a standard suspension. This illustrates the potential for bioavailability enhancement using nano-formulation, which could be applicable to this compound.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Cefpodoxime Proxetil Suspension | 10.2 ± 1.2 | 3.0 ± 0.5 | 65.8 ± 7.5 | 100 | [14] |
| Cefpodoxime Proxetil-Loaded SLNs | 25.6 ± 2.8 | 4.0 ± 0.5 | 210.4 ± 15.2 | 320 | [14] |
This data is for illustrative purposes and not directly representative of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Modified Solvent Injection
This protocol is a general method and should be optimized for this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)[14]
-
Surfactant (e.g., Poloxamer 188, Soy lecithin)
-
Organic Solvent (e.g., Acetone, Ethanol)
-
Purified Water
Procedure:
-
Preparation of Organic Phase: Dissolve this compound and the solid lipid in the organic solvent.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water.
-
Nanoemulsion Formation: Heat both the organic and aqueous phases to a temperature above the melting point of the lipid. Inject the organic phase into the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Solidification: Quickly disperse the hot nanoemulsion into cold water under stirring. The rapid cooling will cause the lipid to precipitate, forming solid lipid nanoparticles encapsulating the drug.
-
Purification: Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous phase. Wash the pellet with purified water and re-centrifuge.
-
Lyophilization (Optional): For long-term storage, the SLN pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This is a widely used method for preparing liposomes.[7][15]
Materials:
-
This compound
-
Phospholipids (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform, Methanol)
-
Hydration Buffer (e.g., Phosphate-buffered saline - PBS)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound (if lipid-soluble) in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Add the hydration buffer (if this compound is water-soluble, it can be dissolved in the buffer) to the flask. Agitate the flask (e.g., by vortexing or gentle shaking) at a temperature above the phase transition temperature of the lipids to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles - SUVs or large unilamellar vesicles - LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated this compound by dialysis, gel filtration chromatography, or ultracentrifugation.
Visualizations
Caption: A logical flowchart for troubleshooting low bioavailability of this compound.
Caption: General experimental workflow for developing and evaluating a nano-formulation.
References
- 1. pharmidex.com [pharmidex.com]
- 2. In vivo toxicity evaluation of nanoemulsions for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Formal synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric Micelles: Morphology, Synthesis, and Pharmaceutical Application | E3S Web of Conferences [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 13. omicsonline.org [omicsonline.org]
- 14. ijpsr.com [ijpsr.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Analytical Methods for Cephalotaxine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical resolution of Cephalotaxine and its analogs.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound analogs.
Problem 1: Peak Tailing of this compound and its Analogs
Symptoms:
-
Asymmetrical peaks with a drawn-out tail.
-
Poor peak integration and inaccurate quantification.
-
Reduced resolution between adjacent peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | This compound and its analogs are basic compounds that can interact with acidic silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[1][2][3][4] To mitigate this, consider the following: • Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 4. This protonates the silanol groups, reducing their interaction with the basic analytes.[1][3][5] • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or Phenyl column. End-capping chemically modifies the residual silanol groups, making them less accessible for secondary interactions.[1][2] • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites.[5] |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak distortion.[1][6] • Dilute the Sample: Prepare a more dilute sample and reinject. If the peak shape improves, column overload was the likely cause.[1][5] |
| Column Contamination | Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing.[1] • Column Washing: Flush the column with a strong solvent, such as 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns, to remove contaminants.[5] |
| Extra-Column Volume | Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[1] • System Optimization: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length. |
Problem 2: Poor Resolution Between this compound, Harringtonine (B1672945), and Homoharringtonine (B1673347)
Symptoms:
-
Overlapping peaks, making accurate quantification difficult.
-
Inability to baseline-separate the analogs.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | The mobile phase may not have the optimal solvent strength or selectivity to separate these structurally similar compounds. • Optimize Gradient Elution: Develop a gradient elution method. A common starting point is a gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) at pH 4.0) and a mixture of acetonitrile and methanol.[7] A shallow gradient can improve the separation of closely eluting peaks. • Adjust Organic Modifier Ratio: Vary the ratio of acetonitrile to methanol in the organic portion of the mobile phase. This can alter the selectivity of the separation. |
| Inappropriate Stationary Phase | The chosen column may not provide sufficient selectivity for these alkaloids. • Phenyl Column: A phenyl stationary phase can offer different selectivity compared to a standard C18 column due to pi-pi interactions with the aromatic rings of the this compound skeleton.[7] • Smaller Particle Size: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) to increase column efficiency and improve resolution. |
| Elevated Column Temperature | Operating at ambient temperature may not be optimal for resolution. • Increase Column Temperature: Increasing the column temperature (e.g., to 30-40 °C) can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper peaks and better resolution. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the analysis of this compound and its analogs?
A1: A good starting point is a reversed-phase HPLC method using a C18 or Phenyl column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.0) and an organic modifier (a mixture of acetonitrile and methanol) is often effective. Detection is typically performed at around 290 nm.[7]
Q2: How can I prepare samples from plant material for HPLC analysis?
A2: A common method involves methanolic extraction followed by a liquid-liquid partition. The dried plant material is extracted with methanol, and the resulting extract is then partitioned between a basic aqueous solution (e.g., 0.5% ammonium hydroxide) and an organic solvent like chloroform (B151607). The organic layer, containing the alkaloids, is then evaporated to dryness and the residue is redissolved in methanol for HPLC analysis.[7][8]
Q3: My baseline is noisy. What are the common causes and how can I fix it?
A3: A noisy baseline can be caused by several factors:
-
Mobile Phase Issues: Ensure the mobile phase is properly degassed and that all salts are fully dissolved.
-
Detector Problems: A dirty flow cell or a failing lamp in the UV detector can cause noise. Flush the flow cell and check the lamp's energy output.
-
System Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and a noisy baseline.
Q4: My retention times are drifting. What should I check?
A4: Retention time drift can be due to:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a long period of inactivity.
-
Mobile Phase Composition: Inaccurate mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase carefully.
-
Column Temperature: Fluctuations in the column temperature will affect retention times. Use a column oven to maintain a constant temperature.
-
Pump Performance: Inconsistent flow from the pump can cause retention time variability. Check the pump for leaks and ensure the seals are in good condition.
Quantitative Data
The following table summarizes the reported concentrations of this compound and its analogs in different Cephalotaxus species.
| Compound | Plant Material | Concentration | Reference |
| This compound | C. harringtonia callus cultures | 10.2 mg/kg dry matter | [8] |
| Harringtonine | C. harringtonia root cultures | 2.4 mg/kg dry matter | [8] |
| Homoharringtonine | C. harringtonia root cultures | 3.9 mg/kg dry matter | [8] |
| Harringtonine | C. griffithii needles alkaloid fraction | 122.14 mg/g | [9] |
| Homoharringtonine | C. griffithii needles alkaloid fraction | 16.79 mg/g | [9] |
Experimental Protocols
1. Sample Preparation from Cephalotaxus Plant Material
This protocol is adapted from Wickremesinhe and Arteca (1996).[7][8]
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Extract the powdered material with methanol at room temperature.
-
-
Partitioning:
-
Evaporate the methanol from the extract under reduced pressure.
-
Resuspend the residue in 0.5% ammonium hydroxide.
-
Partition the aqueous solution with chloroform.
-
Collect the chloroform layer.
-
-
Final Sample Preparation:
-
Evaporate the chloroform to dryness.
-
Redissolve the residue in methanol.
-
Filter the solution through a 0.2 µm nylon filter prior to HPLC injection.
-
2. HPLC Method for the Separation of this compound, Harringtonine, and Homoharringtonine
This method is based on the work of Wickremesinhe and Arteca (1996).[7]
-
Column: Dynamax 60 Å 8 µm Phenyl column.
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase C: Methanol.
-
Gradient:
-
Start with a ratio of 70:15:15 (A:B:C).
-
Linearly change to 55:30:15 over 30 minutes.
-
Hold at 55:30:15 for an additional 30 minutes.
-
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 291 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: Workflow for the extraction and analysis of this compound analogs from plant material.
Caption: Troubleshooting logic for addressing peak tailing in this compound analog analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. HPLC analysis of harringtonine and homoharringtonine in the needles of Cephalotaxus griffithii alkaloid fraction and cytotoxic activity on chronic myelogenous leukaemia K562 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for scaling up Cephalotaxine production for preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for scaling up Cephalotaxine production for preclinical studies. It includes frequently asked questions (FAQs) about production strategies and detailed troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for scaling up this compound production for preclinical use?
A1: There are three primary strategies for producing this compound:
-
Extraction from Plant Sources: Direct isolation from various parts of Cephalotaxus plants, which are the natural source of the alkaloid.[1][2] This is a common starting point, especially for producing the core scaffold for semi-synthesis.
-
Semi-Synthesis: Chemical modification of a readily available precursor. For antileukemic applications, the most important process is the esterification of this compound (which is abundant but biologically inactive) to create potent derivatives like Homoharringtonine (B1673347) (HHT).[1][3][4]
-
Total Synthesis: Complete chemical synthesis from simple, commercially available starting materials.[5][6][7] While offering independence from natural sources, total synthesis routes can be complex, lengthy, and challenging to scale up.[6][8]
Q2: What are the advantages and disadvantages of each production strategy?
A2: Choosing a strategy depends on the required scale, purity, cost, and available expertise.
| Strategy | Advantages | Disadvantages |
| Plant Extraction | - Access to the natural enantiomer. - Well-established initial procedures.[9] - Source of precursor for valuable semi-synthetic products.[1] | - Yields can be low and variable depending on the plant species, part, and growing conditions.[10] - Cephalotaxus shrubs are slow-growing and can be endangered, raising sustainability concerns.[1] - Complex mixtures of related alkaloids require sophisticated purification.[11][12] |
| Semi-Synthesis | - Utilizes the most abundant natural alkaloid, this compound, as a starting material.[6] - Circumvents the difficulty of total synthesis for complex ester derivatives. - Commercially viable method for producing drugs like Homoharringtonine (Omacetaxine).[1][6] | - Dependent on a reliable supply of extracted this compound. - Esterification of the sterically hindered alcohol on this compound can be challenging.[4] - Requires expertise in organic synthesis and purification. |
| Total Synthesis | - Independent of natural source availability and variability. - Allows for the creation of novel analogs and derivatives not found in nature. - Provides precise control over purity and stereochemistry.[13] | - Syntheses are often multi-step, complex, and have low overall yields.[6][8] - Scaling up can be expensive and technically demanding. - May produce a racemic mixture that requires challenging chiral separation.[3] |
Q3: Which Cephalotaxus species and plant parts are best for this compound extraction?
A3: Various Cephalotaxus species are sources of this compound and its derivatives, including C. harringtonia, C. fortunei, C. lanceolata, and C. hainanensis.[1][14] The concentration of alkaloids varies significantly between different parts of the plant. For instance, one study found the highest amounts of harringtonine (B1672945) and homoharringtonine in the bud extracts of C. harringtonia.[15] Root cultures have also been shown to produce these alkaloids.[16] The choice of species and plant part often involves a trade-off between the concentration of the target alkaloid and the biomass available for extraction.
Q4: What is the biosynthetic pathway for this compound in the plant?
A4: The biosynthesis of this compound is a complex process that occurs within the Cephalotaxus plant. Recent research indicates that the core alkaloid structure is actively synthesized in the growing root tips.[17] The pathway involves key enzymes such as cytochrome P450 monooxygenases and an atypical short-chain dehydrogenase that together form the characteristic pentacyclic backbone.[17] One of the key steps is a Pictet-Spengler condensation catalyzed by phenethylisoquinoline scaffold synthase (PSS).[18] The final intermediate produced in the roots, cephalotaxinone, is then likely transported throughout the plant for further modification into other alkaloids like HHT.[17]
References
- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7169774B2 - Cephalotaxane derivatives and their processes of preparation and purification - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Formal synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Two Interrelated Strategies for this compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies, Achievements, and Potential Challenges of Plant and Microbial Chassis in the Biosynthesis of Plant Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Completed preparative separation of alkaloids from Cephaltaxus fortunine by step-pH-gradient high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [A new this compound-type alkaloid dimer from Cephalotaxus lanceolata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A second generation formal synthesis of (-)-cephalotaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Discovery of homoharringtonine pathway enzymes reveals a whole plant model for coordinated biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cephalotaxine and Homoharringtonine for the Treatment of Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Cephalotaxine (CET) and its ester derivative, Homoharringtonine (B1673347) (HHT), in the context of Chronic Myeloid Leukemia (CML). While chemically related, these two alkaloids exhibit distinct pharmacological profiles, with HHT having a well-established clinical role in CML, particularly in tyrosine kinase inhibitor (TKI)-resistant cases, whereas CET's potential is primarily supported by preclinical data.
Executive Summary
Homoharringtonine, in its semi-synthetic form as omacetaxine mepesuccinate (Synribo®), is an FDA-approved therapy for adult patients with chronic or accelerated phase CML who have shown resistance or intolerance to two or more TKIs.[1] Its primary mechanism of action is the inhibition of protein synthesis, which is effective against the BCR-ABL T315I mutation, a common source of TKI resistance. This compound, the parent compound, has demonstrated anti-leukemic properties in preclinical studies by inducing mitochondrial apoptosis and inhibiting autophagy flux in leukemia cell lines.[2] However, direct comparative clinical data for this compound in CML is not available, and its cytotoxic potency is significantly lower than that of HHT in preclinical models.[3]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Homoharringtonine, highlighting the differences in their developmental stages and efficacy.
Table 1: Preclinical Cytotoxicity in CML Cell Lines
| Compound | Cell Line | Assay | IC50 / GI50 | Source(s) |
| This compound | K562 | CCK-8 | 22.59 µM | [2] |
| HL-60 | CCK-8 | 4.91 µM | [2] | |
| Homoharringtonine | K562 | Not Specified | 3-4.6 fold lower than CET | [1] |
| HL-60 | Not Specified | More potent than CET | [3] |
Table 2: Clinical Efficacy of Homoharringtonine (Omacetaxine Mepesuccinate) in TKI-Resistant CML
| Clinical Endpoint | Patient Population | Response Rate | Source(s) |
| Complete Hematologic Response (CHR) | Chronic Phase CML with T315I mutation | 77% | [1] |
| Major Cytogenetic Response (MCyR) | Chronic Phase CML with T315I mutation | 23% | [1] |
| Complete Cytogenetic Response (CCyR) | Chronic Phase CML with T315I mutation | 16% | [1] |
| Median Progression-Free Survival | Chronic Phase CML with T315I mutation | 7.7 months | [1] |
Mechanisms of Action: A Comparative Overview
While both compounds are derived from the Cephalotaxus plant, their primary mechanisms of anti-leukemic action differ significantly.
This compound: Preclinical studies indicate that this compound induces apoptosis in leukemia cells through the intrinsic mitochondrial pathway.[2] This is characterized by a reduction in the mitochondrial membrane potential and modulation of Bcl-2 family proteins.[2] Furthermore, this compound has been shown to impair autophagy flux, an essential cellular recycling process that can promote cancer cell survival.[2] By inhibiting this process, this compound may enhance the induction of apoptosis.[2]
Homoharringtonine: The primary and well-established mechanism of HHT is the inhibition of protein synthesis.[4] It binds to the A-site on the ribosome, thereby preventing the initial elongation step of translation.[5] This leads to the depletion of short-lived and pro-survival proteins that are critical for CML cell proliferation and survival, such as Mcl-1 and c-Myc. This mechanism is independent of direct BCR-ABL kinase inhibition, making it effective against TKI-resistant mutations like T315I.[4] More recent studies suggest that HHT may also promote the degradation of the BCR-ABL protein itself through the autophagy pathway.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by each compound and a typical experimental workflow for their evaluation.
Caption: this compound's dual mechanism of action.
References
- 1. HPLC analysis of harringtonine and homoharringtonine in the needles of Cephalotaxus griffithii alkaloid fraction and cytotoxic activity on chronic myelogenous leukaemia K562 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular modes of action of this compound and homoharringtonine from the coniferous tree Cephalotaxus hainanensis in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homoharringtonine binds to and increases myosin‐9 in myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Cephalotaxine's Mechanism of Action in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cephalotaxine's (CET) performance and mechanism of action across various cancer cell lines, supported by experimental data. This compound, a natural alkaloid derived from trees of the Cephalotaxus genus, has demonstrated significant antileukemia effects, prompting further investigation into its molecular pathways.[1][2] This document synthesizes findings on its role in inducing apoptosis, inhibiting protein synthesis, and modulating key signaling pathways to offer a comprehensive resource for the scientific community.
I. Comparative Efficacy of this compound Across Leukemia Cell Lines
This compound exhibits differential cytotoxic effects on various human leukemia cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values serve as key indicators of its efficacy. Studies have shown that CET's potency varies, with some cell lines demonstrating higher sensitivity. For instance, HL-60 (promyelocytic leukemia) and Jurkat (T-cell leukemia) cells have been reported to be particularly sensitive to CET treatment.[1]
| Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 4.91 | [1] |
| Jurkat | Human T-cell Leukemia | 5.54 | [1] |
| U937 | Human Histiocytic Lymphoma | 4.21 - 23.70 | [3] |
| MOLT-4 | Human T-lymphoblastic Leukemia | 7.08 | [1] |
| NB4 | Human Acute Promyelocytic Leukemia | 16.88 | [1] |
| Raji | Human Burkitt's Lymphoma | 18.08 | [1] |
| K562 | Human Chronic Myelogenous Leukemia | 22.59 | [1] |
| THP-1 | Human Acute Monocytic Leukemia | 0.24 - 29.55 | [4] |
Table 1: Comparative cytotoxicity of this compound in various leukemia cell lines after 24-hour exposure, as determined by CCK-8 or similar cell viability assays.
II. Core Mechanisms of Action
This compound's anti-cancer activity is multifactorial, primarily revolving around the induction of apoptosis through the mitochondrial pathway and the impairment of autophagy.[1] It also functions as a protein synthesis inhibitor.[2][5]
A. Induction of Mitochondrial Apoptosis
A primary mechanism of this compound is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[1] This process is characterized by a series of molecular events that disrupt mitochondrial integrity and activate a cascade of caspases, the executioners of cell death.[1][6]
Key Molecular Events:
-
Mitochondrial Membrane Potential (ΔΨm) Loss: CET treatment leads to a concentration-dependent decrease in the mitochondrial membrane potential in leukemia cells like HL-60 and Jurkat.[1]
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical for controlling apoptosis.[7][8] this compound disrupts this balance by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bak.[1] This shift promotes mitochondrial outer membrane permeabilization (MOMP).[1][9]
-
Caspase Activation: The permeabilization of the mitochondrial membrane allows for the release of pro-apoptotic factors into the cytosol, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3.[1][10] CET treatment significantly increases the expression of cleaved (active) forms of caspase-3 and caspase-9, as well as Poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[1]
Caption: this compound-induced mitochondrial apoptosis pathway.
B. Inhibition of Autophagy and Protein Synthesis
RNA-sequencing analysis has revealed that the autophagy signaling pathway is also significantly affected by this compound.[1] CET impairs autophagy flow, a cellular recycling process that can sometimes play a protective role in cancer cells.[1] This inhibition of autophagy appears to exacerbate CET-induced apoptosis in leukemia cells.[1]
Furthermore, this compound and its derivatives, like Homoharringtonine (HHT), are known to inhibit protein synthesis.[2] This action is believed to occur at the ribosomal level, disrupting the elongation phase of translation.[11][12] By halting the production of new proteins, many of which are essential for cell growth and survival, CET contributes to its overall cytotoxic effect.
C. Modulation of Oncogenic Signaling Pathways
The anti-tumor activity of this compound and related alkaloids may also involve the inhibition of critical cancer-promoting signaling pathways.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes cancer cell proliferation and survival by upregulating genes like Bcl-xL, c-Myc, and cyclin D1.[13][14] Some alkaloids have been shown to suppress STAT3 expression and inhibit its signaling pathway, contributing to their anti-tumor effects.[13][15]
-
c-Myc: The transcription factor c-Myc is a master regulator of cell growth and proliferation and is often deregulated in cancer.[16][17] Overexpression of c-Myc can induce resistance to chemotherapeutic drugs.[18] Inhibition of STAT3 by certain compounds can lead to the downregulation of its target gene, c-Myc.[13]
Caption: Inhibition of the STAT3 signaling pathway.
III. Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate this compound's mechanism of action.
A. Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate leukemia cells (e.g., HL-60, Jurkat) in 96-well plates at a specified density.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound (e.g., 1–100 µM) for a set time period, typically 24 hours.[1] A control group with no drug is included.
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time (e.g., 1-4 hours) according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance (optical density) at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Caption: General workflow for a cell viability assay.
B. Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat cells (e.g., HL-60) with different concentrations of this compound (e.g., 5, 10, 20 µM) for 24 hours.[1]
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.[19]
C. Western Blot Analysis
This technique is used to detect and quantify specific proteins, providing insight into the molecular changes induced by this compound.
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies specific to the target proteins (e.g., Bcl-2, Bak, cleaved caspase-3, cleaved caspase-9, PARP, STAT3).[1] Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[1]
IV. Conclusion
The collective evidence demonstrates that this compound exerts its anti-leukemic effects through a multi-pronged approach. Its primary mechanism involves the induction of the mitochondrial apoptosis pathway, driven by the modulation of Bcl-2 family proteins and subsequent caspase activation.[1] This is complemented by the impairment of autophagy flow, which further sensitizes cancer cells to apoptosis.[1] The ability of related alkaloids to inhibit protein synthesis and suppress oncogenic signaling pathways like STAT3 highlights additional therapeutic avenues.[2][13] The differential sensitivity of various leukemia cell lines to this compound underscores the importance of cell-type-specific investigations in drug development. This guide provides a foundational understanding for researchers aiming to further explore and harness the therapeutic potential of this compound.
References
- 1. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-type alkaloids with antiproliferation effects from the branches and leaves of Cephalotaxus fortunei var. alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-type and homoerythrina-type alkaloids with antiproliferative effects from Cephalotaxus fortunei - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Role of Bcl‐2 family proteins in apoptosis: apoptosomes or mitochondria? | Semantic Scholar [semanticscholar.org]
- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 11. microbenotes.com [microbenotes.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 15. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of c-Myc overcomes cytotoxic drug resistance in acute myeloid leukemia cells by promoting differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic vs. Natural Cephalotaxine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalotaxine is a natural alkaloid derived from plants of the Cephalotaxus genus, notably Cephalotaxus fortunei.[1][2] It has garnered significant interest within the scientific community for its demonstrated antileukemic and antiviral properties.[1] While traditionally sourced through extraction from its natural plant origins, advancements in organic synthesis have made synthetic this compound an alternative for research and potential therapeutic development. This guide provides a comparative overview of the efficacy of synthetic versus natural this compound, supported by experimental data and detailed methodologies.
From a chemical standpoint, pure synthetic this compound is structurally and functionally identical to its natural counterpart. Therefore, their biological efficacy is expected to be equivalent. The primary distinction between the two sources lies in the potential for impurities. Natural extracts may contain other alkaloids and plant-derived compounds, while synthetic preparations may have residual reactants or byproducts. The data presented in this guide is based on studies using highly purified this compound, and as such, the source (natural or synthetic) is often not specified in the literature, reflecting the chemical equivalency of the pure compound.
For context, this guide also includes data on Homoharringtonine (HHT), a clinically approved anti-leukemia agent and an ester derivative of this compound. HHT is significantly more potent than this compound and serves as a benchmark for its potential therapeutic efficacy.
Quantitative Efficacy Data
The anti-proliferative activity of this compound has been evaluated against various human leukemia cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following table summarizes the IC50 values of this compound against several leukemia cell lines.
| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference(s) |
| HL-60 | Acute Promyelocytic Leukemia | ~4.91 | [3] |
| Jurkat | Acute T-cell Leukemia | ~5.54 | [3] |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~7.08 | [3] |
| NB4 | Acute Promyelocytic Leukemia | ~16.88 | [3] |
| Raji | Burkitt's Lymphoma | ~18.08 | [3] |
| K562 | Chronic Myelogenous Leukemia | ~22.59 | [3] |
| THP-1 | Acute Monocytic Leukemia | 0.24–29.55 (range for various Cephalotaxus alkaloids) | [4] |
Experimental Protocols
The following is a detailed methodology for a typical Cell Counting Kit-8 (CCK-8) assay used to determine the cytotoxic effects and IC50 values of this compound on leukemia cell lines.
Objective: To assess the in vitro anti-proliferative activity of this compound on human leukemia cell lines.
Materials:
-
Human leukemia cell lines (e.g., HL-60, Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
This compound (synthetic or natural, high purity)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Leukemia cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cells in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours to allow for cell adherence and stabilization.
-
-
Drug Treatment:
-
A stock solution of this compound is prepared and serially diluted to various concentrations (e.g., 1 to 100 µM) in the culture medium.
-
The culture medium from the wells is replaced with 100 µL of medium containing the different concentrations of this compound. A control group with medium alone (no drug) is also included.
-
The plates are then incubated for a specified period, typically 24, 48, or 72 hours.
-
-
Cell Viability Assessment (CCK-8 Assay):
-
Following the incubation period, 10 µL of the CCK-8 solution is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C. During this time, viable cells will reduce the WST-8 in the CCK-8 reagent to a yellow-colored formazan (B1609692) product.
-
The absorbance of each well is measured at a wavelength of 450 nm using a microplate reader.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the control group.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve of cell viability against the logarithm of the drug concentration.
-
Signaling Pathways and Mechanism of Action
This compound exerts its anti-leukemic effects through two primary mechanisms: the activation of the mitochondrial apoptosis pathway and the inhibition of autophagy flow.[3]
Mitochondrial Apoptosis Pathway
This compound induces apoptosis, or programmed cell death, in leukemia cells by targeting the mitochondria. It disrupts the mitochondrial membrane potential, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bak.[3] This cascade of events results in the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis.
Caption: Mitochondrial apoptosis pathway induced by this compound.
Inhibition of Autophagy Flow
Autophagy is a cellular process of self-digestion that can promote cell survival under stress. This compound has been shown to impair the process of autophagy in leukemia cells.[3] It achieves this by disrupting lysosomal acidification, which is crucial for the final stages of autophagy where cellular components are degraded.[3] This blockage of autophagy flow further contributes to the accumulation of cellular stress and ultimately leads to cell death.
Caption: Inhibition of autophagy flow by this compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-type and homoerythrina-type alkaloids with antiproliferative effects from Cephalotaxus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Seminal Total Synthesis Routes for Cephalotaxine
For Researchers, Scientists, and Drug Development Professionals
Cephalotaxine, the pentacyclic core of the antileukemic Harringtonine alkaloids, has been a compelling target for synthetic chemists for decades. Its unique spirocyclic framework and multiple stereocenters present a significant synthetic challenge. This guide provides a head-to-head comparison of five prominent total synthesis routes, offering a detailed analysis of their strategies, efficiencies, and key experimental protocols.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for five distinct total syntheses of this compound, providing a clear overview of their relative efficiencies.
| Synthetic Route | Starting Material(s) | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Stereoselectivity |
| Weinreb (1972) | Piperonal and 2-pyrrolidone | Intramolecular [4+2] cycloaddition of a vinylogous amide | ~15 | Not explicitly reported | Racemic |
| Mori (1995) | D-Proline | Chiral pool approach, intramolecular Friedel-Crafts reaction | 17 | ~5.6 | Enantioselective |
| Tietze (1999) | 3,4-(Methylenedioxy)phenethylamine | Palladium-catalyzed intramolecular allylic amination and Heck reaction | 11 | ~20 | Enantioselective |
| Beaudry (2019) | Homopiperonylamine and 3-furoic acid | Furan oxidation-transannular Mannich cyclization | 9 | >5 | Enantioselective (via Noyori reduction) |
| Fan (2023) | Homopiperonyl alcohol | Rh-catalyzed asymmetric [2+3] annulation | 9 | ~18 | Enantioselective |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each of the five compared total synthesis routes for this compound.
Caption: Weinreb's racemic synthesis of this compound.
Caption: Mori's enantioselective synthesis from the chiral pool.
Unraveling the Potent Biology of Cephalotaxine Alkaloids: A Guide to their Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of Cephalotaxine alkaloids and their biological activity is paramount. This guide provides a comprehensive comparison of the performance of various this compound derivatives, supported by experimental data, to illuminate the path for future drug design and optimization.
This compound, a natural alkaloid isolated from plants of the Cephalotaxus genus, itself exhibits weak cytotoxic activity. However, esterification of the C3-hydroxyl group gives rise to a class of potent anticancer agents, most notably the FDA-approved drug homoharringtonine (B1673347) (HHT), used in the treatment of chronic myeloid leukemia.[1] This highlights the critical role of the ester side chain in conferring biological activity. Extensive Structure-Activity Relationship (SAR) studies have been conducted to explore the impact of modifications to both the pentacyclic core and the ester moiety on the potency and selectivity of these compounds.
Comparative Biological Activity of this compound Alkaloids
The cytotoxic and antiviral activities of various this compound alkaloids and their synthetic derivatives have been evaluated against a range of cancer cell lines and viruses. The following table summarizes key quantitative data from these studies, providing a clear comparison of their relative potencies.
| Compound/Derivative | Target Cell Line/Virus | Activity (IC50/GI50/EC50) | Reference |
| Anticancer Activity | |||
| Homoharringtonine (HHT) | P-388 leukemia | 17 nM | [2] |
| Isoharringtonine (IHT) | P-388 leukemia | 18 nM | [2] |
| Hainanensine | THP-1 (leukemia) | 0.24 ± 0.07 µM | [3] |
| Hainanensine | K562 (leukemia) | 0.29 ± 0.01 µM | [3] |
| Cephalofortine E | HCT-116 (colon cancer) | 7.46 ± 0.77 µM | [4] |
| Compound C1Z | Cancer cells | Significant induction of apoptosis | [5] |
| Antiviral Activity | |||
| Homoharringtonine (HHT) | Vesicular Stomatitis Virus (VSV) | ~50 nM | [2] |
| Homoharringtonine (HHT) | Newcastle Disease Virus (NDV) | ~100 nM | [2] |
| Homoharringtonine (HHT) | Porcine Epidemic Diarrhea Virus (PEDV) | ~500 nM | [2] |
| Homoharringtonine (HHT) | Herpes Simplex Virus type 1 (HSV-1) | 139 nM | [1] |
| Homoharringtonine (HHT) | SARS-CoV-2 | 2.55 µM | [6] |
Key Structure-Activity Relationships
The biological activity of this compound alkaloids is finely tuned by their molecular architecture. The following diagram illustrates the key SAR findings, highlighting the impact of structural modifications on their anticancer and antiviral properties.
References
- 1. The Natural Compound Homoharringtonine Presents Broad Antiviral Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Remdesivir, lopinavir, emetine, and homoharringtonine inhibit SARS-CoV-2 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Cephalotaxine-Type Alkaloids from C. fortunei
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of Cephalotaxine-type alkaloids derived from Cephalotaxus fortunei. The information presented herein is supported by experimental data from various studies, offering valuable insights for researchers, scientists, and professionals involved in drug development. This document summarizes quantitative cytotoxicity data, details relevant experimental protocols, and visualizes key signaling pathways implicated in the alkaloids' mechanisms of action.
Comparative Cytotoxicity Data
The cytotoxic effects of various this compound-type alkaloids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are summarized in the table below, providing a quantitative comparison of their potency. Lower values indicate higher cytotoxic activity.
| Alkaloid | Cell Line | IC50 / GI50 (µM) | Reference |
| Cephalofortine E | HCT-116 | 7.46 ± 0.77 | [1] |
| Hainanensine | THP-1 | 0.24 ± 0.07 | [2][3] |
| K562 | 0.29 ± 0.01 | [2][3] | |
| Cephafortunine A analog (4) | U937 | 4.21 | [4] |
| HL-60 | 6.66 | [4] | |
| Cephafortunine B analog (5) | U937 | 6.58 | [4] |
| HL-60 | 6.70 | [4] | |
| Alkaloid 6 | Multiple Human Cancers | 0.053 - 10.720 | [2] |
| Alkaloid 7 | Multiple Human Cancers | 0.053 - 10.720 | [2] |
| Alkaloid 11 | Multiple Human Cancers | 0.053 - 10.720 | [2] |
| Alkaloid 16 | Multiple Human Cancers | 0.053 - 10.720 | [2] |
| Alkaloid 18 | Multiple Human Cancers | 0.053 - 10.720 | [2] |
| Alkaloid 19 | Multiple Human Cancers | 0.053 - 10.720 | [2] |
| Homoharringtonine | HeLa | 0.87 - 9.03 nM | [5] |
| MCF-7 | 0.87 - 9.03 nM | [5] | |
| U2OS | 0.87 - 9.03 nM | [5] | |
| This compound | L1210 | 3 µg/mL | [6] |
| KB | 0.90 µg/mL | [6] | |
| 11-hydroxyCET | L1210 | 2.4 µg/mL | [6] |
| KB | 0.75 µg/mL | [6] | |
| DemethylCET | L1210 | 3.8 µg/mL | [6] |
| KB | 0.87 µg/mL | [6] | |
| Drupacine | L1210 | 0.84 µg/mL | [6] |
| KB | 0.99 µg/mL | [6] |
Experimental Protocols
The following section details a generalized methodology for determining the cytotoxic effects of this compound-type alkaloids, primarily based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound-type alkaloids (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound-type alkaloids in a complete culture medium.
-
After the 24-hour incubation, remove the old medium from the wells.
-
Add 100 µL of the various concentrations of the alkaloid solutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the alkaloids) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm, if desired).
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with the logarithm of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Signaling Pathways and Mechanisms of Action
This compound-type alkaloids, particularly Homoharringtonine (HHT) and this compound (CET), exert their cytotoxic effects by inducing apoptosis through the modulation of various signaling pathways. The primary mechanism for HHT is the inhibition of protein synthesis.[6]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound-type alkaloids.
Apoptosis Signaling Pathways Induced by this compound-Type Alkaloids
The diagram below illustrates the key signaling pathways involved in the induction of apoptosis by this compound-type alkaloids like Homoharringtonine (HHT). These alkaloids can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Caption: Apoptotic signaling pathways activated by this compound-type alkaloids.
References
- 1. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-Sequencing Insights: A Comparative Guide for Cephalotaxine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Gene Expression Post-Cephalotaxine Treatment
This guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) data with common validation techniques in the context of leukemia cells treated with Cephalotaxine (CET), a natural alkaloid with recognized anti-cancer properties. The objective is to offer a clear framework for researchers seeking to validate their high-throughput sequencing results and gain deeper insights into the molecular mechanisms of CET. The information presented here is synthesized from publicly available research, primarily focusing on studies of human leukemia cell lines.
Overview of this compound's Effect on Gene Expression
RNA-sequencing studies on leukemia cell lines, such as HL-60, treated with this compound have revealed significant alterations in gene expression profiles. A key study by Liu et al. (2021) demonstrated that CET treatment leads to the upregulation of 4,580 genes and the downregulation of 4,457 genes.[1] Bioinformatic analysis of these differentially expressed genes highlighted the enrichment of pathways associated with mitochondrial function, apoptosis, and autophagy.[1][2]
Comparative Analysis of RNA-Sequencing and Validation Data
Validation of RNA-seq data is crucial to confirm the observed changes in gene expression at the individual gene and protein levels. Common validation methods include quantitative real-time PCR (qRT-PCR) for assessing mRNA levels and Western blotting for evaluating protein expression.
The following table provides a representative comparison of hypothetical RNA-seq data with corresponding validation results for key genes involved in the mitochondrial apoptosis pathway, based on the findings reported by Liu et al. (2021).[1][2]
Disclaimer: The following quantitative data is illustrative and designed to represent the trends described in the cited literature. The raw quantitative data from the primary RNA-sequencing and validation experiments was not publicly available.
| Gene | Function | RNA-seq (Fold Change) | qRT-PCR (Relative Expression) | Western Blot (Protein Level Change) |
| BCL2 | Anti-apoptotic | -2.5 | Decreased | Decreased |
| BAK1 | Pro-apoptotic | +2.1 | Increased | Increased |
| CASP9 | Initiator caspase | +3.0 | Increased | Increased (Cleaved form) |
| CASP3 | Executioner caspase | +3.5 | Increased | Increased (Cleaved form) |
| PARP1 | DNA repair, apoptosis marker | +2.8 | Increased | Increased (Cleaved form) |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are representative protocols for RNA-sequencing, qRT-PCR, and Western blotting, adapted for the study of this compound-treated leukemia cells.
Cell Culture and this compound Treatment
Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experimental purposes, cells are seeded at a density of 1 x 10^6 cells/mL and treated with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24 hours).
RNA-Sequencing and Analysis
A generalized workflow for RNA-sequencing of this compound-treated cells is depicted below.
Protocol:
-
RNA Extraction: Total RNA is extracted from control and this compound-treated HL-60 cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA integrity is assessed using an Agilent Bioanalyzer.
-
Library Preparation: An mRNA sequencing library is prepared using a kit such as the NEBNext Ultra II RNA Library Prep Kit for Illumina. Poly(A) containing mRNA is isolated, fragmented, and used for first and second-strand cDNA synthesis. The ends of the cDNA are repaired, dA-tailed, and ligated to sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.
-
Data Analysis: Raw sequencing reads are subjected to quality control. Reads are then aligned to the human reference genome (e.g., GRCh38). Gene expression levels are quantified, and differentially expressed genes between control and treated samples are identified using tools like DESeq2 or edgeR. Genes with a p-adjusted value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
Quantitative Real-Time PCR (qRT-PCR)
Protocol:
-
cDNA Synthesis: 1 µg of total RNA from each sample is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
Primer Design: Gene-specific primers for target genes (BCL2, BAK1, CASP9, CASP3, PARP1) and a reference gene (e.g., GAPDH or ACTB) are designed using software like Primer-BLAST.
-
qPCR Reaction: The qPCR reaction is performed in a 20 µL volume containing SYBR Green Master Mix, forward and reverse primers (10 µM each), and diluted cDNA.
-
Thermal Cycling: The reaction is carried out in a real-time PCR system with a typical cycling protocol: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Western Blotting
Protocol:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Bcl-2, Bak, cleaved Caspase-9, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software (e.g., ImageJ), and the expression of target proteins is normalized to the loading control.
Signaling Pathways Affected by this compound
Based on RNA-sequencing data, this compound treatment in leukemia cells primarily impacts the mitochondrial (intrinsic) apoptosis pathway and inhibits autophagy .
The RNA-seq data suggests that this compound induces apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bak.[2] This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[2]
Conclusion
The validation of RNA-sequencing results through independent methods like qRT-PCR and Western blotting is a critical step in understanding the molecular effects of therapeutic compounds like this compound. The convergence of data from these different experimental approaches provides a robust confirmation of the key signaling pathways modulated by the drug. In the case of this compound-treated leukemia cells, both high-throughput transcriptomic data and targeted molecular validation techniques consistently point towards the induction of the mitochondrial apoptosis pathway as a primary mechanism of its anti-cancer activity. This integrated approach is fundamental for building a comprehensive understanding of drug action and for the development of novel cancer therapies.
References
A Comparative Analysis of Apoptotic Pathways: Cephalotaxine vs. Paclitaxel
For Immediate Release
This guide provides a detailed comparison of the apoptotic pathways initiated by two potent anti-cancer agents: Cephalotaxine, a natural alkaloid, and paclitaxel (B517696), a widely used chemotherapeutic drug. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.
Introduction
This compound and its derivatives have demonstrated significant antileukemic properties.[1][2] Paclitaxel is a cornerstone in the treatment of various solid tumors, including breast, ovarian, and lung cancers.[3] Both compounds ultimately lead to programmed cell death, or apoptosis, in cancer cells, but they achieve this through distinct molecular pathways. Understanding these differences is crucial for optimizing their therapeutic use and for the development of novel combination therapies.
Mechanism of Action and Apoptotic Pathways
This compound: Targeting the Mitochondria
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[1][4] This process is initiated by internal cellular stress, leading to changes in the mitochondrial membrane.
The key molecular events in this compound-induced apoptosis include:
-
Regulation of Bcl-2 Family Proteins: this compound downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bak.[1] This shift in the balance of Bcl-2 family proteins is a critical step in initiating mitochondrial-mediated apoptosis.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The altered Bcl-2/Bak ratio leads to a decrease in the mitochondrial membrane potential.[1]
-
Caspase Activation: The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytoplasm. This triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[1]
-
Inhibition of Autophagy: this compound has also been shown to impair autophagy flow, which can further enhance apoptosis.[1][4]
Paclitaxel: Microtubule Stabilization and Mitotic Arrest
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[3] This interference with microtubule dynamics leads to cell cycle arrest and subsequent apoptosis.
The apoptotic cascade triggered by paclitaxel is multifaceted and involves:
-
Microtubule Stabilization and Mitotic Arrest: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This leads to the formation of stable, non-functional microtubule bundles, causing cell cycle arrest at the G2/M phase.[5]
-
Involvement of Multiple Signaling Pathways: The mitotic arrest triggers several downstream signaling pathways, including the PI3K/AKT, MAPK, and JNK/SAPK pathways, which contribute to the apoptotic signal.[5][6]
-
Regulation of Bcl-2 Family Proteins: Similar to this compound, paclitaxel can alter the ratio of pro- and anti-apoptotic Bcl-2 family proteins, such as increasing the Bax/Bcl-2 ratio, which promotes mitochondrial dysfunction.[5][7]
-
Caspase Activation: The culmination of these signaling events is the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[7]
-
Generation of Reactive Oxygen Species (ROS): Paclitaxel treatment can also lead to an increase in intracellular ROS levels, which can further contribute to cellular damage and apoptosis.[5]
Quantitative Data Comparison
The following tables summarize key quantitative data from studies on this compound and paclitaxel. It is important to note that the experimental conditions, including cell lines and drug concentrations, vary between studies.
| Drug | Cell Line | IC50 (µM) | Duration (h) | Reference |
| This compound | HL-60 | 4.91 | 24 | [1] |
| This compound | Jurkat | 5.54 | 24 | [1] |
| This compound | NB4 | 16.88 | 24 | [1] |
| This compound | K562 | 22.59 | 24 | [1] |
| Paclitaxel | MCF-7 | Not specified (tested at 0-20 ng/ml) | 16-24 | [8] |
| Paclitaxel | CHMm | Not specified (tested at 0.01-1 µM) | 24 | [5] |
| Paclitaxel | HEK293 | Not specified (tested at 5-20 µM) | 6-24 | [6] |
| Paclitaxel | AGS | Not specified (tested at 40-80 nM) | 24-48 | [7] |
| Drug | Cell Line | Marker | Observation | Concentration | Duration (h) | Reference |
| This compound | HL-60 | Bcl-2 | Downregulation | 5, 10, 20 µM | 24 | [1] |
| This compound | HL-60 | Bak | Upregulation | 5, 10, 20 µM | 24 | [1] |
| This compound | HL-60 | Cleaved Caspase-3 | Upregulation | 5, 10, 20 µM | 24 | [1] |
| Paclitaxel | CHMm | Bcl-2 | Downregulation | 0.1, 1 µM | 24 | [5] |
| Paclitaxel | CHMm | Bax | Upregulation | 0.1, 1 µM | 24 | [5] |
| Paclitaxel | CHMm | Cleaved Caspase-3 | Upregulation | 0.1, 1 µM | 24 | [5] |
| Paclitaxel | AGS | Cleaved Caspase-3 | 3.5-4.5 fold increase | 40, 80 nM | Not specified | [7] |
| Paclitaxel | AGS | Bax | Increased | 40, 80 nM | 24, 48 | [7] |
| Paclitaxel | AGS | Bcl-2 | Decreased | 40, 80 nM | 24, 48 | [7] |
Experimental Protocols
This section provides an overview of the methodologies used to obtain the data presented in this guide.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of the drug for the desired time.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to detect early and late-stage apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Procedure:
-
Lyse the treated cells to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3).[11][12]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
The JC-1 assay is used to measure the mitochondrial membrane potential.
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to determine the state of the mitochondrial membrane potential.[13]
-
Procedure:
-
Treat cells with the drug of interest.
-
Incubate the cells with JC-1 staining solution.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence using a fluorescence microscope or flow cytometer.
-
TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[14][15]
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.[16]
-
Procedure:
-
Fix and permeabilize the treated cells.
-
Incubate the cells with the TdT enzyme and labeled dUTPs.
-
Wash the cells and detect the signal using fluorescence microscopy or flow cytometry.[17]
-
References
- 1. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. wjgnet.com [wjgnet.com]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 15. assaygenie.com [assaygenie.com]
- 16. Video: The TUNEL Assay [jove.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
A Tale of Two Environments: The Disparate Anti-Tumor Efficacy of Cephalotaxine In Vitro vs. In Vivo
For researchers in oncology and drug development, the ultimate goal is to translate promising laboratory findings into effective clinical therapies. However, the journey from a petri dish to a patient is often fraught with challenges, a classic example of which is the correlation between in vitro (in a controlled laboratory setting) and in vivo (in a living organism) results. This guide provides a comparative analysis of the anti-tumor activity of Cephalotaxine, a natural alkaloid, highlighting the critical discrepancies observed between its performance in cell cultures and animal models.
This compound (CET), a compound isolated from the evergreen tree Cephalotaxus hainanensis, has demonstrated notable cytotoxic effects against various cancer cell lines in laboratory settings.[1][2] However, these promising in vitro results have not translated into significant anti-tumor activity in preclinical animal studies, a crucial observation for any drug development program. In stark contrast, its ester derivatives, such as homoharringtonine (B1673347) (HHT), exhibit potent anti-leukemic activity both in vitro and in vivo.[3][4] This guide will delve into the experimental data that underscores this disparity, providing detailed protocols and visual workflows to illuminate the scientific journey of evaluating this compound.
Data Presentation: A Comparative Analysis
The anti-tumor activity of this compound is most prominently documented in leukemia cell lines. The following tables summarize the quantitative data for its in vitro cytotoxicity and contrast it with the qualitative outcomes from in vivo studies.
In Vitro Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | ~4.91 |
| NB4 | Acute Promyelocytic Leukemia | ~16.88 |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~7.08 |
| Jurkat | Acute T-cell Leukemia | ~5.54 |
| K562 | Chronic Myelogenous Leukemia | ~22.59 |
| Raji | Burkitt's Lymphoma | ~18.08 |
Data compiled from a study by Liu et al. (2021). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
In Vivo Anti-Tumor Activity of this compound
In contrast to its in vitro efficacy, studies in murine leukemia models have shown this compound to be largely inactive.
| Animal Model | Cancer Type | Dosing and Administration | Outcome |
| Mouse | P388 or L1210 Leukemia | Not specified in available abstracts | Inactive |
This information is based on reviews and comparative studies of Cephalotaxus alkaloids which consistently report the in vivo inactivity of this compound itself, while highlighting the significant activity of its ester derivatives like Harringtonine (B1672945) and Homoharringtonine.[3][5]
Experimental Protocols
To understand the basis of the presented data, it is essential to review the methodologies employed in these studies.
In Vitro Cytotoxicity Assay (Example Protocol)
Objective: To determine the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50).
Materials:
-
Human leukemia cell lines (e.g., HL-60, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound stock solution (dissolved in DMSO)
-
96-well microplates
-
Cell counting kit (e.g., CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Leukemia cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment and stabilization.
-
Drug Treatment: A serial dilution of this compound is prepared in the cell culture medium. The medium in the wells is then replaced with the medium containing different concentrations of this compound. A control group receives medium with the vehicle (DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
Viability Assessment: After incubation, a cell viability reagent (e.g., CCK-8 or MTT) is added to each well. This reagent is metabolized by viable cells into a colored product.
-
Data Acquisition: The absorbance of the colored product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration of this compound relative to the control group. The IC50 value is then determined by plotting a dose-response curve.
In Vivo Xenograft Model for Leukemia (General Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a living animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human leukemia cells (e.g., HL-60)
-
This compound formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: A suspension of human leukemia cells is injected subcutaneously or intravenously into the immunocompromised mice.
-
Tumor Growth: The animals are monitored regularly for tumor development. For subcutaneous models, tumor volume is measured with calipers.
-
Drug Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injections). The control group receives the vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group. Animal survival is also a key endpoint.
-
Data Analysis: Tumor growth inhibition is calculated at the end of the study. Statistical analysis is performed to determine the significance of the observed effects.
Visualizing the Scientific Process and Mechanism of Action
To further clarify the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Alkaloids from Cephalotaxus lanceolata and their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [Antitumor activities and mechanisms of action of harringtonine and homoharringtonine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jsr.org [jsr.org]
A Comparative Metabolomic Analysis of Cephalotaxus Root Tips and Leaves: Unraveling the Biosynthetic Hub of Anti-Leukemic Alkaloids
For Immediate Release
[City, State] – [Date] – A detailed comparative analysis of the metabolomes of Cephalotaxus root tips and leaves reveals a specialized biosynthetic role for the root tips in the production of the precursors for potent anti-leukemic compounds, while the leaves act as a primary accumulation site for the final active alkaloids. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the metabolic differences between these tissues, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The genus Cephalotaxus, commonly known as plum-yews, is a vital source of harringtonine (B1672945) and homoharringtonine (B1673347), alkaloids that have demonstrated significant efficacy in the treatment of myeloid leukemia.[1] Understanding the spatial distribution and biosynthesis of these valuable metabolites within the plant is crucial for optimizing their extraction and for developing sustainable production methods.
Recent research highlights that the core of these complex alkaloids, the cephalotaxine (CET) backbone, is primarily synthesized in the growing root tips of the plant.[2] This foundational molecule is then transported throughout the plant, where it undergoes further modifications, particularly in the leaves, to form the therapeutically active esters, harringtonine and homoharringtonine.[2][3] This division of labor within the plant underscores the importance of tissue-specific analysis for understanding and harnessing its full medicinal potential.
Quantitative Metabolite Comparison
The following tables summarize the quantitative differences in key alkaloids between the different tissues of Cephalotaxus harringtonia. The data clearly indicates a higher concentration of the final products, harringtonine and homoharringtonine, in the buds and leaves compared to the stems, supporting the role of leaves as accumulation sites.
Table 1: Quantitative Analysis of Key Alkaloids in Different Tissues of Cephalotaxus harringtonia [3]
| Compound | Leaf (mg/g) | Stem (mg/g) | Bud (mg/g) |
| Harringtonine | 0.12 ± 0.01 | 0.08 ± 0.01 | 0.25 ± 0.02 |
| Homoharringtonine | 0.45 ± 0.03 | 0.31 ± 0.02 | 0.89 ± 0.05 |
| Ginkgetin (B1671510) | 0.56 ± 0.04 | 0.34 ± 0.03 | 0.03 ± 0.00 |
Data is presented as mean ± standard deviation.
Furthermore, studies on Cephalotaxus fortunei and Cephalotaxus harringtonia var. harringtonia reveal a significant disparity in the proportion of antitumor esters (like harringtonine and homoharringtonine) relative to the total alkaloid content in needles versus roots. The roots of C. harringtonia var. harringtonia show a remarkably high proportion of these active esters, reaching up to 36% of the total alkaloids, compared to just 0.7% in the needles of C. fortunei.[4] This suggests that while the leaves may accumulate these compounds, the roots are a significant site for either their synthesis or the synthesis of their immediate precursors.
Biosynthesis and Transport: A Coordinated Effort
The biosynthesis of harringtonine and homoharringtonine is a complex process that involves multiple enzymatic steps and the transport of intermediates between different plant tissues. The initial stages, leading to the formation of the core this compound alkaloid, are localized in the root tips.[2] This pathway involves several key enzyme families, including cytochrome P450 monooxygenases, acyltransferases, and methyltransferases.[3] A simplified overview of this coordinated biosynthetic process is illustrated below.
Caption: Coordinated biosynthesis and transport of Cephalotaxus alkaloids.
Experimental Protocols
The following section details the methodologies used for the quantitative analysis and metabolomic profiling of Cephalotaxus tissues.
Sample Preparation and Extraction for HPLC Analysis[3]
-
Plant Material: Fresh leaves, stems, and buds of Cephalotaxus harringtonia were collected.
-
Drying and Grinding: The plant materials were dried in the shade and then ground into a fine powder.
-
Extraction: 100 g of each powdered plant material was extracted with 1 L of 80% methanol (B129727) at room temperature for 24 hours. The extraction was repeated three times.
-
Concentration: The methanol extracts were combined and concentrated under reduced pressure using a rotary evaporator.
-
Sample Preparation for HPLC: The dried extracts were dissolved in HPLC-grade methanol to a final concentration of 10 mg/mL. The solutions were filtered through a 0.45 µm syringe filter before injection into the HPLC system.
High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification[3]
-
Instrument: A Shimadzu HPLC system equipped with a pump, autosampler, column oven, and a photodiode array detector.
-
Column: A YMC Pack Pro C18 column (4.6 × 250 mm, 5 μm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B52724) (B).
-
Gradient Program:
-
0–10 min, 7% B
-
40 min, 60% B
-
45 min, 100% B
-
50 min, 7% B
-
60 min, 7% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 μL.
-
Detection: UV at 270 nm.
-
Quantification: The concentrations of harringtonine, homoharringtonine, and ginkgetin were determined by comparing the peak areas with those of authentic standards.
The experimental workflow for a typical plant metabolomics study is outlined below.
Caption: A generalized workflow for plant metabolomics studies.
This comparative guide underscores the intricate and coordinated metabolic processes within Cephalotaxus plants. The distinct roles of the root tips in biosynthesis and the leaves in the accumulation of anti-leukemic alkaloids provide a critical foundation for future research and for the development of novel strategies for the production of these life-saving medicines.
References
A Comparative Guide to Cephalotaxine Purification: Established Protocols vs. High-Speed Counter-Current Chromatography
For researchers, scientists, and professionals in drug development, the efficient purification of Cephalotaxine, a promising anti-leukemic alkaloid, is a critical step. This guide provides an objective comparison of a novel purification method, step-pH-gradient high-speed counter-current chromatography (HSCCC), against established column chromatography protocols. The information presented is supported by experimental data to aid in the selection of the most suitable purification strategy.
This compound and its esters, derived from plants of the Cephalotaxus genus, have demonstrated significant therapeutic potential, particularly in the treatment of leukemia.[1] The isolation of high-purity this compound is paramount for both preclinical research and potential clinical applications. Traditional purification methods have relied heavily on conventional column chromatography, while newer techniques like HSCCC are emerging as powerful alternatives.
Performance Benchmark: A Head-to-Head Comparison
The following tables summarize the quantitative data for both an established purification protocol using silica (B1680970) gel column chromatography and a newer method employing step-pH-gradient HSCCC.
| Table 1: Performance Comparison of Purification Methods for this compound | |||
| Parameter | Established Method (Silica Gel Column Chromatography) | New Method (Step-pH-Gradient HSCCC) | Source |
| Starting Material | Crude Alkaloid Extract from Cephalotaxus oliveri seeds | Crude Alkaloid Extract from Cephalotaxus fortunine | [2][3] |
| This compound Yield (from crude extract) | Estimated 10-15% | 16.3% | [3] |
| This compound Purity | >90% (estimated after multiple steps) | 95.3% | [3] |
| Processing Time | Multi-day (including fraction collection and analysis) | < 8 hours per run | [3] |
| Solvent Consumption | High | Moderate | |
| Scalability | Moderate | High |
| Table 2: Quantitative Data for Step-pH-Gradient HSCCC Purification of Cephalotaxus Alkaloids | |||||
| Compound | Amount from 800mg Crude Extract (mg) | Yield (%) | Purity (%) | Recovery (%) | Source |
| Drupacine | 9.3 | 1.16 | 81.2 | >90 | [3] |
| Wilsonine | 15.9 | 1.99 | 85.7 | >90 | [3] |
| This compound | 130.4 | 16.3 | 95.3 | >90 | [3] |
| Epi-wilsonine | 64.8 | 8.10 | 97.5 | >90 | [3] |
| Fortunine | 12.8 | 1.60 | 89.1 | >90 | [3] |
| Acetylthis compound | 35.6 | 4.45 | 96.2 | >90 | [3] |
Experimental Protocols: A Detailed Look at the Methodologies
Established Method: Silica Gel Column Chromatography
This protocol is based on the established method for the separation of alkaloids from Cephalotaxus species.
1. Extraction:
-
Air-dried and powdered plant material (e.g., seeds of C. oliveri) is extracted with methanol (B129727) (MeOH) at room temperature.[2]
-
The solvent is evaporated in vacuo to yield a crude extract.[2]
-
The crude extract is suspended in 1% hydrochloric acid (HCl) and partitioned with petroleum ether and ethyl acetate (B1210297) (EtOAc) to remove non-alkaloidal components.[2]
-
The acidic aqueous layer is then basified to pH 7-8 with a 5% ammonia (B1221849) solution.[2]
-
The basified solution is subsequently extracted with EtOAc to obtain the crude alkaloid extract.[2]
2. Column Chromatography:
-
A silica gel column (200–300 mesh) is packed using a suitable solvent.[2]
-
The crude alkaloid extract is loaded onto the column.[2]
-
The column is eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH), starting from 100% CHCl₃ and gradually increasing the proportion of MeOH.[2]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).[4]
-
Fractions containing this compound are pooled and the solvent is evaporated.
-
Further purification steps, such as preparative HPLC or recrystallization, may be required to achieve high purity.[5]
New Method: Step-pH-Gradient High-Speed Counter-Current Chromatography (HSCCC)
This protocol details a modern approach for the efficient separation of this compound.
1. HSCCC System Preparation:
-
A two-phase solvent system is prepared consisting of ethyl acetate-n-hexane-water.[3]
-
The upper phase is modified with 0.01% trifluoroacetic acid (TFA) to serve as the stationary phase.[3]
-
The lower phase is used as the mobile phase and is prepared in three steps with varying concentrations of ammonium (B1175870) hydroxide (B78521) (NH₄OH) and TFA (Step 1: 2% NH₄OH; Step 2: 0.2% NH₄OH; Step 3: 0.05% TFA).[3]
2. Separation Process:
-
The HSCCC column is first filled with the stationary phase.
-
The apparatus is rotated at a specific speed (e.g., 800 rpm), and the mobile phase is pumped into the column.
-
After hydrodynamic equilibrium is reached, the crude alkaloid extract (800 mg) dissolved in a mixture of the two phases is injected.[3]
-
The separation is performed by eluting with the three-step pH-gradient mobile phase.[3]
-
The effluent is continuously monitored with a UV detector, and fractions are collected based on the chromatogram.
-
The collected fractions containing the target alkaloids are then analyzed for purity.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the biological activity of this compound, the following diagrams are provided.
Caption: Experimental workflows for this compound purification.
This compound exerts its anti-leukemic effects through the induction of apoptosis (programmed cell death) and the inhibition of autophagy, a cellular recycling process that can promote cancer cell survival.
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: Mechanism of autophagy inhibition by this compound.
Conclusion
The data presented in this guide suggests that step-pH-gradient HSCCC offers significant advantages over traditional silica gel column chromatography for the purification of this compound. The HSCCC method demonstrates a higher yield and purity in a considerably shorter timeframe. Furthermore, the elimination of a solid stationary phase in HSCCC prevents the irreversible adsorption of the sample, leading to high recovery rates.[3] While established methods are still valuable, for researchers and drug development professionals seeking a more efficient, scalable, and high-resolution purification process for this compound, the adoption of advanced techniques like HSCCC should be strongly considered. This modern approach not only accelerates the research and development timeline but also has the potential to improve the overall cost-effectiveness of producing this vital anti-leukemic compound.
References
- 1. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Completed preparative separation of alkaloids from Cephaltaxus fortunine by step-pH-gradient high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [A new this compound-type alkaloid dimer from Cephalotaxus lanceolata] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Ribosome: A Comparative Guide to Cephalotaxine and Other Eukaryotic Ribosomal Toxins
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Cephalotaxine as a eukaryotic ribosomal toxin. It offers an objective comparison with other well-known ribosomal inhibitors, supported by experimental data and detailed protocols to facilitate reproducible research.
This compound, a natural alkaloid, and its derivatives have garnered significant interest for their potent anti-neoplastic properties. At the heart of their cytotoxic activity lies the inhibition of eukaryotic protein synthesis. This guide delves into the experimental validation of this compound's role as a ribosomal toxin, comparing its performance with other inhibitors that target the ribosome, the cell's protein synthesis machinery.
Performance Comparison of Eukaryotic Ribosomal Toxins
To objectively assess the efficacy of this compound and its derivatives, their inhibitory concentrations are compared with those of other well-characterized ribosomal toxins. The half-maximal inhibitory concentration (IC50) from in vitro translation assays and the half-maximal growth inhibition (GI50) from cell viability assays provide quantitative measures of their potency. Homoharringtonine (B1673347), a clinically approved ester of this compound, is included as a key comparator.
| Toxin | Toxin Class | Target Site on Ribosome | Mechanism of Action | In Vitro Translation IC50 | Cell Growth Inhibition (GI50/IC50) |
| Homoharringtonine | Alkaloid (this compound ester) | 60S subunit, A-site of the Peptidyl Transferase Center (PTC) | Inhibits the initial elongation step of protein synthesis | Not explicitly found | 9.2 - 36.7 nM (AML cells)[1][2] |
| Cycloheximide | Glutarimide Antibiotic | 60S subunit, E-site | Blocks the translocation step of elongation | ~532.5 nM[3] | 0.12 - 1 µM (various cancer cell lines)[3] |
| Anisomycin | Pyrrolidine Antibiotic | 60S subunit, A-site of the PTC | Inhibits peptidyl transferase activity | Not explicitly found | 0.02 µM (HEK293 cells)[4] |
| Ricin | Ribosome-Inactivating Protein (RIP) | 28S rRNA in the 60S subunit (Sarcin-Ricin Loop) | Depurinates a specific adenine, halting elongation factor binding | 25-45 µg/mL (plant ribosomes)[5][6] | 1.18 ng/mL (HeLa cells)[7] |
Signaling Under Ribosomal Stress: The Ribotoxic Stress Response
Inhibition of the ribosome by toxins like this compound triggers a cellular alarm system known as the Ribotoxic Stress Response (RSR). This signaling cascade is a crucial component of the cell's defense against translational insults.
References
- 1. Molecular modes of action of this compound and homoharringtonine from the coniferous tree Cephalotaxus hainanensis in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of Ricin Inhibitors Targeting Ribosome Binding Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initiation of a ZAKα-dependent ribotoxic stress response by the innate immunity endoribonuclease RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Cephalotaxine and Other Key Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cephalotaxine with other prominent protein synthesis inhibitors: Homoharringtonine (a derivative of this compound), Cycloheximide (B1669411), Puromycin, and Anisomycin. This document aims to be an objective resource, presenting experimental data, detailed protocols, and mechanistic insights to aid in research and drug development.
Overview of Mechanisms of Action
Protein synthesis is a fundamental cellular process and a key target for therapeutic intervention, particularly in cancer and infectious diseases. The inhibitors discussed here disrupt this process at various stages, primarily by targeting the ribosome.
-
This compound and Homoharringtonine (HHT): These alkaloids, derived from Cephalotaxus species, inhibit the initial elongation step of protein synthesis.[1][2] Homoharringtonine, an ester of this compound, interacts with the ribosomal A-site, preventing the correct positioning of aminoacyl-tRNAs and thereby blocking peptide bond formation.[2][3][4] This action leads to the depletion of short-lived proteins crucial for cancer cell survival.[2]
-
Cycloheximide: This glutarimide (B196013) antibiotic specifically targets the eukaryotic 80S ribosome.[5] It binds to the E-site of the large ribosomal subunit, interfering with the translocation of tRNA and mRNA, thus halting the elongation of the polypeptide chain.[6][7][8]
-
Puromycin: This aminonucleoside antibiotic mimics the structure of an aminoacyl-tRNA.[9] It enters the A-site of both prokaryotic and eukaryotic ribosomes and is incorporated into the growing polypeptide chain, causing premature chain termination.[9][10]
-
Anisomycin: This antibiotic inhibits peptidyl transferase activity on the 60S ribosomal subunit in eukaryotes, preventing peptide bond formation.[11] Beyond its role as a protein synthesis inhibitor, Anisomycin is a potent activator of stress-activated protein kinases (SAPKs), such as JNK and p38 MAP kinase.[11][12]
Quantitative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for each inhibitor across various cell lines. It is crucial to note that these values are compiled from different studies and experimental conditions, which can influence the results. Direct comparative studies under identical conditions are limited.
Table 1: IC50 Values of this compound and Homoharringtonine in Leukemia Cell Lines
| Compound | Cell Line | IC50 (nM) | Incubation Time | Reference |
| Homoharringtonine | MONOMAC 6 | ~9.2 | 48h | [13] |
| Homoharringtonine | MA9.3ITD | ~18.3 | 48h | [13] |
| Homoharringtonine | MA9.3RAS | ~36.7 | 48h | [13] |
Table 2: IC50 Values of Cycloheximide in Various Cell Lines
| Cell Line | IC50 (nmol/L) | Reference |
| HepG2 | 6600 ± 2500 | [14] |
| Primary Rat Hepatocytes | 290 ± 90 | [14] |
Table 3: IC50 Values of Puromycin in Various Cell Lines
| Cell Line | IC50 (nmol/L) | Reference |
| HepG2 | 1600 ± 1200 | [14] |
| Primary Rat Hepatocytes | 2000 ± 2000 | [14] |
| NIH/3T3 | 3960 | [15] |
Table 4: IC50 Values of Anisomycin in Various Cell Lines
| Cell Line | IC50 (nmol/L) | Reference |
| HeLa | ~30 | [16] |
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay
This protocol is a generalized method for determining the inhibitory effect of a compound on protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-Methionine)
-
mRNA template (e.g., Luciferase mRNA)
-
Test compound (e.g., this compound) and control inhibitors (e.g., Cycloheximide)
-
Nuclease-free water
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a master mix containing the cell-free extract, amino acid mixture (with the radiolabeled amino acid), and mRNA template in a reaction buffer.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reaction by adding ice-cold TCA to precipitate the newly synthesized proteins.
-
Collect the protein precipitates by vacuum filtration through glass fiber filters.
-
Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acids.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a protein synthesis inhibitor.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
96-well plates
-
Test compound and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound. Include appropriate controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action of the discussed protein synthesis inhibitors and the signaling pathways they affect.
Caption: Mechanisms of action of various protein synthesis inhibitors on the eukaryotic ribosome.
Caption: Downstream signaling effects of this compound leading to apoptosis.
Caption: Anisomycin's dual action: protein synthesis inhibition and stress-activated kinase activation.
References
- 1. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the Eukaryotic 80S Ribosome as a Potential Anticancer Therapy: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homoharringtonine reduced Mcl-1 expression and induced apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Structure of the translating Neurospora ribosome arrested by cycloheximide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloheximide - Wikipedia [en.wikipedia.org]
- 9. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. agscientific.com [agscientific.com]
- 13. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC | Haematologica [haematologica.org]
- 14. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor [mdpi.com]
- 16. Eukaryotic protein synthesis inhibitors identified by comparison of cytotoxicity profiles - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Key Enzymes in Cephalotaxine Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key enzymes independently verified to be involved in the biosynthesis of Cephalotaxine, a crucial precursor to the anti-leukemia drug homoharringtonine (B1673347). The information presented is collated from recent breakthroughs in the elucidation of the this compound biosynthetic pathway, offering a valuable resource for researchers in metabolic engineering, synthetic biology, and drug development.
Introduction
This compound, a complex pentacyclic alkaloid, is the biosynthetic precursor to several potent anti-cancer compounds.[1][2][3] The recent elucidation of its biosynthetic pathway has unveiled a series of novel enzymes whose independent verification and characterization are critical for developing sustainable biotechnological production platforms for this compound and its derivatives. This guide focuses on the key enzymes identified and characterized in Cephalotaxus species, providing a comparative overview of their functions, available quantitative data, and the experimental protocols for their verification.
A near-complete biosynthesis to this compound has been elucidated, identifying seven pathway intermediates and six novel biosynthetic enzymes.[4] These enzymes include non-canonical cytochrome P450s, an atypical short-chain dehydrogenase, and a 2-oxoglutarate-dependent dioxygenase.[4]
Key Enzymes in this compound Biosynthesis
The core biosynthetic pathway of this compound involves several key enzymatic steps, from the formation of the initial backbone to the final cyclization events. The following sections detail the independently verified enzymes and their roles.
Polyphenol Oxidase (ChPPO1)
A polyphenol oxidase from Cephalotaxus hainanensis, designated as ChPPO1, has been identified to catalyze the 3'-hydroxylation of L-tyrosine to L-DOPA.[5] This reaction is a critical early step in providing the precursor for the phenethylisoquinoline scaffold of this compound.
Phenethylisoquinoline Scaffold Synthase (ChPSS)
The formation of the 1-phenethylisoquinoline scaffold, a key intermediate in this compound biosynthesis, is catalyzed by the phenethylisoquinoline scaffold synthase (ChPSS) from Cephalotaxus hainanensis. This enzyme performs a Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxydihydrocinnamaldehyde (4-HDCA).[6]
Cytochrome P450 Monooxygenases (P450s)
Several non-canonical cytochrome P450 enzymes are involved in the subsequent oxidative modifications of the phenethylisoquinoline scaffold.[4] These enzymes are crucial for the intricate cyclization and rearrangement reactions that form the pentacyclic core of this compound. While specific P450s from the this compound pathway have been identified, detailed independent kinetic characterization is an active area of research.
Short-Chain Dehydrogenase/Reductase (SDR)
An atypical short-chain dehydrogenase/reductase is implicated in the biosynthetic pathway, likely involved in a key reduction step.[4] The specific substrate and kinetic properties of this enzyme are under investigation.
2-Oxoglutarate-Dependent Dioxygenase (2-ODD)
A 2-oxoglutarate-dependent dioxygenase is responsible for a crucial carbon excision step in the formation of the characteristic pentacyclic backbone of this compound alkaloids.[4][7][8][9][10][11]
Comparative Quantitative Data
The following tables summarize the available quantitative data for the key enzymes in this compound biosynthesis. It is important to note that comprehensive kinetic data for all enzymes are not yet available in the public domain and represent a significant area for future research.
Table 1: Kinetic Parameters of Characterized Enzymes in this compound Biosynthesis
| Enzyme | Source Organism | Substrate(s) | Km (µM) | kcat (s-1) | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| ChPPO1 | Cephalotaxus hainanensis | L-tyrosine | Data not available | Data not available | Data not available | 7.5 | 35 | [12][13] |
| ChPSS | Cephalotaxus hainanensis | Dopamine, 4-HDCA | Data not available | Data not available | Data not available | Data not available | Data not available | [6] |
| P450s | Cephalotaxus sp. | Pathway Intermediates | Data not available | Data not available | Data not available | Data not available | Data not available | [4] |
| SDR | Cephalotaxus sp. | Pathway Intermediate | Data not available | Data not available | Data not available | Data not available | Data not available | [4] |
| 2-ODD | Cephalotaxus sp. | Pathway Intermediate | Data not available | Data not available | Data not available | Data not available | Data not available | [4] |
Note: "Data not available" indicates that specific quantitative values were not found in the surveyed literature. This represents a knowledge gap and an opportunity for further research.
Experimental Protocols for Enzyme Verification
Detailed experimental protocols are essential for the independent verification of enzyme function. The following are generalized protocols based on standard biochemical assays for the respective enzyme classes, which can be adapted for the specific enzymes in the this compound pathway.
Protocol 1: Expression and Purification of Recombinant Enzymes
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene encoding the target enzyme and clone it into a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tag) for expression in E. coli BL21(DE3).
-
Protein Expression: Grow the transformed E. coli cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue cultivation at a lower temperature (e.g., 18°C) for 16-20 hours.
-
Cell Lysis and Purification: Harvest the cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lyse by sonication. Centrifuge the lysate to remove cell debris. Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column. Elute the protein with an imidazole gradient.
-
Protein Purity and Concentration: Assess the purity of the eluted fractions by SDS-PAGE. Pool the pure fractions, desalt using a desalting column, and concentrate. Determine the protein concentration using the Bradford assay.
Protocol 2: In Vitro Assay for ChPPO1 (Polyphenol Oxidase) Activity
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM phosphate (B84403) buffer (pH 7.0), 10 mM L-tyrosine, and the purified ChPPO1 enzyme.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 35°C.
-
Product Detection: Monitor the formation of L-DOPA over time using HPLC-UV analysis at 280 nm.
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the product formation curve. Determine kinetic parameters by varying the substrate concentration.
Protocol 3: In Vitro Assay for ChPSS (Phenethylisoquinoline Scaffold Synthase) Activity
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.0), 5 mM dopamine, 5 mM 4-HDCA, and the purified ChPSS enzyme.[14]
-
Reaction Initiation and Incubation: Start the reaction by adding the enzyme and incubate at 30°C.
-
Quenching and Extraction: Stop the reaction by adding an equal volume of methanol. Extract the product with ethyl acetate.
-
Product Analysis: Analyze the extracted product by LC-MS to confirm the formation of the phenethylisoquinoline scaffold.
-
Kinetic Analysis: Determine kinetic parameters by measuring the initial rates at varying concentrations of dopamine and 4-HDCA.
Visualizing the this compound Biosynthetic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key relationships and processes described in this guide.
Caption: Overview of the this compound biosynthetic pathway highlighting key enzymes and intermediates.
Caption: A generalized experimental workflow for the independent verification of enzyme function.
References
- 1. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalotaxus Alkaloids. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of homoharringtonine pathway enzymes reveals a whole plant model for coordinated biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De novo synthesis of 1-phenethylisoquinoline in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-oxoglutarate-dependent dioxygenase and related enzymes: biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gsartor.org [gsartor.org]
- 9. Frontiers | Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism [frontiersin.org]
- 10. Amazing Diversity in Biochemical Roles of Fe(II)/2-Oxoglutarate Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] CHAPTER 1:Biochemical Diversity of 2-Oxoglutarate-Dependent Oxygenases | Semantic Scholar [semanticscholar.org]
- 12. Study on Purification and Characterization of Polyphenol Oxidase from . - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Study on Purification and Characterization of Polyphenol Oxidase from Acetes chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constructing an artificial short route for cell-free biosynthesis of the phenethylisoquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cephalotaxine
Ensuring the safe and environmentally responsible disposal of Cephalotaxine is a critical component of laboratory safety and regulatory compliance. As a potent alkaloid, improper disposal can pose risks to personnel and ecosystems. This guide provides a comprehensive, step-by-step operational plan for the handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with federal, state, and local regulations.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is imperative to be familiar with its hazards. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or inhaled.[1] All personnel handling this compound must be properly trained and equipped with appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and eye protection.[2][3][4] All handling of solid this compound or concentrated solutions should be performed in a chemical fume hood to avoid inhalation.[2]
Step-by-Step Disposal Workflow
The fundamental principle for managing this compound waste is to treat it as hazardous chemical waste.[5] Under no circumstances should it be disposed of with household garbage or allowed to enter the sewage system.[1] The following workflow outlines the required procedures from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
Waste Classification and Disposal Plan
Proper segregation at the point of generation is the most critical step to ensure safety and compliance.[5] Different forms of this compound waste must be collected in separate, clearly labeled containers. Do not mix hazardous chemical waste with general trash or standard biohazardous waste.[5]
| Waste Type | Description | Recommended Container | Disposal Procedure |
| Unused/Expired Solid this compound | Pure this compound powder, salts, or expired reagents. | Sealable, rigid, chemical-compatible container (e.g., polyethylene (B3416737) or glass). | Label as "Hazardous Waste: this compound". Store in the Satellite Accumulation Area (SAA) and arrange for pickup via your institution's Environmental Health & Safety (EH&S) department. |
| Liquid this compound Waste | Stock solutions, experimental solutions, and contaminated solvents. | Sealable, leak-proof container (plastic preferred for aqueous, glass for organic solvents) with a secure cap.[5][6] | Collect in a dedicated container labeled "Hazardous Waste" with all chemical components listed (e.g., "Aqueous Waste with this compound").[5] Store in secondary containment within the SAA.[5] Do not dispose down the drain. [1][7] |
| Contaminated Solids & PPE | Gloves, weighing papers, pipette tips, vials, and other disposable labware contaminated with this compound. | Plastic-lined container or a robust, sealed plastic bag clearly labeled for contaminated solid waste.[5] | Collect in a dedicated container labeled "Hazardous Waste: this compound Contaminated Solid Waste".[5] When full, seal and store in the SAA for EH&S pickup. |
| Empty this compound Containers | Original product bottles that are now empty. | Original container. | For containers that held P-listed wastes (a specific EPA category), the empty container is also considered hazardous waste and should be managed as such.[7] For others, triple-rinse the container with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[7] After rinsing, deface the original label and dispose of the container in the appropriate recycling or trash receptacle.[7] |
Detailed Methodologies for Waste Handling
1. Waste Segregation and Collection:
-
Establish a designated Satellite Accumulation Area (SAA) in the laboratory, at or near the point where the waste is generated.[5][8]
-
Separate waste streams. For example, halogenated solvent waste should be kept separate from non-halogenated waste.[7]
-
Select containers that are in good condition, compatible with the waste they will hold, and have a secure, tight-fitting lid.[9] Never use metal cans for corrosive waste.[6]
2. Labeling:
-
All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".[9][7][8]
-
The label must also include the full chemical name(s) of the contents and the approximate percentages. Do not use abbreviations or chemical formulas.[9]
-
The date when the container was first used for waste accumulation should also be marked.
3. Storage:
-
Waste containers must be kept closed at all times except when adding waste.[5][9][7] Leaving a funnel in an open container is a common and dangerous violation.[6]
-
Store liquid waste containers in secondary containment trays to prevent spills.[5]
-
Segregate containers of incompatible wastes to prevent accidental reactions.[8]
4. Final Disposal:
-
Coordinate with your institution's Environmental Health and Safety (EH&S) department for the pickup and final disposal of all this compound waste.[5]
-
EH&S will work with a licensed hazardous waste disposal company to ensure the waste is transported and disposed of in compliance with all federal (EPA), state, and local regulations.[5][10] The ultimate disposal method is typically high-temperature incineration.[5][11]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. benchchem.com [benchchem.com]
- 6. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 7. Chemical Waste [k-state.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. biosynth.com [biosynth.com]
Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling Cephalotaxine
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potent compounds like Cephalotaxine. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure laboratory environment. This compound is a hazardous substance that is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Adherence to strict safety protocols is crucial to mitigate these risks.
Hazard Identification and Personal Protective Equipment
This compound is classified as an acute toxicant.[1][3] The primary routes of exposure are oral ingestion, dermal contact, and inhalation.[1][2] Therefore, a comprehensive PPE strategy is necessary to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - NIOSH-approved N95 or higher-level respirator.[4]- Chemical safety goggles or a face shield.[4]- Two pairs of powder-free nitrile gloves (double-gloving).[4][5]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[4][5] |
| Handling Solutions | - Eye/Face Protection- Hand Protection- Lab Coat/Gown | - Chemical safety goggles.[4]- Powder-free nitrile gloves.[4]- A disposable or dedicated lab coat.[4] |
| Cleaning Spills | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers | - NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of heavy-duty nitrile gloves.- A disposable, low-permeability gown.- Disposable shoe covers.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize the risk of exposure.
1. Receiving and Unpacking:
-
Personnel responsible for receiving should be trained on the hazards of this compound.
-
Wear chemotherapy gloves when unpacking shipments.[6] If the container is not enclosed in plastic, consider wearing an elastomeric half-mask with a multi-gas cartridge and a P100 filter.[6]
-
Visually inspect the package for any signs of damage or leakage. If compromised, follow spill procedures.
-
Immediately transfer the sealed container to the designated storage area.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[3]
-
Keep it in a tightly sealed, light-resistant container.[3]
-
Store separately from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be clearly labeled with a warning sign indicating the presence of a hazardous drug.
3. Preparation and Handling:
-
All manipulations of this compound, especially handling of the powder form, should be conducted in a designated containment primary engineering control (C-PEC), such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.
-
Before starting any work, ensure all necessary PPE is donned correctly.
-
When weighing the powder, use a containment balance enclosure if available.
-
Double gloving is recommended for all handling procedures.[5] Change gloves immediately if they become contaminated.
-
Use a disposable, solid-front gown with tight-fitting cuffs.[5]
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
4. Disposal Plan:
-
All materials contaminated with this compound, including gloves, gowns, and disposable labware, are considered hazardous waste.
-
Dispose of contaminated materials in properly labeled, sealed, and puncture-resistant containers.[7]
-
Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[7]
-
Trace contaminated materials should be managed to prevent exposure to support and housekeeping staff.[7]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the contaminated space.
-
Isolate: Secure the area to prevent entry.
-
Protect: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, a gown, and eye protection.
-
Contain: For small spills, gently cover with an absorbent material to avoid raising dust.
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Fire:
-
In case of a fire involving this compound, use a fire extinguisher suitable for the surrounding materials. A solid water stream may be inefficient.[1]
-
Firefighters should wear appropriate protective equipment, including a self-contained breathing apparatus.[1]
Experimental Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C18H21NO4 | CID 65305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
